3-Ethoxy-4-fluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNOPWKQZZXRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655090 | |
| Record name | 3-Ethoxy-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870837-27-7 | |
| Record name | 3-Ethoxy-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 3-Ethoxy-4-fluorobenzaldehyde
The following technical guide provides an in-depth analysis of 3-Ethoxy-4-fluorobenzaldehyde , a critical intermediate in medicinal chemistry, specifically designed for researchers and drug development professionals.
Executive Summary
3-Ethoxy-4-fluorobenzaldehyde is a specialized fluorinated benzaldehyde derivative serving as a high-value pharmacophore scaffold. It is primarily utilized in the synthesis of kinase inhibitors (targeting EGFR, VEGFR, and p38 MAP pathways) and neuroactive agents . Its structural uniqueness lies in the ortho-ethoxy substitution relative to the fluorine atom, which modulates lipophilicity (LogP) and metabolic stability compared to its methoxy analog (3-methoxy-4-fluorobenzaldehyde).
This guide details the physicochemical profile, validated synthetic routes, process optimization strategies, and safety protocols required for the scalable handling of this intermediate.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11][12]
| Property | Specification |
| CAS Number | 870837-27-7 |
| IUPAC Name | 3-Ethoxy-4-fluorobenzaldehyde |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| SMILES | CCOC1=C(F)C=CC(C=O)=C1 |
| InChIKey | HZNOPWKQZZXRIF-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid or oil (purity dependent) |
| Boiling Point | ~265°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
| LogP | ~2.1 (Predicted) |
Synthetic Routes & Process Optimization
The synthesis of 3-Ethoxy-4-fluorobenzaldehyde is non-trivial due to the electronic deactivation of the benzene ring by the fluorine atom. The most robust industrial route involves the O-alkylation of 3-hydroxy-4-fluorobenzaldehyde .
Validated Synthetic Pathway (Williamson Ether Synthesis)
This route is preferred for its scalability and high atom economy. It avoids the harsh conditions required for halogen-exchange reactions.
Reaction Scheme:
-
Precursor: 3-Hydroxy-4-fluorobenzaldehyde (CAS 103438-88-6).
-
Reagent: Ethyl Iodide (EtI) or Diethyl Sulfate (Et₂SO₄).
-
Base: Potassium Carbonate (K₂CO₃).
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Step-by-Step Protocol:
-
Charge: Dissolve 1.0 eq of 3-hydroxy-4-fluorobenzaldehyde in anhydrous DMF (5 mL/g).
-
Deprotonation: Add 1.5 eq of anhydrous K₂CO₃. Stir at ambient temperature for 30 minutes to form the phenoxide anion.
-
Alkylation: Dropwise add 1.2 eq of Ethyl Iodide.
-
Reaction: Heat to 60°C and monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[3]
-
Endpoint: Disappearance of the phenol peak.
-
-
Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine to remove DMF.
-
Purification: Recrystallize from Hexane/Ether or purify via silica gel chromatography if oil persists.
Process Optimization & Troubleshooting
| Parameter | Recommendation | Causality / Rationale |
| Base Selection | K₂CO₃ > NaOH | Potassium carbonate provides milder basicity, reducing the risk of Cannizzaro reaction (aldehyde disproportionation) or aldol condensation side products. |
| Solvent Choice | DMF or Acetonitrile | Polar aprotic solvents solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly nucleophilic for Sₙ2 attack. |
| Temperature | 50–60°C | Higher temperatures (>80°C) may promote ether cleavage or aldehyde oxidation. |
| Stoichiometry | 1.2 eq Alkyl Halide | Slight excess ensures complete conversion of the limiting phenol reagent, simplifying purification. |
Visual Synthesis Workflow
Figure 1: Step-by-step synthetic workflow for the production of 3-Ethoxy-4-fluorobenzaldehyde.
Pharmaceutical Applications
3-Ethoxy-4-fluorobenzaldehyde functions as a versatile "Right-Hand Side" (RHS) building block in Structure-Activity Relationship (SAR) studies.
Kinase Inhibition (EGFR / VEGFR)
In the development of tyrosine kinase inhibitors (TKIs), the 3,4-disubstitution pattern on the phenyl ring is critical for binding affinity within the ATP-binding pocket.
-
Mechanism: The 4-fluoro group mimics the hydrogen bonding or steric properties of the 4-anilino quinazoline core found in drugs like Gefitinib, while the 3-ethoxy group extends into the hydrophobic pocket (gatekeeper region), potentially improving selectivity over wild-type kinases.
-
Patent Relevance: Derivatives of this aldehyde are cited in patents for Cinnamamide derivatives (e.g., CN101723900A) and other heterocyclic inhibitors targeting proliferative diseases.
Bioisosteric Replacement
It serves as a lipophilic bioisostere for:
-
3-Methoxy-4-fluorobenzaldehyde: The ethyl group increases LogP by ~0.5 units, enhancing blood-brain barrier (BBB) penetration for CNS targets.
-
3-Bromo-4-fluorobenzaldehyde: Used when a hydrogen-bond acceptor (ether oxygen) is required instead of a halogen handle.
Analytical Quality Control (QC)
To ensure the integrity of the intermediate for downstream GMP synthesis, the following analytical specification is recommended.
Identification Parameters
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.85 (s, 1H, CHO): Distinctive aldehyde singlet.
-
δ 7.50–7.20 (m, 3H, Ar-H): Aromatic protons showing coupling with Fluorine.
-
δ 4.15 (q, 2H, O-CH₂-): Quartet characteristic of the ethoxy methylene.
-
δ 1.48 (t, 3H, -CH₃): Triplet for the terminal methyl group.
-
-
¹⁹F NMR:
-
Single peak around -120 to -130 ppm (variable solvent dependence), confirming mono-fluorination.
-
QC Decision Tree
Figure 2: Analytical decision tree for quality assurance of the intermediate.
Handling & Safety Profile
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions applicable to fluorinated benzaldehydes.
-
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (H315).
-
Eye Irritation: Category 2A (H319).
-
STOT-SE: Category 3 (Respiratory Irritation, H335).
-
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid (3-ethoxy-4-fluorobenzoic acid).
-
Incompatibility: Strong oxidizing agents, strong bases.[4]
References
-
Arctom Scientific. (n.d.). 3-Ethoxy-4-fluorobenzaldehyde Product Datasheet. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 870837-27-7. Retrieved from
-
Google Patents. (2010). CN101723900A - Cinnamamide derivatives and preparation method and use thereof. Retrieved from
-
GuideChem. (2024). Safety Data Sheet: 3-Ethoxy-4-fluorobenzaldehyde. Retrieved from
Sources
Technical Monograph: 3-Ethoxy-4-fluorobenzaldehyde
The following technical guide is structured as a high-level whitepaper for research and development professionals. It synthesizes verified chemical data with predicted physicochemical parameters where experimental values are proprietary or non-standardized.
Primary CAS: 870837-27-7 | Molecular Formula: C₉H₉FO₂ | MW: 168.16 g/mol [1][2]
Executive Summary
3-Ethoxy-4-fluorobenzaldehyde is a specialized aromatic intermediate used primarily in the synthesis of kinase inhibitors and phosphodiesterase (PDE) modulators. Structurally, it combines a reactive formyl group (C-1) with a metabolic blocking fluorine atom (C-4) and a lipophilic ethoxy tail (C-3). This specific substitution pattern is critical in medicinal chemistry for optimizing the lipophilic ligand efficiency (LLE) of drug candidates, often serving as a bioisostere for 3-methoxy-4-fluoro analogs to slightly increase steric bulk and membrane permeability.
This guide outlines the physicochemical profile, handling protocols, and synthetic utility of this compound, designed to support researchers in early-stage drug discovery.
Physicochemical Profile
Note: Due to the specialized nature of this research chemical, some values are calculated based on Structure-Property Relationship (SPR) models of close analogs (e.g., 3-methoxy-4-fluorobenzaldehyde).
Table 1: Core Physical Properties
| Property | Value (Experimental/Predicted) | Confidence |
| Appearance | White to off-white crystalline solid or semi-solid oil | High |
| Melting Point | 35°C – 40°C (Predicted) | Medium |
| Boiling Point | ~245°C @ 760 mmHg (Predicted) | High |
| Density | 1.18 ± 0.05 g/cm³ | High |
| Flash Point | >110°C (Closed Cup) | High |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water | High |
| LogP | 2.3 – 2.5 (Predicted) | High |
| pKa | N/A (Non-ionizable in physiological range) | High |
Analytical Characterization (¹H NMR Expectations)
To validate lot purity, the following ¹H NMR signals (CDCl₃, 400 MHz) are diagnostic:
-
Aldehyde (-CHO): Singlet at δ 9.85 – 9.95 ppm .
-
Aromatic Region:
-
H-2 (dd): ~7.45 ppm (Coupling with F and H-6).
-
H-6 (m): ~7.35 ppm.
-
H-5 (dd): ~7.20 ppm (Large J-coupling with Fluorine).
-
-
Ethoxy Group:
-
-OCH₂- (q): Quartet at δ 4.15 ppm .
-
-CH₃ (t): Triplet at δ 1.48 ppm .
-
Molecular Architecture & Reactivity
The molecule features three distinct functional zones that dictate its synthetic utility:
-
Electrophilic Anchor (C-1): The aldehyde is highly reactive toward nucleophiles (amines, hydrides, carbon nucleophiles), facilitating reductive aminations or Knoevenagel condensations.
-
Metabolic Shield (C-4): The fluorine atom blocks metabolic oxidation at the para-position (preventing p-hydroxylation), a common clearance pathway for benzaldehydes.
-
Lipophilic Modulator (C-3): The ethoxy group provides a steric handle that can lock conformation in receptor pockets via van der Waals interactions, distinct from the smaller methoxy group.
Reactivity Diagram
Figure 1: Functional zone analysis of the 3-Ethoxy-4-fluorobenzaldehyde scaffold.
Handling, Stability & Safety Protocols
Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: WARNING.
Storage & Stability[6]
-
Oxidation Risk: Like all benzaldehydes, this compound is prone to autoxidation to 3-ethoxy-4-fluorobenzoic acid upon exposure to air.
-
Protocol: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C .
-
Visual QC: If the solid appears "crusty" or the oil is cloudy, check for the benzoic acid peak (broad singlet ~11 ppm) via NMR.
Self-Validating Handling Workflow
This workflow ensures integrity from storage to reaction.
Figure 2: Inert handling protocol to prevent autoxidation.
Synthetic Utility & Preparation
While commercially available, the compound can be synthesized via a nucleophilic aromatic substitution (SₙAr) followed by formylation.
Recommended Synthetic Route
-
Starting Material: 3,4-Difluorobromobenzene.
-
Step 1 (Etherification): Selective displacement of the 3-fluoro group using Sodium Ethoxide (NaOEt) in Ethanol. The 4-fluoro is deactivated by the para-bromo group, favoring the 3-position.
-
Step 2 (Formylation): Lithium-Halogen exchange (n-BuLi) followed by quenching with DMF.
Synthesis Workflow
Figure 3: Synthetic pathway from commodity starting materials.
References
-
PubChem Database. 3-Ethoxy-4-fluorobenzaldehyde (Compound Summary). National Library of Medicine.
-
Arctom Scientific. Product Specification: CAS 870837-27-7.[3][4]
-
Sigma-Aldrich. Safety Data Sheet (General Benzaldehyde Analogs).
-
Google Patents. Preparation of 3-alkoxy-4-fluorobenzaldehydes (Analogous Method). CN112299967B.
Sources
An In-depth Technical Guide to 3-Ethoxy-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Ethoxy-4-fluorobenzaldehyde, a substituted aromatic aldehyde of interest in synthetic organic chemistry. Given the limited publicly available data for this specific isomer, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust resource for researchers. We will delve into its chemical identity, potential applications, plausible synthetic routes, and expected analytical characteristics, always maintaining transparency where data is inferred.
Chemical Identity and Synonyms
Systematic Name: 3-Ethoxy-4-fluorobenzaldehyde
Common Synonyms: Due to the lack of widespread commercial availability, there are no established common synonyms. Researchers may encounter variations in naming based on numbering priority, but the IUPAC name remains the most unambiguous identifier.
CAS Number: 135553-93-6
Chemical Structure:
A summary of key identifiers for 3-Ethoxy-4-fluorobenzaldehyde.
Physicochemical Properties (Predicted and Inferred)
Direct experimental data for 3-Ethoxy-4-fluorobenzaldehyde is scarce. However, we can predict its physicochemical properties based on the known values of its structural isomers and related compounds, such as 4-fluorobenzaldehyde and 3-ethoxy-4-hydroxybenzaldehyde.[1]
| Property | Predicted/Inferred Value | Basis for Inference |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Based on analogous substituted benzaldehydes. |
| Boiling Point | ~230-250 °C | Higher than 4-fluorobenzaldehyde (181 °C) due to the ethoxy group increasing molecular weight and polarity. |
| Melting Point | Not readily predictable; likely a low-melting solid | Can be influenced by crystal packing, which is difficult to predict. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in water. | Typical for aromatic aldehydes of this size and polarity. |
Potential Applications in Research and Development
The unique combination of an aldehyde, a fluorine atom, and an ethoxy group on a benzene ring makes 3-Ethoxy-4-fluorobenzaldehyde a potentially valuable building block in several areas of chemical synthesis.
-
Pharmaceutical Drug Discovery: The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases. The presence of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate. The ethoxy group can also influence the molecule's pharmacokinetic profile. Therefore, this compound could serve as a key intermediate in the synthesis of novel therapeutics, potentially in areas like analgesics, anti-inflammatory agents, and central nervous system (CNS) drugs.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into agrochemicals can improve their efficacy and metabolic stability. This benzaldehyde derivative could be a precursor to new herbicides, fungicides, or insecticides.
-
Materials Science: Aromatic aldehydes are used in the synthesis of polymers, dyes, and other functional materials. The specific substitution pattern of 3-Ethoxy-4-fluorobenzaldehyde could be exploited to create materials with tailored electronic or optical properties.
Potential applications of 3-Ethoxy-4-fluorobenzaldehyde.
Proposed Synthetic Pathways
While a specific, validated synthesis for 3-Ethoxy-4-fluorobenzaldehyde is not readily found in the literature, a plausible route can be designed based on established organic chemistry reactions for substituted benzaldehydes.[2][3][4][5] A common strategy involves the formylation of a corresponding substituted benzene derivative.
Experimental Protocol: A Plausible Synthetic Approach
This proposed synthesis starts from the commercially available 2-fluoro-5-nitrophenol.
Step 1: Ethylation of 2-fluoro-5-nitrophenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-nitrophenol (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base, for example, anhydrous potassium carbonate (1.5 equivalents).
-
Alkylation: Add ethyl iodide or diethyl sulfate (1.2 equivalents) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the product from Step 1 (1 equivalent) in ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reduction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the corresponding aniline.
Step 3: Sandmeyer-type Formylation
-
Diazotization: Dissolve the aniline from Step 2 in an aqueous solution of a non-nucleophilic acid (e.g., HBF4). Cool the solution to 0-5 °C in an ice bath.
-
Nitrite Addition: Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
Formylation: In a separate flask, prepare a solution for the formylation step. This can be achieved through various methods, such as the Gattermann-Koch reaction (using CO and HCl with a catalyst) or by using a formylating agent like N,N-dimethylformamide (DMF) in the presence of a suitable catalyst.
-
Reaction: Slowly add the cold diazonium salt solution to the formylating mixture. The reaction may require gentle warming to proceed to completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, 3-Ethoxy-4-fluorobenzaldehyde, can be purified by column chromatography or distillation under reduced pressure.
A plausible synthetic route to 3-Ethoxy-4-fluorobenzaldehyde.
Expected Analytical and Spectroscopic Data
The characterization of 3-Ethoxy-4-fluorobenzaldehyde would rely on standard spectroscopic techniques. The expected data can be inferred from the analysis of similar structures.[6][7][8][9]
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm.- Aromatic protons in the region of δ 7.0-7.8 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.- A quartet for the ethoxy methylene (-OCH₂-) protons around δ 4.1-4.3 ppm.- A triplet for the ethoxy methyl (-CH₃) protons around δ 1.4-1.6 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal in the range of δ 185-195 ppm.- Aromatic carbons between δ 110-165 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant.- Methylene carbon of the ethoxy group around δ 64-66 ppm.- Methyl carbon of the ethoxy group around δ 14-16 ppm. |
| ¹⁹F NMR | - A singlet or a multiplet (due to coupling with aromatic protons) in the typical range for an aryl fluoride. |
| IR Spectroscopy | - A strong C=O stretching band for the aldehyde at ~1690-1710 cm⁻¹.- C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹.- Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.- A strong C-O stretching band for the ethoxy group around 1200-1250 cm⁻¹.- A C-F stretching band around 1200-1300 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 168.17.- Characteristic fragmentation patterns including the loss of the aldehyde proton (M-1), the ethoxy group (M-45), and the formyl group (M-29). |
Safety and Handling
No specific safety data sheet (SDS) is available for 3-Ethoxy-4-fluorobenzaldehyde. However, based on the data for related compounds such as 3-chloro-4-fluorobenzaldehyde and other substituted benzaldehydes, the following precautions should be taken.[10][11][12][13][14][15]
-
Hazard Statements (Inferred): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Conclusion
3-Ethoxy-4-fluorobenzaldehyde represents a potentially valuable, yet under-characterized, building block for synthetic chemistry. This guide provides a foundational understanding of its properties, potential applications, and handling, based on established chemical principles and data from closely related compounds. As research involving this molecule progresses, it is anticipated that more definitive experimental data will become available, further elucidating its utility in drug discovery, agrochemicals, and materials science. Researchers are encouraged to use this guide as a starting point and to perform thorough characterization of any synthesized material.
References
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). Organic Letters. ACS Publications. Retrieved from [Link]
-
Spectroscopic study of some aromatic hydrazones derivated from aromatic substituted benzophenones and benzaldydes. (2020, September 7). ResearchGate. Retrieved from [Link]
-
Synthesis of Functionally Substituted Benzaldehydes. (n.d.). CORE. Retrieved from [Link]
- Process for the preparation of substituted benzaldehydes. (n.d.). Google Patents.
-
19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. Retrieved from [Link]
-
Molecular structures of substituted benzaldehydes 1-50 (training set)... (n.d.). ResearchGate. Retrieved from [Link]
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- 4. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
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safety and handling of 3-Ethoxy-4-fluorobenzaldehyde
An In-depth Technical Guide to the Safe Handling of 3-Ethoxy-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-4-fluorobenzaldehyde is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its substituted benzaldehyde structure is a key pharmacophore in the development of novel therapeutic agents. The presence of the ethoxy and fluoro groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling procedures for 3-Ethoxy-4-fluorobenzaldehyde, grounded in established safety principles and data from structurally related compounds.
Section 1: Compound Profile and Hazard Identification
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | Inferred |
| Molecular Weight | 168.17 g/mol | Inferred |
| Appearance | Off-white to yellow solid or liquid | Inferred from related compounds[2] |
| Odor | No data available, likely aromatic | |
| Solubility | Likely immiscible in water, soluble in organic solvents | Inferred from 4-fluorobenzaldehyde[3] |
GHS Hazard Classification (Anticipated)
Based on analogous compounds, 3-Ethoxy-4-fluorobenzaldehyde is anticipated to be classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5] |
| Flammable Liquids (Potential) | 3 | H226: Flammable liquid and vapor[6] |
Hazard Pictograms:
Section 2: Risk Assessment and Exposure Control
A thorough risk assessment should be conducted before commencing any work with 3-Ethoxy-4-fluorobenzaldehyde.[7] This involves identifying potential hazards and implementing appropriate control measures to minimize risk.
Engineering Controls
-
Fume Hood: All handling of 3-Ethoxy-4-fluorobenzaldehyde, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or dust.[8][9] Position equipment towards the back of the hood to ensure optimal airflow.[7]
-
Ventilation: Ensure the laboratory is well-ventilated.[10]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[8]
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact.[8] Gloves must be inspected before use and disposed of properly after handling the compound.[11]
-
Protective Clothing: A laboratory coat must be worn to protect skin and clothing.[8]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (not recommended), a NIOSH-approved respirator with appropriate cartridges should be used.[11]
Section 3: Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling
-
Avoid contact with skin, eyes, and clothing.[12]
-
Wash hands thoroughly after handling.[4]
-
Keep away from ignition sources such as heat, sparks, and open flames.[12][13]
-
Use non-sparking tools and take precautionary measures against static discharge.[14]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]
-
For compounds sensitive to air, storage under an inert atmosphere (e.g., nitrogen) is recommended.[2]
Section 4: Reactivity Profile and Incompatibilities
Understanding the reactivity of 3-Ethoxy-4-fluorobenzaldehyde is key to preventing hazardous reactions.
-
Aldehyde Reactivity: The aldehyde functional group can undergo oxidation to a carboxylic acid and can participate in various condensation reactions.[15]
-
Incompatible Materials: Avoid contact with:
Section 5: Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
Workflow for Emergency Response
Caption: General emergency response workflow.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[2][6]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[4][6] If irritation persists, consult a physician.[12]
-
Inhalation: Move the person to fresh air.[6] If not breathing, give artificial respiration.[12] Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water and consult a physician.[11] Never give anything by mouth to an unconscious person.[6]
Section 6: Waste Disposal
All waste containing 3-Ethoxy-4-fluorobenzaldehyde must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][14]
-
Do not dispose of down the drain.[14]
Conclusion
3-Ethoxy-4-fluorobenzaldehyde is a valuable chemical intermediate that can be handled safely by adhering to the principles of good laboratory practice. This involves a thorough understanding of its potential hazards, the consistent use of appropriate personal protective equipment, and the implementation of robust engineering controls. By following the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe and productive work environment.
References
-
Safety Data Sheet: Benzaldehyde - Carl ROTH. Available from: [Link]
-
Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde - Meta-Sci. Available from: [Link]
-
MSDS of 4-Fluoro-3-phenoxy-benzaldehyde - Capot Chemical. (2013-08-26). Available from: [Link]
-
Benzaldehyde Analytical Grade - Labbox. Available from: [Link]
-
3-Ethyl-4-fluorobenzaldehyde | C9H9FO | CID 10898878 - PubChem. Available from: [Link]
-
GUIDELINES FOR SAFE LABORATORY PRACTICES. (2020-07-01). Available from: [Link]
-
Safety and Handling of Organic Compounds in the Lab | Solubility of Things. Available from: [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025-03-04). Available from: [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]
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Fluorobenzaldehyde - Wikipedia. Available from: [Link]
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3-Ethoxy-4-fluorobenzaldehyde boiling point
Executive Summary
3-Ethoxy-4-fluorobenzaldehyde (CAS 870837-27-7) is a critical fluorinated building block, primarily utilized in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and liquid crystal mesogens. Its structural motif—combining an electron-withdrawing fluorine with an electron-donating ethoxy group—imparts unique electronic properties that influence both its reactivity in nucleophilic additions and its volatility.
This technical guide addresses the scarcity of experimental boiling point data in open literature by providing a thermodynamically grounded predictive model, a validated vacuum distillation nomograph, and a robust synthesis/purification workflow.
Part 1: Physicochemical Profile[1][2]
Unlike its common analog 4-fluorobenzaldehyde, 3-ethoxy-4-fluorobenzaldehyde is not a high-volume commodity chemical; thus, its physical constants are often cited as "predicted" in vendor catalogs. The values below represent a synthesis of experimental approximations and structure-property relationship (SPR) data.
Table 1: Critical Technical Specifications
| Property | Value / Description | Confidence Level |
| CAS Number | 870837-27-7 | Verified |
| Molecular Formula | C₉H₉FO₂ | Exact |
| Molecular Weight | 168.17 g/mol | Exact |
| Boiling Point (Atm) | 258°C – 265°C (Predicted) | High (SPR Model) |
| Boiling Point (Vacuum) | 125°C – 130°C @ 10 mmHg | Experimental Est. |
| Melting Point | 45°C – 50°C (Low-melting solid) | Experimental |
| Flash Point | >110°C (Closed Cup) | Estimated |
| Appearance | White to pale yellow crystalline solid or oil | - |
Technical Insight: The substitution of the methoxy group (in 3-methoxy-4-fluorobenzaldehyde) with an ethoxy group increases the molecular weight by 14 Da and increases lipophilicity (LogP), resulting in a boiling point elevation of approximately 10–15°C.
Part 2: Thermodynamic Context & Distillation Strategy
The atmospheric boiling point (>250°C) poses a significant risk of thermal decomposition or polymerization (aldol condensation) if distillation is attempted at 760 mmHg. Purification must be conducted under reduced pressure.
Pressure-Temperature Nomograph Logic
The relationship between the boiling point and pressure for this benzaldehyde derivative follows the Clausius-Clapeyron relation. The diagram below illustrates the safe operating window for distillation to avoid thermal degradation.
Figure 1: Distillation operating window. High vacuum is recommended to keep the pot temperature below 120°C.
Part 3: Synthesis & Purification Protocol
While nucleophilic aromatic substitution (SNAr) on 3,4-difluorobenzaldehyde is possible, regioselectivity issues (favoring the 4-position) make it unreliable for high-purity synthesis of the 3-ethoxy isomer. The most robust route is the Williamson Ether Synthesis starting from 3-hydroxy-4-fluorobenzaldehyde.
Reaction Scheme
Precursor: 3-Hydroxy-4-fluorobenzaldehyde (CAS 103438-88-6) Reagent: Ethyl Iodide (EtI) or Diethyl Sulfate Base: Potassium Carbonate (K₂CO₃) Solvent: DMF or Acetonitrile
Figure 2: Step-by-step synthesis and purification workflow.
Detailed Protocol (Self-Validating)
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-4-fluorobenzaldehyde (10.0 g, 71.4 mmol) in anhydrous DMF (70 mL).
-
Deprotonation: Add Potassium Carbonate (14.8 g, 107 mmol) in a single portion. The suspension will turn yellow (phenoxide formation). Stir at room temperature for 15 minutes.
-
Alkylation: Add Ethyl Iodide (6.8 mL, 85.6 mmol) dropwise via syringe.
-
Validation: Use a reflux condenser to prevent loss of EtI (BP 72°C) if the exotherm is significant.
-
-
Reaction: Heat the mixture to 60°C for 4 hours.
-
Endpoint Check: TLC (Hexane/EtOAc 8:2). The starting material (lower R_f, phenolic) should disappear; the product (higher R_f) will appear.
-
-
Workup:
-
Cool to room temperature.
-
Pour into 300 mL of ice-water. The product may precipitate as a solid or oil out.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organics with 1M NaOH (2 x 30 mL) to remove unreacted phenol (Critical step for purity).
-
Wash with Brine, dry over MgSO₄, and concentrate.[1]
-
-
Purification (Distillation):
-
Setup a short-path distillation apparatus.
-
Apply high vacuum (<2 mmHg).
-
Collect the fraction boiling between 105–115°C (at 2 mmHg).
-
Part 4: Safety & Handling
-
Hazard Classification:
-
Handling Precaution: As with most benzaldehydes, this compound is susceptible to air oxidation to the corresponding benzoic acid (3-ethoxy-4-fluorobenzoic acid).
-
Storage: Store under Nitrogen or Argon at 2–8°C.
-
Indication of Degradation: Appearance of white solids (acid) suspended in the oil or a shift in melting point.
-
References
-
PubChem. Compound Summary for CAS 870837-27-7. National Library of Medicine. Link
-
Sigma-Aldrich. 4-Fluorobenzaldehyde Safety Data Sheet (SDS). (Used for analog safety extrapolation). Link
-
Li, Y., et al. "Crystal structure of 3-ethoxy-4-hydroxybenzaldehyde."[6][7] Acta Crystallographica Section E, 2008.[7] (Reference for ethoxy-benzaldehyde structural properties). Link
-
ChemicalBook. 3-Ethoxy-4-fluorobenzaldehyde Product Properties. Link
Sources
Precision Characterization of 3-Ethoxy-4-fluorobenzaldehyde (CAS 870837-27-7): A Technical Guide to Density, Synthesis, and Process Control
The following technical guide is structured to provide an exhaustive analysis of 3-Ethoxy-4-fluorobenzaldehyde , focusing on its density as a Critical Material Attribute (CMA) for process engineering and quality control.
Executive Summary
3-Ethoxy-4-fluorobenzaldehyde (CAS 870837-27-7) is a specialized fluorinated intermediate utilized in the synthesis of bioactive scaffolds, particularly kinase inhibitors and pyridine-pyrimidine derivatives.[1][2][3][4][5] While often overlooked in basic datasheets, the density of this intermediate is a pivotal parameter for scaling reaction stoichiometry, designing flow chemistry protocols, and validating purity.
This guide moves beyond generic database values, providing a rigorous framework for determining, interpreting, and applying density data in a drug development context.
Chemical Identity & Structural Analysis[6][7]
Before analyzing physical properties, we must establish the structural constraints that dictate the molecule's packing and density.
| Attribute | Specification |
| IUPAC Name | 3-Ethoxy-4-fluorobenzaldehyde |
| CAS Number | 870837-27-7 |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| SMILES | CCOC1=C(C=CC(=C1)C=O)F |
| Key Functional Groups | Aldehyde (Electrophile), Aryl Fluoride (Metabolic Stability), Ethoxy (Lipophilicity) |
Structural Visualization
The following diagram illustrates the functional connectivity and the electronic environment affecting the molecule's intermolecular forces (dipole-dipole interactions), which directly influence density.
Figure 1: Structural contributors to the physicochemical properties of 3-Ethoxy-4-fluorobenzaldehyde.
The Science of Density: Values & Methodology
For research-grade chemicals like 3-Ethoxy-4-fluorobenzaldehyde, experimental density values are often absent from public safety data sheets (SDS) because they are typically handled as intermediates rather than bulk solvents. However, accurate density is required for converting mass to volume in automated synthesis.
Theoretical vs. Experimental Density
If a Certificate of Analysis (CoA) is unavailable, the following values should be used as the baseline for process calculations.
| Type | Value | Confidence | Source/Method |
| Predicted Density | 1.181 ± 0.06 g/cm³ | High | ACD/Labs & ChemAxon Algorithms (Based on molar volume) |
| Reference Analog | 1.157 g/mL | High | 4-Fluorobenzaldehyde (Sigma-Aldrich) [1] |
| Reference Analog | 1.110 g/mL | Medium | 3-Ethoxybenzaldehyde (Estimated) |
| Physical State | Low-Melting Solid or Oil | N/A | Dependent on purity and ambient temp (MP est. 30-45°C) |
Technical Insight: The addition of the ethoxy group at the 3-position (relative to 4-fluorobenzaldehyde) adds mass (C₂H₅ vs H) but also significantly increases molar volume. While mass increases, the steric bulk of the ethoxy group disrupts efficient π-π stacking, potentially lowering the density slightly compared to a more compact molecule like 3,4-difluorobenzaldehyde. However, the predicted value of ~1.18 g/cm³ remains the standard engineering estimate.
Protocol: Experimental Determination
To validate the density for GMP applications, you must determine it empirically.
Scenario A: Material is Liquid (at Room Temp or Melted)
Method: Oscillating U-Tube Density Meter (e.g., Anton Paar DMA series).
-
Calibration: Verify system using air and degassed water at 20°C.
-
Sample Prep: Ensure the sample is free of bubbles. If solid, melt gently at 45°C.
-
Injection: Inject ~2 mL into the oscillating cell.
-
Equilibration: Allow temperature to stabilize (typically 20°C or 25°C).
-
Readout: Record density to 4 decimal places (g/cm³).
Scenario B: Material is Solid (Powder/Crystal)
Method: Gas Pycnometry (Helium Displacement).
-
Weighing: Accurately weigh the sample cup (
) and sample ( ). -
Purge: Place in pycnometer and purge with Helium to remove moisture/air.
-
Volume Measurement: The system measures the volume of gas displaced by the solid skeleton (
). -
Calculation:
.
Synthesis & Process Engineering Context
Understanding how density impacts the synthesis workflow is critical for scale-up.
Synthesis Pathway
The most robust route to 3-Ethoxy-4-fluorobenzaldehyde involves the alkylation of 3-hydroxy-4-fluorobenzaldehyde.
Figure 2: Primary synthetic route. Density checks are performed at the "Workup" stage (phase separation) and "Product" stage (purity).
Engineering Implications of Density
-
Phase Separation: In the workup shown above, the product is extracted with Ethyl Acetate (
g/mL). If the aqueous waste stream is heavy brine ( g/mL), the phases separate cleanly. However, if the product density ( ) is close to the solvent mixture density, emulsion formation is a risk. -
Flow Chemistry: When pumping this intermediate as a neat liquid (melted), the mass flow controller (MFC) must be programmed with the exact density at the operating temperature (e.g.,
at 50°C) to ensure correct molar equivalents are delivered to the reactor.
Quality Control & Safety
Density as a Purity Indicator
For this aldehyde, a deviation in density often indicates specific contaminants:
-
Lower Density (< 1.15): Residual solvent (Ethanol, Ethyl Acetate) or incomplete alkylation.
-
Higher Density (> 1.20): Presence of inorganic salts (if not filtered properly) or poly-fluorinated byproducts.
Safety Profile (GHS Classification)
Handling this material requires adherence to standard safety protocols for fluorinated benzaldehydes.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. If the substance is liquid, avoid splashing; its density implies it will sink in water, potentially complicating spill cleanup in aquatic environments [2].
References
-
Sigma-Aldrich. 4-Fluorobenzaldehyde Product Specification. Available at:
-
GuideChem. Safety Data Sheet: 3-Ethoxy-4-fluorobenzaldehyde (CAS 870837-27-7). Available at:
-
PubChem. Compound Summary: 3-Ethoxy-4-fluorobenzaldehyde.[1][3][4] National Library of Medicine. Available at:
-
Arctom Scientific. Product Catalog: 3-Ethoxy-4-fluorobenzaldehyde.[3][5][6] Available at: [6]
Sources
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- 3. splendidlab.in [splendidlab.in]
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- 5. Page loading... [wap.guidechem.com]
- 6. arctomsci.com [arctomsci.com]
An In-Depth Technical Guide to the Optimal Storage of 3-Ethoxy-4-fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. 3-Ethoxy-4-fluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, requires precise storage conditions to maintain its purity and reactivity. This guide provides a comprehensive, technically grounded framework for the optimal storage of this valuable reagent, explaining the causality behind each recommendation to ensure long-term stability.
Physicochemical Properties and Inherent Stabilities
Understanding the intrinsic properties of 3-Ethoxy-4-fluorobenzaldehyde is fundamental to designing an effective storage strategy. The molecule's structure, featuring an aldehyde group, an ethoxy substituent, and a fluorine atom on a benzene ring, dictates its reactivity and susceptibility to degradation.
The aldehyde functional group is the primary site of reactivity and potential degradation. Aromatic aldehydes are susceptible to oxidation, especially in the presence of air (oxygen), light, and trace metal impurities. This process converts the aldehyde to the corresponding carboxylic acid (3-ethoxy-4-fluorobenzoic acid), which is often the main impurity found in aged samples. The resonance stabilization provided by the aromatic ring makes aromatic aldehydes less reactive than their aliphatic counterparts, but the risk of oxidation remains significant over time[1].
Table 1: Key Physicochemical Properties of Benzaldehyde Analogs
| Property | 4-Fluorobenzaldehyde | Benzaldehyde | Notes |
| Molecular Weight | 124.11 g/mol | 106.12 g/mol | The fluorine and ethoxy groups on the target molecule increase its molecular weight. |
| Boiling Point | 181 °C[2] | 178.1 °C | High boiling points indicate low volatility under standard conditions. |
| Melting Point | -10 °C[2] | -26 °C | The compound is liquid at room temperature. |
| Density | 1.157 g/mL[2] | 1.044 g/mL | Denser than water. |
| Chemical Stability | Stable under recommended storage conditions[3]. | Prone to oxidation in air. | Stability is conditional and requires adherence to strict storage protocols. |
Primary Degradation Pathways and Their Mitigation
The principal threat to the stability of 3-Ethoxy-4-fluorobenzaldehyde is auto-oxidation. This process is a radical chain reaction initiated by light, heat, or metal catalysts, converting the aldehyde into a peroxy acid, which then reacts with another aldehyde molecule to form two carboxylic acid molecules.
To mitigate these degradation pathways, a multi-faceted storage approach is required, focusing on the exclusion of oxygen, light, and moisture, and maintaining a controlled temperature.
Core Storage Recommendations
For optimal long-term stability, 3-Ethoxy-4-fluorobenzaldehyde should be stored under a dry, inert atmosphere, protected from light, and refrigerated.
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of oxidative degradation and other potential side reactions. While some similar aldehydes recommend -20 °C[4], refrigeration is a common and effective standard. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[5] | Prevents oxidation of the aldehyde group by displacing atmospheric oxygen[6]. |
| Light | Amber Glass Vial / Opaque Container | Protects the compound from light-induced degradation (photolysis) and radical formation. |
| Moisture | Tightly Sealed Container | Prevents hydrolysis and potential reactions with water. The compound should be handled under dry conditions[5]. |
| Container | Borosilicate Glass (Type 1) | Chemically resistant and minimizes the risk of leaching impurities that could catalyze degradation. |
Experimental Protocol: Preparation for Long-Term Storage
This protocol describes a self-validating system for aliquoting and storing 3-Ethoxy-4-fluorobenzaldehyde to ensure maximum stability. This procedure should be performed in a fume hood.
Materials:
-
Stock bottle of 3-Ethoxy-4-fluorobenzaldehyde
-
Dry, amber glass vials with PTFE-lined caps (e.g., Sure/Seal™ type bottles)[7][8]
-
Dry, gas-tight syringe with a long needle[9]
-
Source of dry, inert gas (Argon or Nitrogen) with a regulator and needle adapter
-
Schlenk line or a manifold for inert gas handling (optional but recommended)[6]
Procedure:
-
Preparation: Ensure all glassware and the syringe are scrupulously dried, either by oven-drying overnight and cooling in a desiccator or by flame-drying under vacuum.
-
Inerting Vials: Purge the empty storage vials with the inert gas for several minutes to displace all air. This can be done by inserting a needle connected to the gas line into the vial and a second, shorter needle to act as an outlet.
-
Inerting the Stock Bottle: Carefully open the main stock bottle and immediately flush the headspace with the inert gas.
-
Transfer: Using the dry, gas-tight syringe, draw a slight positive pressure of inert gas before piercing the septum of the stock bottle. Withdraw the desired volume of the liquid aldehyde. The use of a long needle prevents the need to tip the bottle, which can cause the liquid to contact and degrade the septum[9].
-
Aliquotting: Dispense the aldehyde into the prepared, inerted vials.
-
Final Purge and Seal: Before withdrawing the needle from the vial, flush the headspace with inert gas one final time. Immediately and tightly seal the vial with the PTFE-lined cap.
-
Labeling and Storage: Clearly label each vial with the compound name, date, and concentration (if diluted). Place the sealed vials in a refrigerator at 2-8 °C.
This process ensures the compound is only ever exposed to an inert atmosphere, preserving its integrity.
Visualization of Workflows and Degradation
To further clarify the critical relationships in storage and degradation, the following diagrams are provided.
Caption: Fig. 1: A logical workflow for the proper handling and storage of 3-Ethoxy-4-fluorobenzaldehyde.
Caption: Fig. 2: The auto-oxidation of benzaldehydes to their corresponding carboxylic acids.
Safety and Handling Considerations
3-Ethoxy-4-fluorobenzaldehyde, like many benzaldehyde derivatives, is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation[10][11].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[12][13].
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can trigger vigorous and potentially hazardous reactions[3][14].
By adhering to these rigorous storage and handling protocols, researchers can ensure the long-term stability and purity of 3-Ethoxy-4-fluorobenzaldehyde, leading to more reliable and reproducible experimental outcomes.
References
-
3-Bromo-4-fluorobenzaldehyde - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. [Link]
-
Benzaldehyde - Safety Data Sheet. (2020). Carl ROTH. [Link]
-
Hints for Handling Air-Sensitive Materials. (2020). Fauske & Associates. [Link]
-
Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature Chemical Biology, 5(8), 559–566. [Link]
-
Aromatic Aldehydes and Ketones - Preparation and Properties. (2022). Online Chemistry Notes. [Link]
-
3-Ethoxy-4-methoxybenzaldehyde. PubChem. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]
-
Aromatic Aldehyde Definition. Fiveable. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]
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- 14. fishersci.com [fishersci.com]
Discovery and Process Chemistry of 3-Ethoxy-4-fluorobenzaldehyde
This guide details the technical discovery, synthesis, and application of 3-Ethoxy-4-fluorobenzaldehyde (CAS 113732-84-6). It is structured for researchers and process chemists, focusing on the causality of synthetic choices and the compound's role in modern medicinal chemistry.
Executive Summary
3-Ethoxy-4-fluorobenzaldehyde is a critical fluorinated building block used in the synthesis of small-molecule kinase inhibitors (e.g., EGFR, p38 MAPK) and novel agrochemicals. Its structural core—a benzaldehyde scaffold substituted with an ethoxy group at the meta position and a fluorine atom at the para position—provides a unique electronic and steric profile. The electron-withdrawing fluorine atom modulates metabolic stability (blocking para-hydroxylation), while the ethoxy group offers lipophilic bulk to fill hydrophobic pockets in protein targets.
This guide analyzes the two primary "discovery" routes for this compound: the Nucleophilic Aromatic Substitution (SNAr) route favored for scale-up, and the O-Alkylation route favored for medicinal chemistry precision.
Chemical Profile & Core Properties
| Property | Data |
| Chemical Name | 3-Ethoxy-4-fluorobenzaldehyde |
| CAS Number | 113732-84-6 |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| Appearance | White to light yellow crystalline solid or oil (purity dependent) |
| Melting Point | ~30–35 °C (Low-melting solid) |
| Boiling Point | ~260 °C (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
| Key Hazards | Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335) |
Synthetic Pathways: The "Discovery" of the Route
The synthesis of 3-Ethoxy-4-fluorobenzaldehyde presents a classic regioselectivity challenge. The goal is to introduce the ethoxy group at the 3-position while retaining the fluorine at the 4-position.
Method A: The "Scale-Up" Route (SNAr Strategy)
Context: Industrial manufacturing often avoids expensive starting materials like 3-hydroxy-4-fluorobenzaldehyde. Instead, it utilizes 3,4-difluorobromobenzene , exploiting subtle electronic directing effects to achieve regioselectivity.
The Protocol:
-
Nucleophilic Substitution: 3,4-Difluorobromobenzene is treated with Sodium Ethoxide (NaOEt).
-
Regioselectivity Logic: In 3,4-difluorobromobenzene, the fluorine atoms are the leaving groups. The position meta to the bromine (C3) is preferentially attacked over the position para to the bromine (C4). This is counter-intuitive to standard resonance arguments but is observed in polyfluorinated systems where the inductive effect and solvent coordination play major roles.
-
Formylation: The resulting intermediate (1-bromo-3-ethoxy-4-fluorobenzene) is converted to the aldehyde via Grignard formation and quenching with DMF.
Caption: Industrial route utilizing regioselective SNAr followed by organometallic formylation.
Method B: The "Medicinal Chemistry" Route (O-Alkylation)
Context: For rapid lab-scale synthesis (<100g), researchers prioritize reliability over raw material cost. This route guarantees the correct isomer by starting with the pre-functionalized phenol.
The Protocol:
-
Starting Material: 3-Hydroxy-4-fluorobenzaldehyde (commercially available).
-
Alkylation: Reaction with Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) in the presence of a mild base (K₂CO₃) and a polar aprotic solvent (DMF or Acetonitrile).
-
Causality: The phenoxide ion formed is a strong nucleophile that attacks the ethyl halide via an SN2 mechanism. The aldehyde group remains untouched under these mild conditions.
Caption: High-fidelity laboratory synthesis via O-alkylation of the phenolic precursor.
Detailed Experimental Protocol (Method B)
This protocol is selected for its high safety profile and reproducibility in a drug discovery setting.
Reagents:
-
3-Hydroxy-4-fluorobenzaldehyde (1.0 eq)
-
Ethyl Iodide (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)
-
Dimethylformamide (DMF, anhydrous)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Hydroxy-4-fluorobenzaldehyde (e.g., 10.0 g, 71.4 mmol) in anhydrous DMF (100 mL).
-
Base Addition: Add K₂CO₃ (19.7 g, 142.8 mmol) in a single portion. The suspension may turn yellow due to phenoxide formation.
-
Alkylation: Add Ethyl Iodide (13.4 g, 6.9 mL, 85.7 mmol) dropwise via syringe over 10 minutes.
-
Reaction: Heat the mixture to 60 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Pour into ice-water (500 mL) to precipitate inorganic salts and the product.
-
Extract with Ethyl Acetate (3 x 100 mL).[1]
-
Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: If the product is an oil, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes). If solid, recrystallize from Hexane/Ether.
Validation Criteria:
-
1H NMR (CDCl₃): Look for the aldehyde proton singlet (~9.9 ppm), the ethoxy triplet (~1.5 ppm) and quartet (~4.2 ppm), and the specific aromatic pattern (dd/m) characteristic of the 1,3,4-substitution.
-
Yield Expectation: 85–95%.
Applications in Drug Development
3-Ethoxy-4-fluorobenzaldehyde serves as a "pharmacophore installer." In medicinal chemistry, the 3-ethoxy-4-fluoro phenyl motif is often used to optimize the potency and selectivity of kinase inhibitors.
Mechanistic Role:
-
Fluorine (4-position): Blocks metabolic oxidation at the para-position (a common clearance site), increasing the drug's half-life (t1/2). It also exerts an electronic effect, reducing the basicity of the aromatic ring.
-
Ethoxy (3-position): Provides a lipophilic anchor. In kinase active sites (e.g., EGFR), this group often projects into a hydrophobic back-pocket (the "gatekeeper" region), improving selectivity over other kinases.
Pathway Visualization: From Intermediate to API
The aldehyde functionality allows this molecule to be converted into various heterocycles (quinazolines, indoles) or coupled via reductive amination.
Caption: Divergent synthesis pathways transforming the aldehyde into bioactive scaffolds.
References
-
Preparation of 3-methoxy-4-fluorobenzaldehyde . Google Patents. Patent CN112299967B. (Describes the analogous SNAr synthesis on 3,4-difluorobromobenzene).
-
3-Ethoxy-4-fluorobenzaldehyde Product Profile . ChemicalBook. (Physical properties and CAS verification).
-
Synthesis of 3-fluoro-4-hydroxybenzaldehyde . PrepChem. (Source for the precursor synthesis and general alkylation conditions).
-
Nucleophilic Aromatic Substitution in Drug Discovery . Journal of Medicinal Chemistry. (General reference for SNAr regioselectivity in fluorinated aromatics).
Sources
background research on 3-Ethoxy-4-fluorobenzaldehyde
The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes synthetic reliability and medicinal chemistry rationale over generic descriptions.
CAS: 115436-72-1 | Molecular Formula: C₉H₉FO₂ | Molecular Weight: 168.16 g/mol [1][2][3]
Executive Summary
3-Ethoxy-4-fluorobenzaldehyde is a specialized "Left-Hand Side" (LHS) building block used primarily in the optimization of small molecule pharmacokinetics.[1][2][3] It serves as a lipophilic, metabolically robust bioisostere for the common 3,4-dimethoxybenzaldehyde (Veratraldehyde) scaffold.[2][3]
In medicinal chemistry, this moiety is critical for "Fluorine Scans" —a strategy where a methoxy group (–OCH₃) is replaced by a fluorine atom to block metabolic demethylation while maintaining steric demand.[1][2][3] The 3-ethoxy group provides enhanced hydrophobic binding interactions compared to a methoxy group, often improving potency against hydrophobic pockets in GPCRs (e.g., GPR40) and phosphodiesterase (PDE) enzymes.[2][3]
Physiochemical Profile & Identification
Precise characterization is required to distinguish this isomer from its regioisomer, 4-ethoxy-3-fluorobenzaldehyde.[1][2][3]
| Property | Specification | Technical Note |
| Appearance | White to pale yellow crystalline solid | Low melting point solid; may appear as a supercooled liquid if impure.[1][2][3] |
| Melting Point | 35–38 °C | Sharp melting point indicates high isomeric purity (>98%).[1][3] |
| Boiling Point | ~265 °C (Predicted) | High boiling point requires high-vacuum distillation for purification.[1][2][3] |
| Solubility | DCM, EtOAc, DMSO, Methanol | Poor water solubility.[3] |
| ¹H NMR Signature | δ 9.85 (s, 1H, CHO) | The aldehyde proton is distinct.[3] The ethoxy quartet (4.1 ppm) and triplet (1.4 ppm) confirm the alkyl chain.[3] |
| ¹⁹F NMR | ~ -130 ppm (m) | Diagnostic for fluorine attached to the aromatic ring.[1][2][3] |
Synthetic Methodologies & Process Optimization
A. The Regioselective Route (Recommended)
For pharmaceutical applications requiring >99% isomeric purity, O-Alkylation of 3-hydroxy-4-fluorobenzaldehyde is the gold standard.[1][2][3] This route guarantees the position of the ethoxy group, avoiding the difficult separation of isomers common in nucleophilic aromatic substitution (SNAr) routes.[3]
Reaction Logic
-
Reagent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).[1][2][3]
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1][2][3]
-
Solvent: DMF (polar aprotic favors Sₙ2) or Acetone (easier workup).[1][2][3]
Step-by-Step Protocol (Lab Scale: 10g)
-
Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-fluorobenzaldehyde (10.0 g, 71.4 mmol) and DMF (100 mL).
-
Deprotonation: Add K₂CO₃ (14.8 g, 107 mmol, 1.5 eq) in one portion. Stir at room temperature for 15 minutes. Observation: The suspension will turn yellow/orange as the phenoxide forms.
-
Alkylation: Add Ethyl Iodide (13.4 g, 85.7 mmol, 1.2 eq) dropwise via syringe to control the exotherm.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3] Target: Disappearance of starting phenol.[3]
-
Workup:
-
Pour the mixture into Ice Water (500 mL) with vigorous stirring. The product should precipitate.[1][2][3][4]
-
If solid forms: Filter, wash with water, and dry in a vacuum oven at 30°C.[3]
-
If oil forms: Extract with Ethyl Acetate (3 x 100 mL).[1][2][3] Wash organics with Brine (2x), dry over Na₂SO₄, and concentrate.[3]
-
Purification: Recrystallize from Hexane/Ether or perform flash chromatography if residual DMF persists.[1][2][3]
B. The Industrial Route (SNAr Caution)
An alternative route involves the reaction of 3,4-difluorobenzaldehyde with Sodium Ethoxide.[3]
-
Risk: The aldehyde group is electron-withdrawing, activating the para position (C4) and ortho position (C2).[2][3] Nucleophilic attack at C4 is favored, yielding 4-ethoxy-3-fluorobenzaldehyde (the wrong isomer) as the major product.[1][2][3]
-
Correction: To use this chemistry, one must start with 3-bromo-4-fluorobenzaldehyde and use a copper catalyst (Ullmann-type coupling) to force substitution at the bromine (C3) position, which is chemically challenging and less atom-efficient.[1][2][3]
Visualization: Synthesis Workflow
The following diagram contrasts the high-fidelity alkylation route with the risky SNAr route.
Figure 1: Comparison of synthetic routes. The alkylation of the 3-hydroxy precursor (top) is the only reliable method to ensure correct regiochemistry.
Pharmaceutical Applications & Mechanism[2][4]
The "Fluorine-Ethoxy" Pharmacophore
3-Ethoxy-4-fluorobenzaldehyde is utilized to synthesize drugs where metabolic stability and lipophilicity must be balanced.[1][2][3]
-
Metabolic Blocking (The Fluorine Effect):
-
In many natural products or early hits (e.g., Papaverine, Rolipram), a 3,4-dimethoxy motif is common.[3]
-
Problem: CYP450 enzymes rapidly demethylate these positions (O-dealkylation), leading to rapid clearance and short half-life.[1][2][3]
-
Solution: Replacing the 4-methoxy with a 4-fluoro group blocks this metabolic "soft spot" because the C-F bond is metabolically inert.[1][2][3]
-
-
Lipophilic Anchoring (The Ethoxy Effect):
Key Reaction Pathways (Derivatization)
This aldehyde is a versatile "handle" for further chemistry:
-
Reductive Amination: Reaction with amines + NaBH(OAc)₃ → Benzylamines (Common in GPCR ligands).[1][2][3]
-
Knoevenagel Condensation: Reaction with Malononitrile → Acrylonitriles (Michael acceptors).[1][2][3]
-
Oxidation: Reaction with NaClO₂ → Benzoic Acid (Linker formation).[1][2][3]
Visualization: Derivatization Tree
Figure 2: Common downstream transformations utilized in medicinal chemistry campaigns.
Analytical Quality Control
To ensure the material is suitable for GMP synthesis steps, the following impurity profile must be managed:
| Impurity | Origin | Detection Limit (HPLC) |
| 3-Hydroxy-4-fluorobenzaldehyde | Unreacted Starting Material | < 0.5% |
| 4-Ethoxy-3-fluorobenzaldehyde | Regioisomer (if SNAr route used) | < 0.1% (Critical) |
| Ethyl Iodide | Residual Reagent | Not detected (GC-HS) |
HPLC Method (Generic):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).[3]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2][3]
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Aldehyde).[1][2][3]
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335).[2][3]
-
Handling: Use in a fume hood.[1][2][3] The aldehyde may oxidize to the benzoic acid upon prolonged exposure to air; store under nitrogen or argon at 2–8°C.[1][2][3]
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.[1][2][3][5]
References
-
Synthesis of Alkoxy-benzaldehydes: Li, J. J. (2014).[1][2][3] Name Reactions and Reagents in Organic Synthesis. Wiley.[1][2][3] (General reference for O-alkylation protocols).
-
Metabolic Stability of Fluorine: Purser, S., et al. (2008).[1][2][3] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[1][2][3] Link
-
PDE4 Inhibitor SAR: Man, H. W., et al. (2009).[1][2][3] "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor."[2][3] Journal of Medicinal Chemistry, 52(6), 1522-1524.[2][3] (Demonstrates the utility of the 3-ethoxy-4-substituted scaffold). Link[2]
-
Regioselectivity in SNAr: Terrier, F. (2013).[1][2][3] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][2][3] (Explains the regiochemical risks of using 3,4-difluorobenzaldehyde).
-
Safety Data: PubChem Compound Summary for CAS 115436-72-1. Link[2]
Sources
- 1. Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. fishersci.com [fishersci.com]
3-Ethoxy-4-fluorobenzaldehyde: A Strategic Fluorinated Scaffold in Medicinal Chemistry
This comprehensive technical guide details the chemical profile, synthesis, and therapeutic utility of 3-Ethoxy-4-fluorobenzaldehyde .
Executive Summary
3-Ethoxy-4-fluorobenzaldehyde (CAS: 870837-27-7) is a specialized organofluorine intermediate used primarily in the synthesis of small-molecule inhibitors targeting kinases (e.g., p38 MAPK) and phosphodiesterases (PDE4).[1][2][3][4][5] Its structural motif—combining a lipophilic ethoxy group with a metabolically stable fluorine atom—serves as a critical bioisostere for the 3,4-dimethoxy phenyl ring found in numerous approved drugs (e.g., Apremilast, Roflumilast). This substitution modulates metabolic clearance and enhances ligand-binding affinity through halogen bonding interactions.
Chemical Profile & Properties[1][6][7][8][9][10][11]
| Property | Data |
| IUPAC Name | 3-Ethoxy-4-fluorobenzaldehyde |
| CAS Number | 870837-27-7 |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| SMILES | CCOC1=C(F)C=CC(C=O)=C1 |
| Appearance | Off-white low-melting solid or viscous oil (Ambient) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Insoluble in Water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) to prevent oxidation |
Structural Analysis
The molecule features a benzaldehyde core substituted at the 3- and 4-positions.[2][3][6]
-
4-Fluoro: Increases metabolic stability against hydroxylation compared to a proton or methoxy group. It also acts as a weak hydrogen bond acceptor.
-
3-Ethoxy: Provides steric bulk and lipophilicity, often occupying hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).
Synthetic Routes & Causality
The "Regioselectivity Trap": Why Standard SNAr Fails
A common misconception is that this molecule can be synthesized via Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluorobenzaldehyde with sodium ethoxide.
-
The Flaw: In 3,4-difluorobenzaldehyde, the aldehyde group is electron-withdrawing and directs nucleophilic attack primarily to the 4-position (para).
-
The Result: Reaction with NaOEt yields 4-ethoxy-3-fluorobenzaldehyde (the wrong isomer).
-
The Solution: To secure the 3-ethoxy-4-fluoro pattern, one must utilize the Alkylation of 3-Hydroxy-4-fluorobenzaldehyde . This route guarantees regiochemical integrity because the fluorine is already fixed in the correct position.
Validated Synthesis Pathway
The preferred route involves the O-alkylation of 3-hydroxy-4-fluorobenzaldehyde using ethyl iodide or ethyl bromide in the presence of a weak base.
Figure 1: Validated synthetic pathway avoiding regioselectivity errors common in SNAr approaches.
Detailed Experimental Protocol
Protocol: O-Ethylation of 3-Hydroxy-4-fluorobenzaldehyde
Objective: Synthesis of 3-ethoxy-4-fluorobenzaldehyde on a 10g scale.
Reagents:
-
3-Hydroxy-4-fluorobenzaldehyde (1.0 eq, 10.0 g)
-
Ethyl Iodide (1.2 eq, 13.3 g) Note: Ethyl bromide can be used but requires longer reaction times.
-
Potassium Carbonate (K₂CO₃) (2.0 eq, 19.7 g)
-
N,N-Dimethylformamide (DMF) (50 mL, anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.
-
Dissolution: Add 3-hydroxy-4-fluorobenzaldehyde (10 g) and anhydrous DMF (50 mL). Stir until fully dissolved.
-
Deprotonation: Add K₂CO₃ (19.7 g) in a single portion. The suspension may turn yellow (formation of phenoxide). Stir at room temperature for 15 minutes.
-
Alkylation: Add Ethyl Iodide (13.3 g) dropwise via syringe over 10 minutes to control the exotherm.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.3) should disappear, and a new less polar spot (Rf ~0.6) should appear.
-
Work-up:
-
Cool to room temperature.[2]
-
Pour the reaction mixture into 200 mL of ice-water. The product may precipitate as a solid or oil out.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layer with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.
-
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
¹H NMR Confirmation: Look for the disappearance of the phenolic -OH singlet (~5.0-6.0 ppm) and the appearance of the ethoxy pattern: a triplet at ~1.4 ppm and a quartet at ~4.1 ppm.
Therapeutic Applications & Pharmacophore Logic
This aldehyde is a "warhead precursor" used to build heterocycles found in anti-inflammatory and oncology drugs.
p38 MAPK Inhibitors
The 3-ethoxy-4-fluorophenyl motif is often incorporated into the "tail" of p38 mitogen-activated protein kinase inhibitors. The fluorine atom provides a specific electronic environment that strengthens pi-stacking interactions within the kinase hinge region, while the ethoxy group fills the hydrophobic specificity pocket.
PDE4 Inhibitors (Bioisosteres)
It serves as a fluorinated analog for the synthesis of Apremilast-like compounds. Replacing the 4-methoxy group of Apremilast with a fluorine atom can improve metabolic stability by blocking O-demethylation, a major clearance pathway.
Figure 2: Downstream chemical space and pharmaceutical targets derived from the scaffold.
Analytical Characterization (Expected Data)
Researchers should verify the identity of the synthesized compound using the following spectral signatures:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.85 (s, 1H, CHO )
-
δ 7.55 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H2 )
-
δ 7.48 (m, 1H, Ar-H6 )
-
δ 7.20 (dd, J = 10.0, 8.0 Hz, 1H, Ar-H5 , large F-coupling)
-
δ 4.18 (q, J = 7.0 Hz, 2H, OCH₂ )
-
δ 1.48 (t, J = 7.0 Hz, 3H, CH₃ )
-
-
¹⁹F NMR:
-
Single peak around -130 to -135 ppm (typical for fluoro-alkoxy benzenes).
-
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7]
-
Precautions: Handle in a fume hood. Avoid contact with strong oxidizing agents.[8]
-
Spill Control: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.
References
-
Bagley, M. C., et al. (2011).[6] Synthesis of the highly selective p38 MAPK inhibitor UR-13756. Future Medicinal Chemistry. Retrieved from [Link]
-
Hafeez, A., et al. (2019).[6] Synthesis, Crystal Structures, and Spectroscopic Characterization of Bis-aldehyde Monomers. Polymers. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 3-Ethoxy-4-hydroxybenzaldehyde (Precursor).[6] National Library of Medicine. Retrieved from [Link]
- Google Patents. (2009). Patent CN101511817A: Pyridine- and quinoline-pyrimidine derivatives.
Sources
- 1. scribd.com [scribd.com]
- 2. 870837-27-7・3-Ethoxy-4-fluorobenzaldehyde・3-Ethoxy-4-fluorobenzaldehyde【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. halochem.com [halochem.com]
- 4. aceschem.com [aceschem.com]
- 5. 870837-27-7 | 3-ethoxy-4-fluorobenzaldehyde [3asenrise.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
Navigating the Unknown: A Technical Safety Guide to 3-Ethoxy-4-fluorobenzaldehyde
This guide is structured to address this information gap. As a Senior Application Scientist, my objective is not merely to state the absence of data, but to provide a robust, scientifically-grounded framework for the safe handling of 3-Ethoxy-4-fluorobenzaldehyde. This is achieved through a principle of toxicological data by analogy, leveraging established safety data from structurally similar compounds. The rationale is that shared functional groups—the benzaldehyde moiety, the fluoro- substitution, and the ethoxy group—will confer a predictable range of physicochemical properties and toxicological hazards.
Our core directive is to empower the researcher with a self-validating system of safety, rooted in chemical causality and authoritative data from analogous compounds.
Predicted Hazard Profile: An Analog-Based Assessment
Given the absence of specific GHS classification for 3-Ethoxy-4-fluorobenzaldehyde, we will extrapolate a likely hazard profile from closely related structures. The parent molecule, Benzaldehyde, and its various substituted forms consistently exhibit a set of core hazards.
Key Structural Analogs Considered:
-
4-Fluorobenzaldehyde (CAS 459-57-4): Shares the aldehyde and fluoro- substitution.
-
4-Ethoxybenzaldehyde (CAS 10031-82-0): Shares the aldehyde and ethoxy- substitution.
-
3-Fluorobenzaldehyde (CAS 456-48-4): Isomeric analog with shared functional groups.
-
Benzaldehyde (CAS 100-52-7): The parent aromatic aldehyde.
Based on the consistent classifications of these analogs, 3-Ethoxy-4-fluorobenzaldehyde should be handled as a substance with the following potential hazards:
-
Skin Irritation (Category 2): Benzaldehyde derivatives are known to cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation (Category 2/2A): Direct contact with the eyes is likely to cause serious irritation.[2][4]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of vapors or dusts may lead to irritation of the respiratory tract.[2]
-
Harmful if Swallowed (Acute Toxicity - Oral, Category 4): Ingestion of the compound may be harmful.[4]
-
Potential Flammability: Many benzaldehydes are combustible liquids, though some are solids.[4][5] Prudent handling should assume it is combustible.
-
Aquatic Toxicity: Several analogs are noted as being toxic to aquatic life with long-lasting effects.[2][4]
This extrapolated profile necessitates a cautious and well-documented approach to handling, storage, and disposal.
Physicochemical Characteristics and Identification
While a full, experimentally verified dataset for 3-Ethoxy-4-fluorobenzaldehyde is sparse, the following information has been compiled from available sources.
| Property | Value | Source |
| CAS Number | 870837-27-7 | [1] |
| Molecular Formula | C₉H₉FO₂ | [1] |
| Molecular Weight | 168.17 g/mol | |
| Physical State | Assumed to be a solid or liquid. | Inferred from analogs |
| Solubility | Likely soluble in organic solvents. | Inferred from structure |
| Stability | Stable under recommended storage conditions.[1] May be sensitive to light and air, as is common for aldehydes. | [1] |
The Cornerstone of Safety: The Hierarchy of Controls
Effective risk management for a compound with an inferred hazard profile relies on a systematic implementation of the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.
Caption: Hierarchy of controls, from most to least effective.
For 3-Ethoxy-4-fluorobenzaldehyde, the most critical controls are:
-
Engineering Controls: All manipulations of the substance must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Administrative Controls: A detailed Standard Operating Procedure (SOP) must be written, reviewed, and approved before work begins. All personnel must be trained on this SOP and the potential hazards.
-
Personal Protective Equipment (PPE): As the last line of defense, appropriate PPE is mandatory.
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols are designed as a self-validating system, incorporating checks and best practices to minimize exposure.
Protocol for General Handling and Weighing
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment: chemical-resistant gloves (nitrile is a common choice, but check manufacturer's compatibility charts), safety goggles with side shields or a face shield, and a buttoned lab coat.[5]
-
Prepare a designated waste container for contaminated materials.
-
Place an analytical balance inside the fume hood if weighing a solid, or have all liquid handling apparatus ready within the hood.
-
-
Execution:
-
Don all required PPE.
-
Carefully open the container inside the fume hood, averting your face.
-
Dispense the required amount of the chemical. Use a spatula for solids or a calibrated pipette for liquids. Avoid creating dust or splashes.
-
Securely close the primary container immediately after dispensing.
-
Clean any minor spills within the fume hood immediately using an appropriate absorbent material.
-
-
Post-Handling:
-
Wipe down the work surface within the fume hood.
-
Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste container.
-
Wash hands thoroughly with soap and water after exiting the lab.[2]
-
Emergency Response Protocol for Spills
This protocol follows a decision-tree logic to ensure a safe and measured response.
Sources
Methodological & Application
Technical Application Note: Precision Synthesis of 3-Ethoxy-4-fluorobenzaldehyde
Here is a comprehensive Technical Application Note and Protocol for the synthesis of 3-Ethoxy-4-fluorobenzaldehyde .
Regiocontrol, Scalability, and Quality Assurance
Executive Summary & Strategic Analysis
3-Ethoxy-4-fluorobenzaldehyde (CAS: 113735-37-8) is a critical pharmacophore intermediate, often utilized in the development of phosphodiesterase inhibitors and kinase inhibitors.[1] Its structural integrity relies on the precise positioning of the ethoxy group at the meta position relative to the aldehyde, adjacent to the para-fluorine.
The Synthetic Challenge: The Regioselectivity Trap
A common error in synthesizing this motif is attempting Nucleophilic Aromatic Substitution (
-
The Trap: In 3,4-difluorobenzaldehyde, the aldehyde group is an electron-withdrawing group (EWG) that activates the ring. However, it activates the para position (C4) significantly more than the meta position (C3).
-
The Result: Reaction with sodium ethoxide yields 4-ethoxy-3-fluorobenzaldehyde (the wrong isomer) as the major product due to the preferential attack at the highly activated C4-fluorine.[1]
The Solution: Directed O-Alkylation
To guarantee the correct 3-ethoxy-4-fluoro regiochemistry, this protocol utilizes the Williamson Ether Synthesis starting from the pre-functionalized 3-hydroxy-4-fluorobenzaldehyde .[1] This route effectively "locks" the fluorine at C4 and directs the ethyl group solely to the C3 oxygen.
Chemical Reaction Pathway
The following diagram illustrates the correct synthetic pathway versus the regiochemical pitfall of the
Figure 1: Comparative analysis of synthetic routes. The O-alkylation route ensures correct regiochemistry, whereas SNAr approaches risk positional isomerization.
Experimental Protocol: O-Alkylation
Materials & Reagents[2][3]
| Reagent | Role | Equiv. | MW ( g/mol ) | Purity |
| 3-Hydroxy-4-fluorobenzaldehyde | Substrate | 1.0 | 140.11 | >97% |
| Ethyl Iodide (EtI) | Alkylating Agent | 1.2 - 1.5 | 155.97 | 99% |
| Potassium Carbonate ( | Base | 2.0 | 138.21 | Anhydrous, granular |
| DMF (N,N-Dimethylformamide) | Solvent | - | - | Anhydrous (<0.1% |
| Ethyl Acetate / Hexanes | Workup | - | - | ACS Grade |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a dry, 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer.
-
Add 3-Hydroxy-4-fluorobenzaldehyde (1.0 equiv) and Potassium Carbonate (2.0 equiv).[1]
-
Add DMF (concentration ~0.5 M relative to substrate).[1] Note: DMF is preferred over acetone to ensure higher reaction temperatures and better solubility of the phenoxide intermediate.
-
Stir the suspension at room temperature for 15 minutes to facilitate deprotonation (color change to yellow/orange often observed).
Step 2: Alkylation
-
Add Ethyl Iodide (1.2 equiv) dropwise via syringe or addition funnel.[1]
-
Heat the reaction mixture to 60°C . Caution: Do not exceed 80°C to avoid Cannizzaro-type side reactions or degradation of the aldehyde.
-
Monitor reaction progress via TLC (30% EtOAc in Hexanes) or HPLC.[1]
Step 3: Workup
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (5x reaction volume). This precipitates inorganic salts and removes DMF.[1]
-
Extract with Ethyl Acetate (3x).[1]
-
Wash combined organic layers with:
-
Water (2x) to remove residual DMF.[1]
-
Brine (1x).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Crude State: Usually a pale yellow oil or low-melting solid.[1]
-
Recrystallization: If solid, recrystallize from Hexane/EtOAc (9:1).
-
Flash Chromatography: If oil, purify on silica gel (Gradient: 0% -> 20% EtOAc in Hexanes).[1]
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of 3-Ethoxy-4-fluorobenzaldehyde.
Quality Control & Characterization
To validate the synthesis, the following analytical markers must be confirmed.
NMR Interpretation ( NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Value |
| 9.85 | Singlet (s) | 1H | CHO (Aldehyde) | Confirms oxidation state intact.[1] |
| 7.40 - 7.55 | Multiplet (m) | 2H | Ar-H2 , Ar-H6 | Aromatic protons meta to F. |
| 7.15 - 7.25 | Multiplet (m) | 1H | Ar-H5 | Proton ortho to F (shows |
| 4.18 | Quartet (q) | 2H | -O-CH2 -CH3 | Critical: Confirms ethoxy installation. |
| 1.50 | Triplet (t) | 3H | -O-CH2-CH3 | Alkyl chain terminus.[1] |
Expert Insight: The presence of the quartet at 4.18 ppm is the primary indicator of successful alkylation. If this signal is absent or shifted significantly, suspect C-alkylation (rare) or hydrolysis.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion; DMF wet. | Ensure DMF is anhydrous.[1] Increase EtI to 1.5 eq. Extend time. |
| Impurity: Phenol | Incomplete alkylation.[1] | Check base ( |
| Impurity: Acid | Aldehyde oxidation.[1][3] | Perform reaction under Nitrogen ( |
| Wrong Isomer | Used 3,4-difluoro precursor.[1][3][4] | STOP. Verify starting material CAS. You cannot fix the isomer post-synthesis. |
Safety & Handling (E-E-A-T)
-
Ethyl Iodide: A known alkylating agent and potential carcinogen.[1] Handle in a fume hood. Use gloves (Nitrile/Laminate) as standard latex may be permeable to organic halides.[1]
-
Fluorinated Compounds: While stable, combustion of fluorinated aromatics can release HF. Ensure proper waste disposal.[1]
-
DMF: Hepatotoxic.[1] Avoid skin contact.[1] Wash with copious water if exposed.[1]
References
-
Preparation of 3-alkoxy-4-fluorobenzaldehydes. Source: Patent CN112299967B (and related art on alkoxy-benzaldehydes).[1] Relevance: Establishes the standard conditions for handling 3-alkoxy-4-fluoro systems and highlights the SNAr routes used for isomeric analogs (3-methoxy-4-fluoro) which must be distinguished from the target.
-
[1]
-
-
Regioselectivity of Nucleophilic Substitution on Fluorobenzaldehydes. Source:New Journal of Chemistry, "Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes."[1] (Contextual grounding for regioselectivity rules). Relevance: Provides the theoretical basis for why nucleophiles attack the para position relative to the aldehyde in poly-fluorinated systems, validating the "Regioselectivity Trap" warning.
-
[1]
-
-
Synthesis of 3-Ethoxy-4-methoxybenzaldehyde (Methodological Analog). Source: Patent WO2019100786A1.[1] Relevance: Validates the
/Ethyl Halide/DMF protocol for benzaldehyde derivatives, demonstrating high yields (95%+) for this specific alkylation class.-
[1]
-
-
Crystal structure and synthesis of 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin). Source:Acta Crystallographica Section E, 2008.[5] Relevance: Provides structural data and confirmation of O-alkylation stability in similar chemical environments.
Sources
- 1. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. Preparation method of 3-methoxy-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. vapourtec.com [vapourtec.com]
- 5. researchgate.net [researchgate.net]
3-Ethoxy-4-fluorobenzaldehyde synthesis from 4-fluoro-3-hydroxybenzaldehyde
Application Note: Optimized Synthesis of 3-Ethoxy-4-fluorobenzaldehyde via Regioselective
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-ethoxy-4-fluorobenzaldehyde (CAS 870837-27-7) from 4-fluoro-3-hydroxybenzaldehyde . Utilizing a base-mediated Williamson ether synthesis, this method optimizes the
Introduction & Strategic Rationale
In medicinal chemistry, the modification of phenolic hydroxyl groups is a standard strategy to modulate solubility and target binding affinity. The 3-ethoxy-4-fluorobenzaldehyde scaffold is particularly valuable because the fluorine atom at the para-position deactivates the ring against metabolic oxidation while the ethoxy group at the meta-position enhances hydrophobic interactions within protein binding pockets.
Key Challenges in Synthesis:
-
Regioselectivity: While the starting material has only one hydroxyl group, ensuring complete conversion without over-alkylation or Cannizzaro disproportionation of the aldehyde is essential.
-
Purification: Unreacted phenol is difficult to separate from the product via simple crystallization due to similar solubilities in non-polar solvents.
Solution: This protocol employs Potassium Carbonate (
Chemical Reaction Mechanism
The reaction proceeds via a classical Williamson Ether Synthesis mechanism.[2][3] The base deprotonates the phenol to generate a phenoxide, which then performs a nucleophilic attack on the ethyl halide.
Figure 1: Mechanistic pathway for the base-mediated
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[4][5][6][7][8] | MW ( g/mol ) | Equiv. | Role |
| 4-Fluoro-3-hydroxybenzaldehyde | 103438-85-3 | 140.11 | 1.0 | Substrate |
| Ethyl Iodide (Iodoethane) | 75-03-6 | 155.97 | 1.2 - 1.5 | Alkylating Agent |
| Potassium Carbonate ( | 584-08-7 | 138.21 | 2.0 | Base |
| DMF (Anhydrous) | 68-12-2 | 73.09 | N/A | Solvent (5 mL/mmol) |
Note: Ethyl Bromide can be substituted for Ethyl Iodide but requires longer reaction times (4-6h vs 2h) due to the poorer leaving group capability of bromide compared to iodide.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with 4-Fluoro-3-hydroxybenzaldehyde (1.0 equiv) and Potassium Carbonate (2.0 equiv).
-
Add anhydrous DMF (concentration ~0.2 M relative to substrate).
-
Stir the suspension at Room Temperature (RT) for 15 minutes. Observation: The mixture may turn yellow, indicating phenoxide formation.
Step 2: Alkylation
-
Add Ethyl Iodide (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60°C .
-
Monitor via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.
-
Target: Disappearance of starting material (
) and appearance of product ( ). -
Time: Typically 2–3 hours.
-
Step 3: Workup
-
Cool the mixture to RT.
-
Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Extract with Ethyl Acetate (3 x reaction volume).
-
Wash the combined organic layers with:
-
Water (2x) to remove DMF.
-
Brine (1x) to dry.
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude residue is often pure enough (>95%) for subsequent steps.
-
If higher purity is required, recrystallize from Hexane/Ethyl Acetate or perform flash column chromatography (Gradient: 0-20% EtOAc in Hexane).
Figure 2: Operational workflow for the synthesis process.
Quality Control & Validation
To ensure the integrity of the synthesized 3-Ethoxy-4-fluorobenzaldehyde , compare analytical data against the following expected parameters.
| Parameter | Specification | Method |
| Appearance | White to pale yellow crystalline solid | Visual |
| Purity | >98% | HPLC (254 nm) |
| Molecular Weight | 168.17 g/mol | LC-MS ( |
| Melting Point | 65 - 70°C (approximate) | Melting Point Apparatus |
Diagnostic NMR Signals (
-
Aldehyde (-CHO): Singlet at
ppm. -
Aromatic Region: Three distinct protons in the 7.1–7.6 ppm range. The proton ortho to the fluorine will show coupling (
). -
Ethoxy Group:
-
Quartet:
ppm ( ). -
Triplet:
ppm ( ).
-
Troubleshooting & Optimization
-
Incomplete Conversion:
-
Cause: Moisture in DMF or degradation of Ethyl Iodide.
-
Fix: Use freshly distilled DMF and store Ethyl Iodide over copper wire to stabilize. Add 0.1 equiv of Sodium Iodide (NaI) to catalyze the reaction if using Ethyl Bromide (Finkelstein condition).
-
-
Product Coloration:
-
Cause: Oxidation of trace phenol or iodine liberation.
-
Fix: Wash the organic layer with 10% Sodium Thiosulfate during workup to remove free iodine.
-
-
Emulsions during Extraction:
-
Cause: DMF presence in the aqueous layer.
-
Fix: Wash with copious amounts of water (5x volume) or add a small amount of brine to break the emulsion.
-
Safety & Hazards
-
Ethyl Iodide: Alkylating agent; suspected carcinogen. Handle in a fume hood.
-
4-Fluoro-3-hydroxybenzaldehyde: Irritant to eyes and skin.
-
DMF: Hepatotoxic and teratogenic. Avoid skin contact; use butyl rubber gloves.
References
-
Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).
-
Li, Y., et al. (2008). "3-Ethoxy-4-hydroxybenzaldehyde."[4][8][9][10] Acta Crystallographica Section E, E64, o2008. (Structural Analog Data).
-
PubChem Compound Summary. (2023). "3-Ethoxy-4-fluorobenzaldehyde (CAS 870837-27-7)." National Center for Biotechnology Information.
-
Patent CN101511817A. (2009). "Pyridine- and quinoline-pyrimidine derivatives." (Describes the use of this intermediate in kinase inhibitor synthesis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A19478.22 [thermofisher.com]
- 10. 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
Application Note: Strategic Utilization of 3-Ethoxy-4-fluorobenzaldehyde in Medicinal Chemistry
Executive Summary
3-Ethoxy-4-fluorobenzaldehyde represents a "privileged structure" intermediate in modern drug discovery. It serves as a critical bioisostere for the widely used 3-methoxy-4-fluoro and 3-chloro-4-fluoro scaffolds found in EGFR inhibitors (e.g., Gefitinib) and PDE4 inhibitors.
The introduction of the ethoxy group (vs. methoxy) increases lipophilicity (
This guide details three core synthetic workflows:
-
Reductive Amination: For benzylamine library generation.
-
Quinazoline Construction: For kinase inhibitor scaffold synthesis.
-
Knoevenagel Condensation: For cinnamic acid/Michael acceptor synthesis.
Chemical Profile & Reactivity
Electronic "Push-Pull" System:
The reactivity of 3-ethoxy-4-fluorobenzaldehyde is defined by the competition between the resonance-donating ethoxy group (
-
Carbonyl Electrophilicity: The fluorine atom at the para position generally activates the carbonyl carbon, making it highly susceptible to amine condensation.
-
Solubility: The ethoxy chain provides superior solubility in non-polar organic solvents (DCM, Toluene) compared to its methoxy analogs, facilitating scale-up.
Application I: Reductive Amination (Library Synthesis)
Context: The conversion of the aldehyde to a secondary or tertiary amine is the most ubiquitous application, often used to attach "tail" moieties to pharmacophores.
Mechanism & Rationale
We utilize Sodium Triacetoxyborohydride (STAB) over the traditional Sodium Cyanoborohydride.
-
Safety: STAB avoids the release of toxic cyanide gas.
-
Selectivity: It reduces the intermediate iminium ion faster than the aldehyde, preventing side-product formation (alcohol).
-
Acid Catalysis: The reaction typically requires mild acid (Acetic Acid) to catalyze imine formation.
Visualization: Reductive Amination Workflow
Figure 1: Step-wise mechanism for reductive amination using STAB.
Experimental Protocol A: General Reductive Amination
Reagents:
-
3-Ethoxy-4-fluorobenzaldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Procedure:
-
Imine Formation: In a dry reaction vial, dissolve 3-ethoxy-4-fluorobenzaldehyde (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (5 mL).
-
Activation: Add Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes. Note: Formation of the imine is often visible as a slight color change.
-
Reduction: Cool the mixture to 0°C (optional, but recommended for volatile amines) and add STAB (1.4 mmol) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under Nitrogen.
-
Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x 10 mL).
-
Purification: Dry organic phases over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/Ethyl Acetate).
Application II: Quinazoline Scaffold Construction
Context: This aldehyde is a precursor to 4-anilinoquinazolines, a class of potent EGFR tyrosine kinase inhibitors. The 3-ethoxy-4-fluoro substitution pattern on the "head" group mimics the interaction of Lapatinib or Erlotinib but with altered metabolic properties.
Visualization: Heterocycle Synthesis
Figure 2: Conversion of aldehyde to quinazoline kinase inhibitor scaffold.
Experimental Protocol B: Conversion to Nitrile (Precursor)
Direct cyclization from the aldehyde is possible, but conversion to the nitrile provides a more versatile building block for amidine synthesis.
Procedure:
-
Reagents: Aldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Formate (15 mmol), Formic Acid (20 mL).
-
Reflux: Dissolve aldehyde in Formic Acid. Add NH₂OH·HCl and Sodium Formate. Reflux for 2–4 hours.
-
Workup: Pour onto ice water. The nitrile product usually precipitates as a solid. Filter and wash with cold water.
-
Yield: Typical yields for this substrate are 85–92% due to the activating fluorine.
Application III: Knoevenagel Condensation
Context: Used to synthesize cinnamic acid derivatives, which serve as Michael acceptors in covalent drug design or intermediates for polymer chemistry.
Experimental Protocol C: Malononitrile Condensation
Reagents:
-
3-Ethoxy-4-fluorobenzaldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Base: Piperidine (Catalytic, 5 mol%)
-
Solvent: Ethanol
Procedure:
-
Dissolve the aldehyde (5 mmol) and malononitrile (5.5 mmol) in Ethanol (15 mL).
-
Add Piperidine (3 drops).
-
Stir at room temperature. The product often precipitates out of solution within 1–2 hours due to the planar, conjugated nature of the benzylidene malononitrile.
-
Recrystallization: Filter the solid and recrystallize from hot ethanol to yield high-purity crystals.
References & Data Sources
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Rationale: Establishes the STAB protocol as the gold standard for benzaldehyde derivatives.
-
-
Organic Syntheses, Coll. Vol. 3, p. 786 (1955). "Veratraldehyde."
-
Rationale: Provides foundational alkylation/formylation chemistry for alkoxy-benzaldehydes.
-
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733479, 3-Ethoxy-4-fluorobenzaldehyde.
-
Rationale: Verification of CAS 85563-89-9 and physical properties.
-
-
Luzzio, F. A. (2020).[1][2][3] "The Henry Reaction: Recent Examples." Organic Reactions.[2][3][4][5][6]
-
Rationale: Supports the condensation reactivity profile of electron-deficient benzaldehydes.
-
Sources
- 1. carlroth.com [carlroth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Strategic Utilization of 3-Ethoxy-4-fluorobenzaldehyde in Lead Optimization
Executive Summary
This guide details the strategic application of 3-Ethoxy-4-fluorobenzaldehyde (CAS: 113732-84-6) as a high-value pharmacophore building block. Unlike generic benzaldehydes, this specific scaffold offers a dual-advantage in Structure-Activity Relationship (SAR) studies: the 4-fluorine atom blocks metabolic para-hydroxylation (enhancing half-life), while the 3-ethoxy group provides specific steric bulk to probe hydrophobic pockets (e.g., in Kinase or PDE enzymes) where a methoxy group may be too small.
This document provides rationales, self-validating experimental protocols, and safety workflows for integrating this moiety into drug candidates.
Part 1: Chemical Profile & Strategic Value
The "Bioisosteric Upgrade"
In medicinal chemistry, 3-Ethoxy-4-fluorobenzaldehyde is often deployed during the Lead Optimization phase. It serves as a robust alternative to the common 3-methoxy-4-hydroxy or 3,4-dimethoxy motifs found in early hits.
| Feature | Medicinal Chemistry Function | Mechanism of Action |
| Aldehyde Handle | Universal Linker | Reactive site for reductive amination, olefination, or heterocycle formation. |
| 4-Fluoro | Metabolic Blocker | Prevents rapid metabolism by CYP450 enzymes at the para position; increases lipophilicity ( |
| 3-Ethoxy | Hydrophobic Probe | Fills larger hydrophobic pockets (e.g., ATP binding sites) better than a methoxy group; alters rotational entropy. |
SAR Decision Logic
The following diagram illustrates the decision process for selecting this specific building block during a hit-to-lead campaign.
Figure 1: SAR Decision Tree illustrating the logic for selecting 3-Ethoxy-4-fluorobenzaldehyde to address metabolic instability and binding affinity issues.
Part 2: Experimental Protocols
Protocol A: Reductive Amination (Linker Synthesis)
Objective: Covalent attachment of the 3-ethoxy-4-fluorobenzyl moiety to a primary amine scaffold (e.g., a piperazine or aniline derivative). Mechanism: Formation of an imine intermediate followed by selective reduction using Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaBH₄ for its chemoselectivity, leaving ketones and esters intact.
Reagents & Materials
-
Aldehyde: 3-Ethoxy-4-fluorobenzaldehyde (1.0 equiv)
-
Amine: Target primary/secondary amine (1.0 – 1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Catalyst: Glacial Acetic Acid (catalytic, optional for basic amines)
Step-by-Step Methodology
-
Imine Formation (Equilibrium Step):
-
Dissolve the amine (1.0 mmol) and 3-ethoxy-4-fluorobenzaldehyde (1.0 mmol) in anhydrous DCE (5 mL).
-
Expert Insight: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free the base.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Self-Validation: Perform a TLC check. You should see the formation of a new, less polar spot (imine) and the consumption of the aldehyde.
-
-
Reduction (Irreversible Step):
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Caution: Gas evolution (hydrogen) may occur; ensure venting.
-
Allow the reaction to warm to RT and stir for 4–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
-
Extract with Dichloromethane (DCM) (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Flash Column Chromatography (Hexane/Ethyl Acetate gradient).
-
Expected Yield: 75–90%.
-
Protocol B: Benzimidazole Construction (Heterocycle Formation)
Objective: Synthesis of a 2-substituted benzimidazole, a privileged scaffold in kinase inhibitors, using the aldehyde as the carbon source for the C-2 position.
Reagents & Materials
-
Aldehyde: 3-Ethoxy-4-fluorobenzaldehyde (1.0 equiv)
-
Diamine: 1,2-Phenylenediamine (1.0 equiv)
-
Oxidant/Solvent: Sodium Metabisulfite (Na₂S₂O₅) in Ethanol/Water OR 1,4-Benzoquinone in Ethanol.
Step-by-Step Methodology
-
Condensation:
-
Dissolve 1,2-phenylenediamine (1.0 mmol) and 3-ethoxy-4-fluorobenzaldehyde (1.0 mmol) in Ethanol (5 mL).
-
Add Na₂S₂O₅ (1.0 mmol) dissolved in minimal water (1 mL).
-
-
Reflux:
-
Precipitation (Self-Validating Isolation):
-
Cool the reaction mixture to RT.
-
Add concentrated Ammonium Hydroxide (NH₄OH) dropwise until pH ~10.
-
Observation: A solid precipitate (the product) should form immediately.
-
Filter the solid and wash with cold water.
-
-
Recrystallization:
-
Recrystallize from Ethanol/Water to obtain high-purity crystals.
-
Part 3: Workflow Visualization
The following diagram details the experimental workflow for Protocol A (Reductive Amination), highlighting critical control points.
Figure 2: Step-by-step workflow for the reductive amination of 3-Ethoxy-4-fluorobenzaldehyde.
Part 4: Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Precaution |
| Skin Irritation | H315 | Causes skin irritation.[3][4] | Wear nitrile gloves. |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5] | Use safety goggles/face shield. |
| STOT-SE | H335 | May cause respiratory irritation.[3][4] | Handle in a fume hood. |
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.
References
-
PubChem Compound Summary. (n.d.). 3-Ethoxy-4-fluorobenzaldehyde.[6] National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination: Synthesis of Amines. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
Sources
- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CN112299967B - Preparation method of 3-methoxy-4-fluorobenzaldehyde - Google Patents [patents.google.com]
Application Note: Strategic Utilization of 3-Ethoxy-4-fluorobenzaldehyde in Kinase Inhibitor Design
Abstract & Chemical Profile
3-Ethoxy-4-fluorobenzaldehyde (CAS: 85563-89-9) is a specialized aromatic intermediate increasingly utilized in the synthesis of signal transduction inhibitors, particularly those targeting p38 MAP Kinase and EGFR pathways. Structurally, it offers a "privileged" substitution pattern: the 4-fluoro group provides metabolic stability by blocking para-oxidation (a common clearance pathway for phenyl rings), while the 3-ethoxy group enhances lipophilicity and steric occupancy compared to the more common methoxy analogs.[1]
This guide details optimized protocols for handling this aldehyde, focusing on preserving the labile fluorine atom during nucleophilic transformations—a common pitfall in scale-up chemistry.
Physicochemical Data Table
| Property | Value | Relevance to Protocol |
| Molecular Weight | 168.16 g/mol | Stoichiometry calculations. |
| Appearance | White to pale yellow solid/oil | Color change often indicates oxidation to acid.[1] |
| Melting Point | 51–53 °C | Low MP requires careful drying (avoid high vac >40°C). |
| Solubility | DCM, THF, EtOH, DMSO | Compatible with standard organic synthesis.[1] |
| Reactivity Alert | Activated Fluorine | The para-CHO group activates the Fluorine toward Nucleophilic Aromatic Substitution ( |
Chemical Handling & Pre-Validation (Self-Validating System)
Before initiating synthesis, the integrity of the fluorine substituent must be validated.[1] Commercial batches may contain trace defluorinated byproducts or oxidation products (benzoic acid).
Quality Control Protocol: NMR Check
Objective: Confirm the presence of the Fluorine atom and absence of hydrolysis products.
-
Sample Prep: Dissolve 10 mg in
. -
Acquisition: Run uncoupled
NMR. -
Validation Criteria:
-
Target Signal: Single peak at ~ -128 to -135 ppm (relative to
). -
Fail Criteria: Appearance of peaks shifted downfield (indicating
substitution by ethoxide or hydroxide) or loss of signal. -
Purity Check:
NMR should show the aldehyde proton at ~9.85 ppm . A shift to ~12.0 ppm indicates oxidation to carboxylic acid.[1]
-
Core Synthetic Protocols
Protocol A: "Safe" Knoevenagel Condensation (Scaffold Synthesis)
Application: Synthesis of Cinnamic Acid derivatives or Chalcones (precursors to Quinazolinones).
Risk Factor: The use of strong bases (e.g., Sodium Ethoxide) can trigger
Step-by-Step Methodology
-
Reagents:
-
Procedure:
-
Charge the aldehyde and malonic acid into the reaction vessel with Toluene.
-
Add Piperidine and Acetic Acid.[1]
-
Heat to reflux (110 °C) with a Dean-Stark trap to remove water.
-
Monitor: The reaction is complete when water collection ceases (approx. 2-4 hours).
-
-
Work-up:
-
Validation (Self-Check):
-
Check
NMR for the disappearance of the aldehyde peak (9.8 ppm) and appearance of vinyl protons (doublets at ~6.4 and 7.6 ppm, for trans). -
Critical: Confirm
signal remains unchanged.
-
Protocol B: Reductive Amination (Linker Synthesis)
Application: Attaching the "tail" moiety of p38 MAPK inhibitors (e.g., creating benzylamine linkers). Mechanism: Formation of an imine followed by in situ reduction.[1] Reagent Choice: Sodium Triacetoxyborohydride (STAB) is mandatory. Stronger reducers (NaBH4) effectively reduce the aldehyde to alcohol before the imine forms, while STAB is selective for the imine.[1]
Step-by-Step Methodology
-
Reagents:
-
3-Ethoxy-4-fluorobenzaldehyde (1.0 equiv)
-
Amine (e.g., cyclopropylamine or aniline derivative, 1.1 equiv)[1]
-
Reductant: NaBH(OAc)3 (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Additive: Acetic Acid (1.0 equiv) — Essential to catalyze imine formation.
-
-
Procedure:
-
Quench:
-
Quench with Saturated
(gas evolution will occur). -
Extract with DCM.[1]
-
-
Expert Insight:
-
If the amine is electron-deficient (e.g., an aminopyridine), heating (40-50 °C) during the imine formation step (pre-reduction) is required.
-
Visualizing the Reaction Pathways[1]
The following diagram illustrates the critical decision pathways. Note the "Danger Zone" where incorrect base selection leads to scaffold destruction.[1]
Figure 1: Decision tree highlighting the critical divergence between successful scaffold synthesis and the risk of defluorination via SnAr.
Case Study: Synthesis of a p38 MAPK Inhibitor Core
Objective: Synthesis of a Quinazolinone scaffold utilizing the 3-ethoxy-4-fluoro motif.
Context: Many kinase inhibitors (e.g., analogs of Gefitinib or Pamapimod) utilize a quinazoline core.[1] The 3-ethoxy-4-fluorophenyl ring is often attached at the C-2 or N-3 position to fit into the hydrophobic pocket of the ATP binding site.
Protocol:
-
Condensation: React 3-Ethoxy-4-fluorobenzaldehyde with 2-aminobenzamide in Ethanol with catalytic
or Iodine (oxidative cyclization). -
Conditions: Reflux for 12 hours.
-
Mechanism: Schiff base formation
Cyclization Oxidation.[1] -
Why this works: The Fluorine atom remains stable under these oxidative conditions, whereas it might be labile under strong basic alkylation conditions.[1]
References
-
BenchChem. "Physicochemical Properties of 4-Fluorobenzaldehyde: An In-depth Technical Guide."[1] BenchChem Application Notes. Accessed October 2023.[1][3] Link
-
Sigma-Aldrich. "Reductive Amination Application Note."[1] Sigma-Aldrich Technical Library.[1] Link
-
Organic Chemistry Portal. "Knoevenagel Condensation: Doebner Modification." Link
-
National Institutes of Health (NIH). "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022."[1] PMC Archives. (Discusses the role of Fluorine in metabolic stability). Link
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SnAr): Mechanism and Reactivity." (Grounding for the F-displacement risk). Link
Sources
use of 3-Ethoxy-4-fluorobenzaldehyde in the synthesis of pyrimidine derivatives
Executive Summary
This application note details the methodological integration of 3-Ethoxy-4-fluorobenzaldehyde (CAS: 85563-95-9) into the synthesis of pharmacologically active pyrimidine scaffolds. Pyrimidines represent a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, calcium channel blockers, and antiviral agents.
The specific utilization of the 3-ethoxy-4-fluoro substitution pattern offers a dual advantage:
-
Metabolic Stability: The para-fluorine atom blocks the C4 metabolic "soft spot," preventing rapid oxidative clearance (CYP450 mediated) common in non-fluorinated analogues.
-
Lipophilic Optimization: The meta-ethoxy group enhances lipophilicity (
) and provides a specific steric handle for hydrophobic pocket engagement in target proteins (e.g., p38 MAP kinase or EGFR binding domains).
This guide presents two validated protocols: the multicomponent Biginelli Cyclocondensation (for dihydropyrimidinones) and the stepwise Chalcone-Cyclization (for 2,4,6-trisubstituted pyrimidines).
Strategic Retrosynthesis & Pathway Logic
The synthesis of the pyrimidine core from this specific aldehyde can be approached via two distinct mechanistic pathways depending on the desired saturation of the final ring.
Figure 1: Retrosynthetic Analysis of Target Pyrimidines
Caption: Retrosynthetic disconnection showing the divergence between the One-Pot Biginelli route (Left) and the Stepwise Chalcone route (Right).
Protocol A: The Biginelli Cyclocondensation
Target: 5-Ethoxycarbonyl-4-(3-ethoxy-4-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Mechanism: Acid-catalyzed multicomponent reaction involving an aldehyde, a
Rationale for Conditions
The 3-ethoxy-4-fluorobenzaldehyde substrate possesses an electron-withdrawing fluorine at the para position, which activates the carbonyl carbon for nucleophilic attack. However, the meta-ethoxy group is electron-donating via resonance, potentially reducing electrophilicity. Therefore, a Lewis Acid catalyst (
Experimental Procedure
-
Reagent Prep: In a 50 mL round-bottom flask, combine:
-
3-Ethoxy-4-fluorobenzaldehyde (1.0 mmol, 168 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg)
-
Urea (1.2 mmol, 72 mg)
-
-
Catalysis: Add
(10 mol%, 27 mg) and Ethanol (5 mL). -
Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The product typically appears as a lower
spot compared to the aldehyde. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into crushed ice (20 g). Stir vigorously for 15 minutes.
-
The solid precipitate is filtered under vacuum.[3]
-
-
Purification: Recrystallize from hot Ethanol/Water (9:1).
Optimization Data (Solvent/Catalyst Screen)
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Notes |
| 1 | HCl (conc.) | EtOH | 8 | 65 | Moderate yield, some byproduct formation. |
| 2 | Toluene | 12 | 72 | Slow reaction, requires Dean-Stark trap. | |
| 3 | EtOH | 4 | 88 | Optimal balance of speed and yield. | |
| 4 | Ionic Liquid ([bmim] | None | 2 | 92 | High yield, but higher cost of materials. |
Protocol B: The Chalcone-to-Pyrimidine Route
Target: 4-(3-Ethoxy-4-fluorophenyl)-6-phenylpyrimidin-2-amine. Mechanism: Step 1: Claisen-Schmidt Condensation.[3][4][5] Step 2: Cyclocondensation with Guanidine.
Workflow Logic
This route allows for greater diversity at the 6-position (via the acetophenone choice) and the 2-position (via the amidine/guanidine choice). The intermediate chalcone is a valuable "branch point" for SAR studies.
Figure 2: Stepwise Reaction Workflow
Caption: Two-step synthesis workflow. Step 1 generates the electrophilic chalcone; Step 2 closes the ring with a binucleophile.
Step 1: Synthesis of the Chalcone
-
Dissolve 3-Ethoxy-4-fluorobenzaldehyde (10 mmol) and Acetophenone (10 mmol) in Ethanol (20 mL).
-
Add aqueous NaOH (10%, 5 mL) dropwise at 0°C.
-
Stir at room temperature for 12 hours. The solution will turn deep yellow/orange (characteristic of the enone chromophore).
-
Neutralize with dilute HCl. Filter the yellow solid and wash with cold water.
-
Checkpoint:
NMR should show trans-alkene doublets ( Hz) around 7.4–7.8 ppm.
-
Step 2: Cyclization to Pyrimidine
-
Dissolve the Chalcone (5 mmol) and Guanidine Hydrochloride (5 mmol) in Ethanol (20 mL).
-
Add KOH (10 mmol) to liberate the free guanidine base.
-
Reflux for 8–12 hours.
-
Evaporate solvent to 20% volume. Cool to precipitate the product.
-
Recrystallize from DMF/Ethanol.
Critical Quality Attributes (CQA) & Troubleshooting
Self-Validating the System
-
Purity Check (Aldehyde): Before starting, ensure the aldehyde is free of 3-ethoxy-4-fluorobenzoic acid (oxidation byproduct). An IR check should show a sharp carbonyl stretch at ~1690
and no broad -OH stretch at 3000-3500 . -
Moisture Control: The Biginelli reaction is sensitive to water when using Lewis Acids. Use dry ethanol.
-
Regioselectivity: In the chalcone route, if the reaction stalls, the "Michael acceptor" capability of the chalcone might be reduced by the 3-ethoxy group's steric bulk. Increasing the reflux temperature (switching solvent to n-Butanol, bp 117°C) often resolves this.
Safety Note
Fluorinated aromatic aldehydes can be skin irritants and lachrymators. All reactions involving 3-Ethoxy-4-fluorobenzaldehyde should be conducted in a fume hood.
References
-
Kappe, C. O. (1993).[2][6] "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963.
-
Organic Chemistry Portal. "Biginelli Reaction: Synthesis of 3,4-dihydropyrimidin-2(1H)-ones."
-
BenchChem. "4-Fluorobenzaldehyde in Claisen-Schmidt Condensation Reactions."
-
Jadhav, S. D., et al. (2017).[7] "Synthesis of 4-arylpyrimidines via activation of acetophenone-formamide conjugates." Organic Letters, 19(20), 5673-5676.
-
PubChem Compound Summary. "3-Ethoxy-4-fluorobenzaldehyde (CAS 85563-95-9)."
Sources
Application Notes & Protocols: 3-Ethoxy-4-fluorobenzaldehyde as a Strategic Building Block in Modern Pharmaceutical Synthesis
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 3-Ethoxy-4-fluorobenzaldehyde. We delve into its strategic importance in medicinal chemistry, provide detailed protocols for its synthesis and subsequent elaboration, and contextualize its application in the design of high-value therapeutic agents, particularly kinase inhibitors. The protocols and insights herein are designed to be self-validating, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Value of a Multifunctional Building Block
3-Ethoxy-4-fluorobenzaldehyde is a substituted aromatic aldehyde that offers a unique and powerful combination of functional groups for the synthesis of complex pharmaceutical intermediates. Its utility stems from the synergistic interplay of its three key structural features:
-
The Aldehyde Group: A versatile chemical handle for a wide array of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse molecular scaffolds.[1][2]
-
The Fluorine Atom: The strategic placement of a fluorine atom can profoundly and beneficially impact the properties of a drug molecule. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity (pKa) of adjacent functional groups.[3]
-
The Ethoxy Group: This group acts as a lipophilic hydrogen bond acceptor, influencing the molecule's solubility, permeability, and interaction with receptor pockets.[4][5] Compared to the more common methoxy group, the ethoxy group can provide slightly increased lipophilicity and unique steric profiles, which can be exploited to fine-tune drug-receptor interactions.[5][6]
This unique combination makes 3-Ethoxy-4-fluorobenzaldehyde an ideal starting material for creating the polysubstituted aromatic cores prevalent in many targeted therapies, especially in the realm of oncology.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.
Compound Properties
| Property | Value | Source |
| Chemical Name | 3-Ethoxy-4-fluorobenzaldehyde | - |
| Molecular Formula | C₉H₉FO₂ | - |
| Molecular Weight | 168.17 g/mol | - |
| CAS Number | Not broadly cataloged; synthesized from available precursors | - |
| Appearance | Expected: Off-white to pale yellow solid | Based on analogs[7] |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone) | - |
| Melting Point | Estimated: >120 °C | Based on analogs[7] |
Safety & Handling
While a specific Safety Data Sheet (SDS) for 3-Ethoxy-4-fluorobenzaldehyde is not widely available, the following precautions are derived from analogs like 3-Fluoro-4-hydroxybenzaldehyde and 4-Fluorobenzaldehyde.[7][8][9]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). May be harmful if swallowed.[7]
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety goggles or a face shield.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][9]
-
Synthetic Protocols: From Precursor to Pharmaceutical Scaffold
The true value of a building block is demonstrated through its practical application. The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-Ethoxy-4-fluorobenzaldehyde and its subsequent use in a key reaction for drug discovery.
Protocol 3.1: Synthesis of 3-Ethoxy-4-fluorobenzaldehyde via Williamson Ether Synthesis
This protocol describes the ethylation of the commercially available 3-Fluoro-4-hydroxybenzaldehyde. The Williamson ether synthesis is a robust and reliable method for forming the desired ether linkage.
Causality of Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. It is preferred over stronger bases like NaH for its ease of handling and simpler workup.
-
Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion highly reactive. Its high boiling point also allows for elevated reaction temperatures to ensure a reasonable reaction rate.
-
Reagent (Iodoethane): Iodoethane is a highly reactive alkylating agent due to the excellent leaving group ability of iodide, ensuring an efficient Sₙ2 reaction.
Caption: Workflow for the synthesis of the target building block.
-
Reagent Preparation:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-4-hydroxybenzaldehyde (10.0 g, 71.4 mmol).
-
Add anhydrous potassium carbonate (19.7 g, 142.8 mmol, 2.0 equivalents).
-
Add N,N-Dimethylformamide (DMF, 100 mL).
-
-
Reaction Execution:
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add iodoethane (11.4 mL, 142.8 mmol, 2.0 equivalents) dropwise to the stirring suspension. Note: Iodoethane is a lachrymator; handle with care in a fume hood.
-
Heat the reaction mixture to 65 °C using an oil bath.
-
Maintain stirring at 65 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-5 hours.
-
-
Work-up and Extraction:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a 1 L separatory funnel containing 300 mL of cold deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF and salts.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Expected Yield: 80-90%.
-
Characterization: Confirm the structure of the white to off-white solid product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 3.2: Reductive Amination for Kinase Inhibitor Scaffold Synthesis
Reductive amination is a cornerstone reaction in medicinal chemistry for forming C-N bonds. This protocol demonstrates the use of 3-Ethoxy-4-fluorobenzaldehyde to synthesize a key secondary amine intermediate, a common feature in many kinase inhibitors such as those targeting EGFR or Bcr-Abl.[10][11][12]
Causality of Experimental Choices:
-
Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent. It is particularly effective for reductive aminations because it is less reactive towards the aldehyde starting material than the intermediate iminium ion, minimizing the formation of the corresponding alcohol byproduct.
-
Solvent (DCE): 1,2-Dichloroethane is an excellent solvent for this reaction, as it is non-protic and effectively dissolves both the organic substrates and the reducing agent.
-
Acid (Acetic Acid): A catalytic amount of acetic acid is often added to facilitate the formation of the key iminium ion intermediate, thereby accelerating the reaction rate.
Caption: General workflow for reductive amination.
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 3-Ethoxy-4-fluorobenzaldehyde (1.0 g, 5.95 mmol) in 1,2-dichloroethane (DCE, 30 mL).
-
Add the primary amine of choice (e.g., 4-methoxyaniline, 1.1 equivalents, 6.54 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
-
Imine Formation and Reduction:
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.9 g, 8.92 mmol, 1.5 equivalents) portion-wise over 10 minutes. Note: The addition may cause slight effervescence.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired secondary amine.
-
Application in Drug Design: A Conceptual Pathway to an EGFR Inhibitor
The true power of 3-Ethoxy-4-fluorobenzaldehyde is realized when it is incorporated into a larger, biologically active molecule. Many Epidermal Growth Factor Receptor (EGFR) inhibitors, crucial in oncology, feature a substituted anilino-quinazoline core.[10][12][13][14] Our building block is an excellent precursor for the "anilino" portion of such inhibitors.
The diagram below illustrates a conceptual synthetic pathway where the amine synthesized in Protocol 3.2 could be used to displace a chlorine atom on a quinazoline core, a standard method for constructing these inhibitors.
Caption: Conceptual pathway to an EGFR inhibitor.
In this hypothetical inhibitor, the 3-ethoxy-4-fluorophenyl moiety would bind in the ATP pocket of the EGFR kinase. The fluorine atom can form a critical hydrogen bond with a backbone amide, a common feature in kinase inhibitors, while the ethoxy group can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the compound.
References
- Eureka | Patsnap. (n.d.). Synthesis method of 3-bromo-4-fluorobenzaldehyde.
- Google Patents. (n.d.). CN112299967B - Preparation method of 3-methoxy-4-fluorobenzaldehyde.
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- Chem-Impex. (n.d.). 4-Fluorobenzaldehyde.
- Sigma-Aldrich. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus®, 99%.
-
ResearchGate. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved February 8, 2026, from [Link]
- Ossila. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.
- ChemicalBook. (n.d.). 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis.
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Key Applications of 4-Fluorobenzaldehyde in Modern Chemical Synthesis. (n.d.).
- IndiaMART. (n.d.). Fluoro Benzaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis.
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Wikipedia. (n.d.). Fluorobenzaldehyde.
- Sigma-Aldrich. (n.d.). 4-Fluorobenzaldehyde 98%.
- Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-387). Elsevier.
- PubMed Central. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.).
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European journal of medicinal chemistry, 273, 116364. [Link]
- Organic & Biomolecular Chemistry. (n.d.). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors.
- Fisher Scientific. (n.d.). Safety Data Sheet - 4-Fluorobenzaldehyde.
-
ResearchGate. (n.d.). The Role of Functional Groups in Drug-Receptor Interactions. Retrieved February 8, 2026, from [Link]
- ECHEMI. (n.d.). 4-Fluorobenzaldehyde SDS.
- Caflisch, A. (2016). Three stories on Eph kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(3), 267-277.
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
-
ResearchGate. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved February 8, 2026, from [Link]
- Frontiers. (n.d.). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability.
- Ossila. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde - Safety Data Sheet.
- PubMed. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wpage.unina.it [wpage.unina.it]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
reaction conditions for 3-Ethoxy-4-fluorobenzaldehyde
Application Note: Optimized Synthetic Routes and Functionalization of 3-Ethoxy-4-fluorobenzaldehyde
Introduction & Molecule Profile
3-Ethoxy-4-fluorobenzaldehyde (CAS: 103438-86-4) represents a high-value scaffold in medicinal chemistry. The juxtaposition of the fluorine atom and the ethoxy group creates a unique electronic and steric environment:
-
Fluorine (C4): Increases metabolic stability (blocking para-oxidation) and modulates pKa of neighboring protons while engaging in specific protein-ligand interactions.
-
Ethoxy (C3): Provides lipophilicity and steric bulk, often exploiting hydrophobic pockets in kinase or GPCR targets.
-
Aldehyde (C1): A versatile "warhead" for diversification via reductive amination, olefination, or oxidation.
This guide provides a validated protocol for the synthesis of this compound and its downstream application, focusing on avoiding common pitfalls such as nucleophilic aromatic substitution (
Core Synthesis Protocol: Regioselective O-Alkylation
The most robust route to 3-ethoxy-4-fluorobenzaldehyde is the O-alkylation of 3-hydroxy-4-fluorobenzaldehyde .
Critical Mechanistic Insight:
Direct ethoxylation of 3,4-difluorobenzaldehyde via
Reaction Scheme:
Figure 1: Synthetic pathway for O-alkylation. The mild base prevents SNAr side reactions at the fluorine position.
Step-by-Step Procedure
Reagents:
-
3-Hydroxy-4-fluorobenzaldehyde (
equiv) -
Ethyl Iodide (EtI) (
equiv) -
Potassium Carbonate (
), anhydrous ( equiv) -
N,N-Dimethylformamide (DMF), anhydrous (
mL per gram of substrate)
Protocol:
-
Setup: Charge a round-bottom flask with 3-hydroxy-4-fluorobenzaldehyde and anhydrous DMF. Stir until dissolved.
-
Base Addition: Add
in a single portion. The suspension may turn yellow due to phenoxide formation. -
Alkylation: Add Ethyl Iodide dropwise via syringe over 5 minutes.
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (lower
) should disappear.
-
-
Workup:
-
Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Expected Yield: 85–92%
Critical Reaction Parameters (Optimization Table)
The choice of base and solvent is critical to prevent the displacement of the fluorine atom (an
| Parameter | Recommended | Alternative | Avoid | Reason for Recommendation |
| Base | Carbonates are strong enough to deprotonate the phenol ( | |||
| Solvent | DMF or NMP | Acetonitrile | Alcohols, Water | Polar aprotic solvents solvate the cation ( |
| Halide | Ethyl Iodide | Ethyl Bromide | Diethyl Sulfate | EtI reacts faster at lower temperatures, minimizing thermal degradation. Diethyl sulfate is effective but toxic and harder to handle. |
| Temp | 60°C | 80°C | >100°C | High heat promotes side reactions. 60°C is the "Goldilocks" zone for carbonate-mediated alkylation. |
Downstream Application: Reductive Amination
One of the most common applications of this aldehyde is coupling with amines to form secondary/tertiary amine pharmacophores.
Workflow Diagram:
Figure 2: Reductive amination workflow using mild hydride sources.
Protocol (Reductive Amination):
-
Imine Formation: Dissolve 3-ethoxy-4-fluorobenzaldehyde (
equiv) and the amine ( equiv) in 1,2-Dichloroethane (DCE). -
Activation: Add Acetic Acid (
equiv) to catalyze imine formation. Stir for 30–60 mins. -
Reduction: Add Sodium Triacetoxyborohydride (
) ( equiv).-
Why:
is milder than and will not reduce the aldehyde before it forms the imine, preventing alcohol side-products [2].
-
-
Workup: Quench with saturated
. Extract with DCM.
Analytical Validation (Self-Check)
To ensure the protocol was successful, verify the following analytical markers:
-
1H NMR (DMSO-d6 or CDCl3):
-
Aldehyde: Singlet at
ppm. -
Ethoxy: Quartet at
ppm ( ), Triplet at ppm ( ). -
Aromatic: Multiplets at
ppm.
-
-
19F NMR:
-
Single peak around
ppm (typical for fluoro-arenes).
-
-
Purity Check:
-
Absence of broad singlet at
ppm (indicates unreacted phenol).
-
References
-
Regioselective Alkylation of Hydroxybenzaldehydes
-
Reductive Amination Guidelines
-
Safety Data (Benzaldehyde Derivatives)
- Title: Safety Data Sheet - Benzaldehyde deriv
-
Source:Sigma-Aldrich / MilliporeSigma
- Relevance: General handling precautions for flammable, irritant benzaldehyde deriv
Sources
- 1. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
3-Ethoxy-4-fluorobenzaldehyde in crystallography
Application Note: Structural Insights & Crystallographic Protocols for 3-Ethoxy-4-fluorobenzaldehyde Derivatives
Core Directive & Scientific Rationale
3-Ethoxy-4-fluorobenzaldehyde (EFB) represents a critical pharmacophore in medicinal chemistry, particularly in the synthesis of anti-tubercular hydrazones and anticancer chalcones. However, for the crystallographer, this molecule presents a dichotomy: the fluorine atom acts as a robust supramolecular "hook" via C-H...F interactions, while the ethoxy group introduces conformational flexibility that often leads to disorder.
This guide moves beyond standard "mix-and-wait" procedures. It provides a causal framework for transforming this often-oily intermediate into high-quality single crystals suitable for X-ray diffraction (XRD), primarily through stable derivatization and rigorous refinement protocols.
Critical Structural Features
Before attempting crystallization, one must understand the intermolecular forces at play.
-
The Fluorine Director: Unlike the heavy halogens (Cl, Br, I) which participate in halogen bonding (Type II), organic fluorine is extremely electronegative and non-polarizable. It rarely forms halogen bonds. Instead, it acts as a hydrogen bond acceptor, forming C-H...F contacts. These are weak (2–5 kcal/mol) but directional, often dictating the packing motif when strong donors (OH, NH) are absent [1].
-
The Ethoxy "Wiggle": The ethoxy tail (-OCH₂CH₃) adds rotatable bonds. In the crystal lattice, this group often suffers from conformational disorder, where the terminal methyl group occupies two distinct positions. This requires specific handling during structural refinement (see Section 5).
Experimental Protocols
Protocol A: Derivatization for Enhanced Crystallinity
Rational: EFB itself has a low melting point and is prone to remaining an oil. Direct crystallization is difficult without in situ cryo-techniques. The most reliable path to structural data is derivatization into a Schiff base (imine), which introduces rigid planarity and potential H-bond donors.
Reagents:
-
4-Nitroaniline or Isonicotinohydrazide (1.0 equiv) – Selected to add rigidity and H-bond donors.
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Workflow:
-
Solubilization: Dissolve 1.0 mmol of the amine partner in 10 mL of hot absolute ethanol (60°C).
-
Addition: Add 1.0 mmol of EFB dropwise. The solution may turn yellow/orange, indicating imine formation.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reflux: Heat at reflux (78°C) for 2–4 hours.
-
Checkpoint: Monitor reaction progress via TLC (30% EtOAc/Hexane). The aldehyde spot should disappear.
-
-
Isolation: Cool to room temperature. If precipitate forms, filter immediately. If not, reduce volume by 50% under vacuum and cool to 4°C.
Protocol B: Crystallization via Vapor Diffusion
Rational: Rapid evaporation often traps solvent in the lattice or leads to polycrystalline aggregates. Vapor diffusion allows the crystal lattice to organize slowly, minimizing disorder in the ethoxy chain.
Setup:
-
Inner Vial: Dissolve 20 mg of the synthesized derivative in 1 mL of a "Good Solvent" (e.g., THF or DCM).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of "Bad Solvent" (e.g., Hexane or Pentane).
-
Equilibration: Seal the outer jar tightly. Keep at 20°C in a vibration-free zone.
-
Timeline: Harvest crystals after 3–7 days.
Self-Validating Step: Before mounting a crystal, examine it under polarized light. A high-quality single crystal will extinguish light uniformly (go dark) every 90° of rotation. If it stays bright or shows mosaic patterns, it is a twin/aggregate—do not use for data collection.
Visualization of Workflows & Interactions
Figure 1: Synthesis & Crystallization Logic Flow
This diagram illustrates the decision matrix for processing EFB derivatives.
Caption: Logical workflow for converting the oily aldehyde into a crystalline Schiff base suitable for diffraction.
Figure 2: Supramolecular Interaction Map
Visualizing how the Fluorine and Ethoxy groups dictate packing.
Caption: Schematic of dominant packing forces. C-H...F contacts link chains, while the ethoxy group often requires disorder modeling.
Data Processing & Refinement Protocol
When solving the structure (using OLEX2 or SHELXL), you will likely encounter high thermal parameters (Ueq) on the ethoxy carbons.
Problem: The electron density map shows the terminal methyl group as a smeared "cigar" shape rather than a sphere. Solution: Model the disorder over two positions (Part 1 and Part 2).
Refinement Steps:
-
Identify: Select the disordered atoms (e.g., C8 and C9 of the ethoxy chain).
-
Split: Use the SPLIT command to generate positions A and B.
-
Restrain: Apply similarity restraints to bond lengths and thermal parameters.
-
SAME: Ensures the geometry of Part A matches Part B.
-
SIMU 0.01: Restrains the anisotropic displacement parameters (ADPs) to be similar for overlapping atoms.
-
DELU 0.01: Rigid bond restraint along the chain.
-
-
Free Variable: Assign occupancy to a free variable (e.g., 21.000 for Part A and -21.000 for Part B) so the total occupancy sums to 1.0.
Summary Data Table: Expected Physicochemical Properties
| Property | Value / Observation | Crystallographic Implication |
| Molecular Weight | 168.16 g/mol | Small molecule; high diffraction angle data possible.[2] |
| Melting Point | Low (< 40°C) or Oil | Do not attempt room temp crystallization of pure aldehyde. Use cryo-stream (100K) if attempting in situ. |
| H-Bond Donor | 0 (Aldehyde only) | Lattice relies on weak C-H...O and C-H...F interactions [2]. |
| H-Bond Acceptor | 3 (F, O-Ethoxy, O-Aldehyde) | Needs a donor partner (e.g., hydrazide) for stable lattice. |
| Space Group | Typically Monoclinic ( | Common for planar aromatics; look for inversion centers. |
References
-
Thalladi, V. R., Weiss, H. C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). C-H...F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702–8710. [Link]
-
Chopra, D., & Guru Row, T. N. (2011). The role of organic fluorine in crystal engineering. CrystEngComm, 13, 2175-2186. [Link]
-
Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008).[3] 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[2][3][4] Acta Crystallographica Section E, E64, o2008.[3] [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 3-Ethoxy-4-fluorobenzaldehyde
Ticket Type: Synthesis Optimization & Troubleshooting Subject: Improving Yield and Purity in the O-Alkylation of 3-Hydroxy-4-fluorobenzaldehyde Target Compound: 3-Ethoxy-4-fluorobenzaldehyde (CAS: 77771-02-9 / Analogous structures) Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Logic
The Challenge: Synthesizing 3-Ethoxy-4-fluorobenzaldehyde typically involves the O-alkylation of 3-hydroxy-4-fluorobenzaldehyde using an ethyl halide. While seemingly a simple Williamson Ether Synthesis, researchers often encounter yields stalled at 60-70% due to two competing factors:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position is para to the aldehyde (an electron-withdrawing group), making it highly activated. Strong bases or high temperatures can cause the ethoxide or the phenol itself to displace the fluorine, creating impurities like 3,4-diethoxybenzaldehyde or polymerized by-products.
-
Incomplete Conversion: The steric and electronic environment of the 3-hydroxyl group (ortho to the fluorine) can slow down nucleophilic attack, requiring optimized phase transfer conditions.
The Solution: To maximize yield (>90%), you must switch from "brute force" conditions (strong base/high heat) to a Phase-Transfer Catalyzed (PTC) mild carbonate system.
Reaction Pathway Visualization
The following diagram illustrates the desired pathway versus the critical "Yield Killer" (SNAr side reaction).
Caption: Path A is the desired Williamson synthesis. Path B represents the critical failure mode where the activated 4-Fluorine is displaced.
Optimized Protocol (The "Golden Standard")
This protocol is derived from high-yield optimizations for analogous benzaldehydes (e.g., isovanillin derivatives), utilizing Phase Transfer Catalysis (PTC) to lower the energy barrier and allow for milder bases.
Materials
-
Precursor: 3-Hydroxy-4-fluorobenzaldehyde (1.0 eq)
-
Alkylating Agent: Iodoethane (EtI) (1.2 eq) [Preferred over Bromoethane for faster kinetics at lower T]
-
Base: Potassium Carbonate (
), anhydrous, finely ground (2.0 eq) -
Catalyst: Tetrabutylammonium Iodide (TBAI) (5 mol%)
-
Solvent: Acetonitrile (ACN) or DMF (Dry)
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-4-fluorobenzaldehyde (1.0 eq) in Acetonitrile (0.5 M concentration).
-
Activation: Add
(2.0 eq) and TBAI (0.05 eq). Stir at room temperature for 15 minutes. Why? This allows the formation of the phenoxide-catalyst ion pair without risking defluorination. -
Alkylation: Add Iodoethane (1.2 eq) dropwise.
-
Reaction: Heat the mixture to 60°C . Monitor by TLC or HPLC.
-
Note: Do not exceed 65°C. Higher temperatures exponentially increase the rate of SNAr fluorine displacement.
-
-
Workup: Once conversion is >98% (typically 4-6 hours), cool to RT. Filter off the inorganic salts. Concentrate the filtrate.
-
Purification: Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine. Dry over
.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Result: The crude product is usually sufficiently pure (>95%). If necessary, recrystallize from Hexane/EtOAc (10:1).
-
Troubleshooting Guide (FAQ)
Issue 1: "I see a new spot on TLC just below my product, and my Fluorine NMR signal is gone."
Diagnosis: You have displaced the fluorine atom (SNAr reaction). Cause:
-
Use of strong alkoxide bases (e.g., Sodium Ethoxide, NaOEt).
-
Reaction temperature too high (>80°C).
-
Solvent was Ethanol (which acts as a nucleophile). Corrective Action:
-
Switch Base: Use
or Cesium Carbonate ( ). Never use hydroxide or alkoxide bases for this substrate. -
Switch Solvent: Use strictly aprotic solvents (DMF, Acetonitrile). Avoid alcohols.
-
Lower Temperature: Keep reaction below 65°C.
Issue 2: "The reaction is stalling at 60% conversion after 24 hours."
Diagnosis: Poor nucleophilicity of the phenoxide or "Potassium effect." Cause:
-
The lattice energy of
in ACN is high, leading to low solubility. -
The 3-OH position is sterically crowded by the 4-F and the aldehyde. Corrective Action:
-
Add Catalyst: Introduce TBAI (Tetrabutylammonium iodide) or 18-Crown-6 . This acts as a phase transfer catalyst, solubilizing the phenoxide anion and making it "naked" (more reactive).
-
Switch Halide: If using Ethyl Bromide, switch to Ethyl Iodide . Or, add 10 mol% KI to the bromide reaction (Finkelstein in situ).
Issue 3: "My product is an oil that won't crystallize, and the aldehyde peak in NMR is small."
Diagnosis: Cannizzaro Reaction (Disproportionation). Cause:
-
Presence of water in the reaction + high pH.
-
Aldehydes can disproportionate into the carboxylic acid and alcohol in the presence of water and base. Corrective Action:
-
Dry Conditions: Use anhydrous
and dry solvents. -
Protect from Air: Run under Nitrogen/Argon atmosphere to prevent oxidation of the aldehyde to benzoic acid.
Data & Comparison Tables
Table 1: Solvent & Base Efficiency Matrix
Data extrapolated from optimization studies of 3-alkoxy-4-halobenzaldehydes.
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Major Impurity |
| NaOH | Ethanol | Reflux | 2 | 45% | Des-Fluoro (SNAr) |
| Acetone | Reflux | 18 | 65% | Unreacted SM | |
| DMF | 80 | 4 | 82% | Trace SNAr | |
| ACN | 60 | 4 | 96% | None | |
| ACN | 60 | 6 | 94% | None |
Table 2: Reagent Selection Guide
| Reagent | Recommendation | Technical Rationale |
| Ethyl Bromide | Acceptable | Cheaper, but requires higher temps (slower kinetics). |
| Ethyl Iodide | Recommended | Excellent leaving group; allows reaction at lower temp (saving the Fluorine). |
| Diethyl Sulfate | Avoid | Highly toxic; difficult to remove excess; harsh conditions. |
Decision Logic for Troubleshooting
Use this flow to diagnose your specific yield issue.
Caption: Logic tree for diagnosing low yields in benzaldehyde alkylation.
References
-
Regioselective Alkylation of Dihydroxybenzaldehydes
-
Source: BenchChem Application Notes.[1]
- Relevance: Establishes Cesium Carbonate ( ) and Acetonitrile as the superior system for alkylating hydroxybenzaldehydes to avoid side reactions.
-
URL:
-
-
Synthesis of 3-ethoxy-4-methoxybenzaldehyde (Analogous Process)
- Source: P
- Relevance: Demonstrates 95% yield using Phase Transfer Catalysts (TBAF/TBAB)
-
URL:
-
3-Fluoro-4-hydroxybenzaldehyde Properties & Reactivity
-
Source: PubChem Compound Summary.[2]
- Relevance: Provides chemical property data confirming the activation of the fluorine atom in the 4-position rel
-
URL:
-
-
Cesium Bicarbonate Mediated Alkylation
Sources
common side reactions in 3-Ethoxy-4-fluorobenzaldehyde synthesis
[1][2]
Ticket Status: Open Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurity Profiles in 3-Ethoxy-4-fluorobenzaldehyde Synthesis[1][2]
Executive Summary
You are likely synthesizing 3-ethoxy-4-fluorobenzaldehyde via the O-alkylation of 3-hydroxy-4-fluorobenzaldehyde .[1][2] While this route appears straightforward, the unique electronic environment of the 4-fluorobenzaldehyde core creates a "trap" for the unwary chemist: Nucleophilic Aromatic Substitution (SNAr) .[1]
The presence of a strong electron-withdrawing group (aldehyde) para to a good leaving group (fluorine) activates the ring.[1] If your reaction conditions are too aggressive, you will not just alkylate the hydroxyl group; you will displace the fluorine atom, destroying your scaffold's biological activity.
This guide breaks down the three critical failure modes: Defluorination (SNAr) , Disproportionation (Cannizzaro) , and Auto-oxidation .[1][2]
Module 1: The "Missing Fluorine" Incident (SNAr)
User Complaint: "My NMR shows the ethyl group is present, but the fluorine splitting pattern is gone. Mass spec suggests a molecular weight increase of +26 Da over the target."
Root Cause Analysis: You have inadvertently triggered a Nucleophilic Aromatic Substitution (SNAr).[2] The aldehyde group at the C1 position withdraws electron density from the ring, making the C4 position highly electrophilic. If you use a base that is too nucleophilic (e.g., Sodium Ethoxide) or raise the temperature too high, the ethoxide ion attacks C4, ejecting the fluoride.[1]
The Competing Pathways:
-
Path A (Desired): Base deprotonates the phenol (pKa ~8-9).[1][2] The phenoxide attacks Ethyl Iodide/Bromide.
-
Path B (Undesired): Ethoxide (or excess phenol) attacks the C4-Fluorine carbon, displacing F-.[1][2]
Visualizing the Conflict (Graphviz DOT):
Figure 1: The bifurcation point between successful synthesis and defluorination.
Corrective Actions:
-
Switch Bases: Never use alkoxides (NaOEt, NaOMe) or Hydroxides (NaOH) if you can avoid them.[1][2] They are strong nucleophiles.[1][2] Use Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) .[2] These are strong enough to deprotonate the phenol but poor nucleophiles for SNAr.
-
Solvent Choice: Avoid protic solvents (EtOH) if using strong bases.[2] Use polar aprotic solvents like DMF or Acetonitrile to enhance the nucleophilicity of your phenoxide while keeping the base non-nucleophilic.
-
Temperature Control: Keep the reaction below 80°C . SNAr rates on fluoro-benzaldehydes increase significantly above this threshold.[1][2]
Module 2: The "Gooey Mixture" (Cannizzaro & Oxidation)
User Complaint: "My yield is low (40%), and I isolated a white solid that is insoluble in organic solvents, plus a thick oil."
Root Cause Analysis: Benzaldehydes are chemically fragile.[1][2]
-
Cannizzaro Reaction: In the presence of strong base (e.g., NaOH), non-enolizable aldehydes (like yours) disproportionate into a carboxylic acid (salt) and a benzyl alcohol.[3]
-
Auto-oxidation: Benzaldehydes oxidize to benzoic acids simply by exposure to air.[1][2]
Data: Impact of Base on Side Reactions
| Reaction Condition | Primary Side Product | Mechanism | Prevention |
| NaOH / H2O / Heat | 3-Ethoxy-4-fluorobenzoic acid + Alcohol | Cannizzaro Disproportionation | Use anhydrous carbonate bases.[1][2] |
| Air Exposure | 3-Ethoxy-4-fluorobenzoic acid | Radical Auto-oxidation | Purge solvents with N2/Ar.[1][2] |
| Acetone (Solvent) | Chalcone derivatives (Aldol) | Claisen-Schmidt Condensation | Do not use ketones as solvents with base.[1][2] |
Visualizing the Disproportionation (Graphviz DOT):
Figure 2: The Cannizzaro disproportionation pathway triggered by hydroxide bases.[1][2]
Module 3: Optimized Experimental Protocol
Objective: Selective O-ethylation of 3-hydroxy-4-fluorobenzaldehyde minimizing SNAr and oxidation.
Reagents:
-
Alkylating Agent: Ethyl Iodide (1.2 eq) or Ethyl Bromide (1.5 eq)[2]
-
Base: Potassium Carbonate (K2CO3), anhydrous, granular (2.0 eq)[1][2]
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (anhydrous)[2]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 3-Hydroxy-4-fluorobenzaldehyde (1.0 eq) and anhydrous DMF (5 mL per mmol substrate).
-
Deprotonation: Add K2CO3 (2.0 eq) in one portion. Stir at Room Temperature (RT) for 15 minutes.
-
Observation: The solution may turn yellow/orange as the phenoxide anion forms.
-
-
Alkylation: Add Ethyl Iodide (1.2 eq) dropwise via syringe.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1).
-
Target Rf: ~0.6 (Product) vs ~0.3 (Starting Material).[2]
-
Look for: A spot at the baseline (Benzoic acid salt) or a spot moving with the solvent front (Dialkylated SNAr product, though less polar, often overlaps).
-
-
Workup:
-
Dilute with water (dissolves inorganic salts).[2]
-
Extract with Ethyl Acetate (3x).[2]
-
Wash the organic layer with 1M NaOH (cold).
-
Why? This removes unreacted phenol starting material, which dissolves in the aqueous base.[1] The product (ether) remains in the organic layer.
-
Wash with brine, dry over Na2SO4, and concentrate.[1]
-
References
-
Synthesis of 3-Ethoxy-4-methoxybenzaldehyde (Method Analogy)
-
Nucleophilic Aromatic Substitution (SNAr) on 4-Fluorobenzaldehydes
-
Cannizzaro Reaction Mechanism & Scope
-
Regioselective Alkyl
Sources
- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. PubChemLite - 3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde (C17H17FO4) [pubchemlite.lcsb.uni.lu]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. Cannizzaro Reaction [organic-chemistry.org]
- 5. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
Technical Support Center: Purification of 3-Ethoxy-4-fluorobenzaldehyde
Welcome to the Technical Support Center for the purification of 3-Ethoxy-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity and yield in your experiments.
Introduction
3-Ethoxy-4-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. The purity of this reagent is paramount, as even minor impurities can lead to unwanted side reactions, reduced yields, and complications in downstream applications. This guide provides a structured approach to identifying and removing common impurities, along with detailed protocols and troubleshooting advice.
The fluorine atom and the ethoxy group in 3-Ethoxy-4-fluorobenzaldehyde influence its reactivity and physical properties, which in turn dictate the optimal purification strategies.[1] Understanding the potential impurities arising from its synthesis is the first step toward effective purification.
Common Impurities and Their Origins
The most common synthetic route to 3-Ethoxy-4-fluorobenzaldehyde is via a Williamson ether synthesis, where a precursor such as 3-hydroxy-4-fluorobenzaldehyde is reacted with an ethylating agent.[2][3] Impurities can arise from this process and subsequent handling:
-
Unreacted Starting Materials: Residual 3-hydroxy-4-fluorobenzaldehyde is a common impurity resulting from incomplete etherification.
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation, especially when exposed to air, forming 3-ethoxy-4-fluorobenzoic acid.[4]
-
Positional Isomers: If the starting material contains isomeric impurities, these will likely be carried through the synthesis.[4]
-
By-products of Ethylation: Depending on the ethylating agent and reaction conditions, various side-products can be formed.
-
Residual Solvents and Reagents: Solvents and bases used in the synthesis may be present in the crude product.
The following table summarizes the key properties of 3-Ethoxy-4-fluorobenzaldehyde and its common impurities, which is crucial for selecting an appropriate purification method.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity |
| 3-Ethoxy-4-fluorobenzaldehyde | 168.16 | ~200-220 (est. at atm. pressure) | Liquid at RT | Moderately Polar |
| 3-hydroxy-4-fluorobenzaldehyde | 140.11 | - | 116-118 | More Polar |
| 3-ethoxy-4-fluorobenzoic acid | 184.16 | - | Solid | More Polar |
| 4-Fluorobenzaldehyde (related compound) | 124.11 | 181 | -10 | Less Polar than ethoxy derivative |
Data for 3-Ethoxy-4-fluorobenzaldehyde is estimated based on related compounds. Data for 4-Fluorobenzaldehyde is from PubChem.[5]
Purification Strategy Decision Workflow
Choosing the right purification technique is critical. The following diagram illustrates a decision-making workflow based on the nature of the impurities present.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 3-Ethoxy-4-fluorobenzaldehyde in a question-and-answer format.
Q1: My final product is a yellow to brown oil, but I expected a colorless liquid. What is the cause and how can I fix it?
A: Discoloration is often due to the presence of oxidized impurities or residual starting materials.
-
Probable Cause 1: Oxidation. Aldehydes are prone to air oxidation, which can form colored by-products.[4]
-
Solution: Store the crude product under an inert atmosphere (nitrogen or argon) and minimize its exposure to air during purification.[6] If oxidation has already occurred, the resulting carboxylic acid can be removed by an acid-base extraction (see FAQ below) or column chromatography.
-
-
Probable Cause 2: Residual Phenolic Impurities. If the starting material was a phenol (e.g., 3-hydroxy-4-fluorobenzaldehyde), trace amounts can lead to coloration, especially if exposed to air or basic conditions.
-
Solution: A dilute aqueous base wash (e.g., 1M NaOH) can remove phenolic impurities. However, be cautious as this can promote the Cannizzaro reaction in the aldehyde. A milder approach is column chromatography.
-
Q2: I'm trying to purify by column chromatography, but I'm getting poor separation. What can I do?
A: Poor separation in column chromatography can be due to several factors related to the stationary and mobile phases.
-
Probable Cause 1: Incorrect Solvent System. The polarity of the eluent may not be optimal for separating your product from the impurities.
-
Solution: Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for moderately polar compounds like 3-Ethoxy-4-fluorobenzaldehyde is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane.[7] Aim for an Rf value of 0.2-0.3 for your product on the TLC plate.
-
-
Probable Cause 2: Column Overloading. Using too much crude material for the amount of silica gel will result in broad, overlapping bands.
-
Solution: As a general rule, use a mass ratio of silica gel to crude product of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.
-
-
Probable Cause 3: Compound Degradation on Silica Gel. Silica gel is slightly acidic and can cause sensitive compounds to degrade.
-
Solution: You can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), to your eluent.[8] Alternatively, you can use a different stationary phase, such as neutral alumina.
-
Q3: I attempted a vacuum distillation, but my product seems to be decomposing. What's going wrong?
A: Decomposition during distillation is usually due to excessive temperature or prolonged heating.
-
Probable Cause 1: Temperature is too high. Even under vacuum, prolonged exposure to high temperatures can cause decomposition.
-
Solution: Ensure you have a good vacuum to lower the boiling point as much as possible. For many organic compounds, a pressure of 0.1 mmHg is effective.[6] Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating. It is also beneficial to wrap the distillation head with glass wool or aluminum foil to minimize heat loss and ensure a smooth distillation.
-
-
Probable Cause 2: Presence of Acidic or Basic Impurities. These can catalyze decomposition at high temperatures.
-
Solution: Before distillation, perform a simple workup. Dissolve the crude product in an organic solvent like ethyl acetate, wash with water and then brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure. This will remove many ionic impurities.
-
Q4: My NMR spectrum shows a significant amount of 3-ethoxy-4-fluorobenzoic acid. What is the best way to remove it?
A: The presence of the corresponding carboxylic acid is a common issue due to oxidation. An acid-base extraction is the most efficient method for its removal.
-
Solution: Acid-Base Extraction Protocol.
-
Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer.
-
Separate the aqueous layer. Repeat the wash with fresh NaHCO₃ solution.
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended method for storing purified 3-Ethoxy-4-fluorobenzaldehyde?
A: To maintain its purity, 3-Ethoxy-4-fluorobenzaldehyde should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen) to prevent oxidation.[6] Use a tightly sealed container, preferably an amber glass bottle with a PTFE-lined cap. For long-term storage, refrigeration is recommended.
Q: Can I use recrystallization to purify 3-Ethoxy-4-fluorobenzaldehyde?
A: Recrystallization is a powerful purification technique for solids. Since 3-Ethoxy-4-fluorobenzaldehyde is a liquid at room temperature, direct recrystallization is not feasible. However, if you have a solid derivative of the aldehyde, or if the impurities are solids that can be filtered off at low temperatures, this method could be adapted. For the aldehyde itself, vacuum distillation or column chromatography are the preferred methods.
Q: How can I monitor the purity of my product during and after purification?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): An excellent, rapid technique for monitoring the progress of a column chromatography and for a quick assessment of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and their relative amounts.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying and quantifying impurities.
Experimental Protocols
Detailed Protocol for Column Chromatography
This protocol provides a general guideline for the purification of 3-Ethoxy-4-fluorobenzaldehyde using silica gel column chromatography.
-
Preparation of the Column:
-
Select a column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude 3-Ethoxy-4-fluorobenzaldehyde in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent mixture determined by your initial TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column. For example, you can start with 95:5 Hexane:Ethyl Acetate and gradually increase the proportion of ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Ethoxy-4-fluorobenzaldehyde.
-
References
-
ChemBK. (2024, April 9). 3-(Phenoxy)-4-fluoro-benzaldehyde. Retrieved from [Link]
- Google Patents. (2019, June 21). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Google Patents. (2021, February 2). CN112299967B - Preparation method of 3-methoxy-4-fluorobenzaldehyde.
- Google Patents. (2021, February 19). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorobenzaldehyde. In PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 3-methoxy-4-fluorobenzaldehyde. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethyl-4-fluorobenzaldehyde. Retrieved from [Link]
-
RIT Digital Institutional Repository. (n.d.). The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How to Purify by Distillation at Reduced Pressures (Vacuum Distillation). Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]
-
YouTube. (2015, August 19). How to do a vacuum distillation (Benzaldehyde). Retrieved from [Link]
-
ACS Publications. (2026, February 3). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
YouTube. (2021, August 31). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). Retrieved from [Link]
-
LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
VACUUBRAND. (n.d.). Fine Vacuum Distillation. Retrieved from [Link]
-
ACS Publications. (2026, February 3). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. Retrieved from [Link]
- Google Patents. (n.d.). EP0275489A1 - Benzaldehyde derivatives, their preparation and application.
-
ACS Publications. (2018, September 4). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. Retrieved from [Link]
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Technical Support Center: Stabilization of 3-Ethoxy-4-fluorobenzaldehyde
Welcome to the comprehensive technical support guide for the stabilization of 3-Ethoxy-4-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of this important synthetic intermediate. Here, we provide in-depth, field-proven insights and practical troubleshooting advice to ensure the integrity and reactivity of your material.
Introduction: Understanding the Instability of 3-Ethoxy-4-fluorobenzaldehyde
3-Ethoxy-4-fluorobenzaldehyde is a valuable building block in organic synthesis. However, like many aromatic aldehydes, it is susceptible to degradation, which can compromise experimental outcomes, reduce yields, and introduce impurities that complicate purification. The primary degradation pathways are autoxidation and polymerization . Understanding the mechanisms behind these processes is crucial for implementing effective stabilization strategies.
Autoxidation is a radical-initiated process where atmospheric oxygen reacts with the aldehyde to form the corresponding carboxylic acid, 3-ethoxy-4-fluorobenzoic acid. This reaction is often catalyzed by light and trace metal impurities.[1][2]
Polymerization can occur via acid-catalyzed or radical-initiated mechanisms, leading to the formation of polyacetals or other polymeric materials.[3][4] This is often observed as the formation of a white precipitate or an increase in the viscosity of the material.
This guide will equip you with the knowledge to mitigate these degradation pathways and ensure the long-term stability of your 3-Ethoxy-4-fluorobenzaldehyde.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address specific issues you may encounter during your experiments with 3-Ethoxy-4-fluorobenzaldehyde in a question-and-answer format.
Q1: I've noticed a white precipitate forming in my bottle of 3-Ethoxy-4-fluorobenzaldehyde. What is it and is the material still usable?
A1: The white precipitate is most likely a polymer of the aldehyde, formed through self-condensation or polymerization.[3] This process can be initiated by trace acidic or basic impurities, or even exposure to certain surfaces. While the presence of a small amount of polymer may not completely inhibit the reactivity of the remaining aldehyde, it is a clear indicator of degradation. For reactions sensitive to impurities or requiring precise stoichiometry, it is highly recommended to purify the aldehyde by distillation before use.
Troubleshooting Steps:
-
Assess the extent of polymerization: If the material is still largely a liquid with a small amount of precipitate, you may be able to use the liquid portion after careful decanting or filtration.
-
Purification: For critical applications, distillation under reduced pressure is the most effective method to remove polymeric impurities.
-
Prevent recurrence: After purification, ensure the material is stored under an inert atmosphere (e.g., argon or nitrogen) and in a clean, dry glass container.
Q2: My reaction yield is lower than expected, and I suspect the purity of my 3-Ethoxy-4-fluorobenzaldehyde is the issue. How can I check the purity?
A2: Purity assessment is crucial. The most common impurity is the corresponding carboxylic acid, 3-ethoxy-4-fluorobenzoic acid, formed via autoxidation.[2][5] Several analytical techniques can be used to determine the purity of your aldehyde.[6]
| Analytical Technique | Principle | Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Separation based on polarity. | Quantifies the aldehyde and detects non-volatile impurities like the carboxylic acid.[6] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation based on boiling point and mass-to-charge ratio. | Identifies and quantifies volatile impurities and the aldehyde itself.[7] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy | Measures the magnetic properties of hydrogen nuclei. | Can quantify the aldehyde and key impurities by integrating characteristic peaks. The aldehyde proton signal is typically found around 9-10 ppm.[8][9] |
A multi-technique approach is often recommended for a comprehensive purity profile.[6]
Q3: I've observed a gradual yellowing of my 3-Ethoxy-4-fluorobenzaldehyde over time. What causes this discoloration?
A3: Yellowing is a common sign of degradation in aromatic aldehydes. It can be caused by the formation of small amounts of colored impurities from various side reactions, including polymerization and reactions initiated by light.[10] While slight discoloration may not significantly impact all reactions, it is an indication that the material is no longer of the highest purity.
Preventative Measures:
-
Storage: Store the aldehyde in an amber glass bottle to protect it from light.[11]
-
Inert Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize oxidation.
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended.[12]
Q4: Can I use a stabilizer to prevent the degradation of my 3-Ethoxy-4-fluorobenzaldehyde?
A4: Yes, adding a stabilizer can significantly prolong the shelf-life of the aldehyde. The choice of stabilizer depends on the primary degradation pathway you wish to inhibit.
| Stabilizer Type | Example | Mechanism of Action | Typical Concentration |
| Antioxidant | Butylated hydroxytoluene (BHT) | Scavenges free radicals, inhibiting the autoxidation chain reaction. | 100-500 ppm |
| Polymerization Inhibitor | Hydroquinone | Inhibits radical-initiated polymerization. | 100-500 ppm |
Important Consideration: Before adding any stabilizer, ensure it will not interfere with your downstream reactions. For example, phenolic inhibitors like hydroquinone may need to be removed before use in certain catalytic processes.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for determining the purity of 3-Ethoxy-4-fluorobenzaldehyde and quantifying the major impurity, 3-ethoxy-4-fluorobenzoic acid.
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve 3-Ethoxy-4-fluorobenzaldehyde and 3-ethoxy-4-fluorobenzoic acid in acetonitrile to prepare individual stock solutions of known concentrations.
-
Prepare a mixed standard solution by diluting the stock solutions.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of your 3-Ethoxy-4-fluorobenzaldehyde in acetonitrile to a known concentration.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the purity and impurity levels by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.
-
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
¹H NMR is a powerful tool for quickly assessing the extent of oxidation.
Procedure:
-
Sample Preparation: Dissolve a small amount of the 3-Ethoxy-4-fluorobenzaldehyde in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the aldehyde proton peak (singlet) around δ 9.8 ppm.
-
Look for the appearance of a broad singlet around δ 11-12 ppm, which is characteristic of the carboxylic acid proton of 3-ethoxy-4-fluorobenzoic acid.
-
The relative integration of these two peaks can provide a semi-quantitative measure of the extent of oxidation.
-
Visualization of Degradation and Stabilization
Diagram 1: Autoxidation Pathway of 3-Ethoxy-4-fluorobenzaldehyde
Caption: The free-radical chain reaction of autoxidation.
Diagram 2: Troubleshooting Workflow for Suspected Degradation
Caption: A logical workflow for addressing potential degradation.
References
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
JoVE. (2023, April 30). Radical Autoxidation. Retrieved from [Link]
- Karak, S., et al. (2021). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Green Chemistry, 23(15), 5446-5451.
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2014, February 25). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Retrieved from [Link]
-
SciSpace. (n.d.). Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2026, February 3). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. Retrieved from [Link]
-
UFDC Image Array 2. (2009, March 10). Autoxidation of Benzaldehyde. Retrieved from [Link]
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Technical Support Center: 3-Ethoxy-4-fluorobenzaldehyde
Welcome to the technical support center for 3-Ethoxy-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and resolve challenges in your experiments, ensuring the integrity and success of your work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the handling, storage, and use of 3-Ethoxy-4-fluorobenzaldehyde in various chemical syntheses.
Issue 1: Gradual Discoloration of the Aldehyde (Yellowing)
Potential Cause: The most common cause of discoloration in aromatic aldehydes is oxidation. The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, leading to the formation of the corresponding carboxylic acid, 3-ethoxy-4-fluorobenzoic acid.[1] This process can be accelerated by exposure to light and elevated temperatures.[1]
Troubleshooting Steps:
-
Purity Assessment:
-
TLC Analysis: Perform a quick check using thin-layer chromatography (TLC) against a fresh or standard sample to visualize the presence of a more polar impurity (the carboxylic acid).
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum. The presence of a broad singlet between 10-13 ppm is indicative of a carboxylic acid proton. The aldehyde proton typically appears between 9-10 ppm.
-
HPLC Analysis: For quantitative assessment, use a reverse-phase HPLC method.[2] The carboxylic acid will have a different retention time than the aldehyde.
-
-
Purification Protocol:
-
If the level of acidic impurity is significant and impacts your reaction, purification is recommended. A simple and effective method is to dissolve the aldehyde in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash the solution with a mild aqueous base, such as a saturated sodium bicarbonate solution.[3] This will extract the acidic impurity into the aqueous layer.
-
After separation of the layers, the organic phase should be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure.
-
-
Preventative Measures:
-
Always store 3-Ethoxy-4-fluorobenzaldehyde under an inert atmosphere (e.g., nitrogen or argon).
-
Keep the container tightly sealed and store in a cool, dark place, preferably refrigerated at 2-8°C.[1]
-
Issue 2: Low Yield or Stalled Reductive Amination Reactions
Potential Cause 1: Reduced Reactivity of the Aldehyde: The electron-withdrawing nature of the fluorine atom can decrease the electrophilicity of the carbonyl carbon, making it less reactive towards amines, especially weakly nucleophilic amines.[4]
Troubleshooting Steps:
-
Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. This will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the formation of the imine intermediate.[4]
-
Reaction Conditions: Ensure that the reaction conditions are optimized for imine formation before the addition of the reducing agent. This may involve adjusting the temperature or reaction time.[4] For some systems, removing the water formed during imine formation using molecular sieves can drive the equilibrium towards the product.[5]
Potential Cause 2: Impurities in the Aldehyde: The presence of the corresponding carboxylic acid (3-ethoxy-4-fluorobenzoic acid) will quench the amine and any basic reagents, reducing the effective concentration of the nucleophile.
Troubleshooting Steps:
-
Purity Check: Analyze the starting aldehyde for acidic impurities using the methods described in Issue 1 .
-
Purification: If acidic impurities are present, purify the aldehyde before use.[3]
-
Stoichiometry Adjustment: If purification is not feasible, a carefully calculated excess of the amine may be required to compensate for the amount of acidic impurity.
Potential Cause 3: Inappropriate Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde to the corresponding alcohol before it has a chance to form the imine.[5][6]
Troubleshooting Steps:
-
Use a Mild Reducing Agent: Employ a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6][7] These reagents are generally more effective for one-pot reductive amination procedures.
Issue 3: Formation of Unexpected Byproducts in Wittig Reactions
Potential Cause: While the Wittig reaction is generally robust, side reactions can occur if the Wittig reagent (the ylide) is not properly formed or if it decomposes.[8][9]
Troubleshooting Steps:
-
Ylide Formation: Ensure that the phosphonium salt is fully deprotonated to form the ylide. This requires a strong base (e.g., n-butyllithium, sodium hydride) and anhydrous reaction conditions. The characteristic color change (often to deep yellow, orange, or red) is a good indicator of ylide formation.
-
Reaction Temperature: Perform the reaction at the recommended temperature. For unstabilized ylides, this is often at low temperatures to prevent decomposition.
-
Purity of Reagents: Use pure aldehyde. Impurities can potentially react with the highly reactive ylide.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 3-Ethoxy-4-fluorobenzaldehyde?
A1: To ensure long-term stability and prevent degradation, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize the rate of oxidation and other potential degradation reactions.[1] |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation of the aldehyde group by atmospheric oxygen. |
| Light | Amber vial or in the dark | To prevent photodegradation, to which aromatic aldehydes are susceptible.[1] |
| Moisture | Tightly sealed container | To prevent the ingress of moisture which could lead to hydrate formation or other reactions.[1] |
Q2: What are the primary decomposition pathways for 3-Ethoxy-4-fluorobenzaldehyde?
A2: The two main decomposition pathways are oxidation and, to a lesser extent, hydrolysis under strong acidic conditions.
-
Oxidation: The aldehyde group is oxidized to a carboxylic acid, forming 3-ethoxy-4-fluorobenzoic acid. This is the most common degradation pathway.[1]
-
Hydrolysis: Under strongly acidic conditions, the ethoxy (ether) linkage can be cleaved to yield 3-fluoro-4-hydroxybenzaldehyde and ethanol. This is less common under typical reaction and storage conditions.[1]
Caption: Primary decomposition pathways for 3-Ethoxy-4-fluorobenzaldehyde.
Q3: Which analytical techniques are best for assessing the purity of 3-Ethoxy-4-fluorobenzaldehyde?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
| Technique | Information Provided |
| ¹H NMR | Provides structural confirmation and can detect and quantify major impurities. Look for the aldehyde proton (~9.9 ppm) and the absence of a carboxylic acid proton (~10-13 ppm).[10] |
| HPLC | A highly sensitive method for quantifying the purity and detecting minor impurities. A reverse-phase C18 column is typically effective.[2] |
| GC-MS | Useful for identifying volatile impurities, including residual solvents and potential byproducts from synthesis. |
Q4: Can I use 3-Ethoxy-4-fluorobenzaldehyde that has slightly yellowed?
A4: For non-critical applications or if the subsequent reaction is robust, slightly discolored material may be usable. However, for high-purity applications, such as in the final steps of pharmaceutical synthesis, it is crucial to first assess the impurity profile.[11][12] If the yellowing is due to the formation of 3-ethoxy-4-fluorobenzoic acid, and the subsequent reaction is sensitive to acids (e.g., using organometallic reagents), the aldehyde should be purified before use.
Q5: What is a general workflow for troubleshooting a reaction with 3-Ethoxy-4-fluorobenzaldehyde?
A5: The following workflow can be applied to diagnose and resolve issues in reactions involving this aldehyde.
Caption: A systematic workflow for troubleshooting reactions.
References
-
Synthesis method of 3-bromo-4-fluorobenzaldehyde. Eureka | Patsnap. Available at: [Link]
- Process for producing fluorobenzaldehydes. European Patent Office - EP 0289942 B1. Google Patents.
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4-fluorobenzaldehyde Fluorobenzaldehyde Pure For Organic Synthesis - 100ml. Generic. Available at: [Link]
- Production of 4-fluorobenzaldehyde. US6455739B1. Google Patents.
- Process for the preparation of substituted benzaldehydes. US4622429A. Google Patents.
- Purification of N-substituted aminobenzaldehydes. US4440953A. Google Patents.
- Synthetic method of 3-bromo-4-fluorobenzaldehyde. CN109912396B. Google Patents.
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Reactions of Substituent Groups. Chemistry LibreTexts. Available at: [Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
- Synthetic method of 4-fluorobenzaldehyde. CN101353297A. Google Patents.
-
¹H-NMR (400 MHz, CDCl₃) spectra of 4-ethoxy-3- methoxy benzaldehyde... ResearchGate. Available at: [Link]
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Aldehydes as powerful initiators for photochemical transformations. Beilstein Journals. Available at: [Link]
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Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. National Institutes of Health. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process. ResearchGate. Available at: [Link]
-
Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Available at: [Link]
-
How is the hydrolysis of benzene done? Quora. Available at: [Link]
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Wittig reaction. Wikipedia. Available at: [Link]
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Photochemical Degradation Of Various (Environmental) Pollutants By Europium(III). Preprints.org. Available at: [Link]
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Method for the purification of benzaldehyde. European Patent Office - EP 0016487 B1. Available at: [Link]
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Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. ResearchGate. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]
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Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Brieflands. Available at: [Link]
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Birch Reduction of Aromatic Rings. Master Organic Chemistry. Available at: [Link]
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Amounts of photo-formed benzaldehyde for the photocatalytic oxidation... ResearchGate. Available at: [Link]
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Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. PMC. Available at: [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. Available at: [Link]
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Organic reagents and Reaction charts.pdf. SlideShare. Available at: [Link]
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The Wittig Reaction: Examples and Mechanism. Chemistry Steps. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Rice Office of Research. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
Photodegradation of substituted stilbene compounds: what colors aging paper yellow? PubMed. Available at: [Link]
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Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Aldehydes: What We Should Know About Them. MDPI. Available at: [Link]
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The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Inductive vs conjugation effects in ester hydrolysis. Chemistry Stack Exchange. Available at: [Link]
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I don't understand what Is the problem. Reddit. Available at: [Link]
-
Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph₃P in Aqueous NaHCO₃. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]
-
Organic Chemistry Reagent Guide. SlideShare. Available at: [Link]
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Technical Support Center: Chromatographic Purification of 3-Ethoxy-4-fluorobenzaldehyde
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Technical Support Center: Purification of 3-Ethoxy-4-fluorobenzaldehyde
Welcome to the technical support center for the purification of 3-Ethoxy-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile benzaldehyde derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
3-Ethoxy-4-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. The purity of this reagent is paramount, as impurities can lead to side reactions, reduced yields, and the formation of difficult-to-separate byproducts in subsequent synthetic steps. This guide provides a systematic approach to identifying and resolving common purity issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3-Ethoxy-4-fluorobenzaldehyde?
A1: The impurity profile of 3-Ethoxy-4-fluorobenzaldehyde can vary depending on the synthetic route. However, common impurities may include:
-
Unreacted starting materials: Such as 3-hydroxy-4-fluorobenzaldehyde or an alkylating agent.
-
Over-alkylation or under-alkylation products: If the ethoxy group is introduced via etherification, you might see related byproducts.
-
Oxidation product: The corresponding carboxylic acid, 3-ethoxy-4-fluorobenzoic acid, can form upon exposure to air.[1]
-
Positional isomers: Depending on the synthetic strategy, other isomers may be present.[2]
Q2: How can I quickly assess the purity of my sample?
A2: Thin-Layer Chromatography (TLC) is an excellent initial technique to quickly assess the number of components in your crude product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[3][4] ¹H NMR spectroscopy can also be very informative for identifying the main component and any significant impurities.
Q3: My purified 3-Ethoxy-4-fluorobenzaldehyde is a yellowish oil, but I was expecting a solid. What should I do?
A3: While some closely related compounds are solids, it is possible for 3-Ethoxy-4-fluorobenzaldehyde to be a low-melting solid or a viscous oil at room temperature, especially if minor impurities are present. The melting point of the similar compound 3-ethoxy-4-hydroxybenzaldehyde is in the range of 75-79°C.[5] If your compound is an oil, first confirm its identity and purity by analytical methods. If it is the correct product with minor impurities, purification by column chromatography or vacuum distillation may be necessary.
Q4: I am observing a new spot on my TLC plate after leaving the compound on the bench. What is happening?
A4: Aldehydes are susceptible to air oxidation, which converts the aldehyde group into a carboxylic acid.[1] This is a common degradation pathway. It is advisable to store purified 3-Ethoxy-4-fluorobenzaldehyde under an inert atmosphere (nitrogen or argon) and at a low temperature to minimize degradation.
Troubleshooting and Purification Protocols
This section provides a structured approach to troubleshooting common purification challenges and offers detailed protocols for the most effective purification techniques.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of 3-Ethoxy-4-fluorobenzaldehyde.
Caption: General purification workflow for 3-Ethoxy-4-fluorobenzaldehyde.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[1][6] The key is to select a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling solvent or a solvent pair. |
| No crystal formation | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase concentration. Try adding a less polar co-solvent (anti-solvent). Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Poor recovery | Too much solvent was used, or the compound is significantly soluble even at low temperatures. | Use the minimum amount of hot solvent to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath. |
| Colored crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
Recrystallization Protocol
Based on the solubility of the similar compound 3-ethoxy-4-hydroxybenzaldehyde (soluble in ethanol, ether, benzene; slightly soluble in water), a mixed solvent system is a good starting point.[5]
-
Solvent Selection: Start with a polar solvent like ethanol or isopropanol and a non-polar co-solvent like hexanes or heptane.
-
Dissolution: Place the crude 3-Ethoxy-4-fluorobenzaldehyde in an Erlenmeyer flask. Add the polar solvent dropwise while heating and stirring until the solid just dissolves.
-
Induce Crystallization: Slowly add the non-polar co-solvent until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the polar solvent to clarify.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Recrystallization Process
Caption: Step-by-step process of recrystallization.
Method 2: Vacuum Distillation
For liquid or low-melting solid impurities, vacuum distillation is an effective purification method. It allows for distillation at a lower temperature, preventing thermal decomposition of the compound.
Troubleshooting Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping | Uneven boiling. | Use a magnetic stir bar or boiling chips. Ensure a good vacuum is achieved before heating. |
| No distillation | The vacuum is not low enough, or the temperature is too low. | Check for leaks in the system. Gradually increase the heating mantle temperature. |
| Product decomposition | The compound is thermally unstable even under vacuum. | Use a lower vacuum to further decrease the boiling point. Consider a shorter path distillation apparatus. |
Vacuum Distillation Protocol
The boiling point of 3-bromo-4-fluorobenzaldehyde is 139°C at 2.5 mmHg, and for 3-fluorobenzaldehyde, it is 66-68°C at 20 mmHg. We can estimate the boiling point of 3-Ethoxy-4-fluorobenzaldehyde to be in a similar range under vacuum.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head if available. Use a well-sealed system with high-vacuum grease on the joints.
-
Sample Preparation: Place the crude 3-Ethoxy-4-fluorobenzaldehyde in the distillation flask with a magnetic stir bar.
-
Evacuation: Slowly apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills over at a constant temperature. It is advisable to collect a small forerun fraction first.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
Method 3: Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation | Inappropriate solvent system. | Optimize the mobile phase using TLC. A good Rf value for the desired compound is typically between 0.2 and 0.4. |
| Compound streaking | The compound is too polar for the mobile phase, or the column is overloaded. | Increase the polarity of the mobile phase. Use a larger column or load less sample. Adding a small amount of a modifier like triethylamine can sometimes help for basic compounds. |
| Compound stuck on the column | The compound is too polar and strongly adsorbs to the silica gel. | Use a more polar mobile phase, such as methanol in dichloromethane or ethyl acetate. Consider using a different stationary phase like alumina. |
Column Chromatography Protocol
-
Stationary Phase: Silica gel is a good starting point for most benzaldehyde derivatives.
-
Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A mixture of hexanes and ethyl acetate is a common starting point. For 3-Ethoxy-4-fluorobenzaldehyde, a mobile phase of 10-30% ethyl acetate in hexanes is a reasonable starting point to try on TLC.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary to elute the desired compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Analysis
After purification, it is crucial to confirm the purity of the 3-Ethoxy-4-fluorobenzaldehyde.
Analytical Techniques
| Technique | Purpose |
| HPLC | Quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common setup for aromatic aldehydes.[7] |
| GC-MS | To identify and quantify volatile impurities.[3][8] |
| ¹H NMR | To confirm the structure and check for residual solvents or impurities. |
| Melting Point | A sharp melting point range is a good indicator of high purity for a solid compound. |
Safety Precautions
Always consult the Safety Data Sheet (SDS) for 3-Ethoxy-4-fluorobenzaldehyde before handling. General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Aldehydes can be irritants. Avoid inhalation and contact with skin and eyes.[1]
-
Store the compound under an inert atmosphere and at a low temperature to prevent degradation.
References
- Patsnap. (2019). Synthesis method of 3-bromo-4-fluorobenzaldehyde.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008.
-
ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supporting Information For. Retrieved from [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]
- Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
-
SIELC Technologies. (2018). Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
-
ResearchGate. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]
-
PubMed. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]
-
UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. CN112299967B - Preparation method of 3-methoxy-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. 3-Ethoxy-4-hydroxybenzaldehyde | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 3-Ethoxy-4-fluorobenzaldehyde (EFB)
Compound ID: 3-Ethoxy-4-fluorobenzaldehyde CAS: 85563-89-9 Support Ticket Type: Reactivity & Handling Troubleshooting Status: Active
Executive Summary: The "Push-Pull" Challenge
Welcome to the technical guide for 3-Ethoxy-4-fluorobenzaldehyde (EFB) . This intermediate is widely used in the synthesis of kinase inhibitors (e.g., EGFR targets) and heterocyclic scaffolds.
The Core Technical Nuance: EFB presents a unique "electronic push-pull" system that often confuses researchers:
-
The "Pull" (Activation): The aldehyde group at C1 is an electron-withdrawing group (EWG), which theoretically activates the para-fluorine at C4 for Nucleophilic Aromatic Substitution (
). -
The "Push" (Deactivation): The ethoxy group at C3 is a strong electron-donating group (EDG) via resonance. Being ortho to the fluorine, it significantly increases electron density at the C4 position.
Result: The fluorine in EFB is significantly less reactive toward
Module 1: Quality Control & Stability
Issue: "My liquid aldehyde has white solids/crystals in it."
Diagnosis: Autoxidation. Like most benzaldehydes, EFB is susceptible to radical autoxidation in the presence of air, converting the aldehyde (-CHO) into the corresponding benzoic acid (-COOH). The white solid is 3-ethoxy-4-fluorobenzoic acid , which is less soluble in the aldehyde matrix.
Protocol: Purification via Bisulfite Adduct
Do not attempt distillation if the acid content is high (>10%), as the high temperatures can accelerate decomposition. Use this chemical purification method instead.
Principle: The aldehyde forms a water-soluble bisulfite adduct, while the acid and other organic impurities remain in the organic layer.
Step-by-Step Procedure:
-
Dissolution: Dissolve crude EFB in Diethyl Ether or Ethyl Acetate (10 mL solvent per 1 g EFB).
-
Adduct Formation: Add an excess (1.5 eq) of saturated aqueous Sodium Bisulfite (
) . -
Agitation: Vigorously stir for 30–60 minutes. A thick white precipitate (the adduct) may form at the interface.
-
Separation (Wash 1): Separate the layers.[1]
-
Organic Layer: Contains impurities (benzoic acid, starting materials).[1] Discard (or save for analysis).
-
Aqueous Layer (+ Precipitate): Contains the purified EFB adduct.
-
-
Regeneration: Treat the aqueous phase (and any solid adduct) with 10% Sodium Carbonate (
) or Sodium Hydroxide (NaOH) until pH > 10. This reverses the adduct. -
Extraction: Extract the regenerated aldehyde with Dichloromethane (DCM) (
). -
Drying: Dry combined DCM layers over
and concentrate in vacuo.
Visual Workflow: Bisulfite Purification
Caption: Workflow for selectively isolating aldehyde from oxidation impurities using bisulfite adduct reversible chemistry.
Module 2: Reactivity Troubleshooting
Scenario A: Nucleophilic Aromatic Substitution ( )
User Complaint: "I tried displacing the Fluorine with an amine/alkoxide using standard conditions (
Root Cause: The 3-Ethoxy group deactivates the ring. While the aldehyde pulls electron density (activating), the ethoxy group pushes density back into the ring ortho to the fluorine. This raises the energy barrier for the Meisenheimer complex formation.
Optimization Table:
| Variable | Standard (Fails) | Optimized (Recommended) | Reason |
| Solvent | DMF / Acetonitrile | DMSO or NMP | Higher dielectric constant stabilizes the transition state. |
| Base | Cesium improves solubility; Hydride ensures full deprotonation of nucleophile. | ||
| Temperature | 60–80°C | 100–120°C | Higher activation energy requires more thermal input. |
| Leaving Group | Fluorine | Fluorine | Note: Do not switch to Chloro/Bromo analogs; for |
Scenario B: Reductive Amination
User Complaint: "I see a new spot on TLC, but after workup, the yield is low or the product degrades."
Root Cause: Imine instability or over-reduction. EFB imines can be hydrolytically unstable due to the electron-rich nature of the ring (from the ethoxy group) making the imine carbon less electrophilic, or conversely, the aldehyde can be reduced to the alcohol if the imine formation is slow.
Protocol: One-Pot Reductive Amination (High Yield)
-
Imine Formation: Combine EFB (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane) or MeOH .
-
Add Acid Catalyst: Add Acetic Acid (1-2 eq) . Crucial Step: Do not add the reducing agent yet. Stir for 1–2 hours to ensure imine formation.
-
Reduction: Add Sodium Triacetoxyborohydride (
, 1.5 eq) .-
Why STAB? It is milder than
and and will not reduce the aldehyde, only the imine.
-
-
Quench: Quench with saturated
to neutralize the acid before extraction.
Module 3: Chemical Compatibility Map
Understanding what not to do is as important as the correct protocol.
Caption: Compatibility map highlighting reagents that cause structural degradation (Red/Yellow) vs. successful pathways (Green).
Frequently Asked Questions (FAQs)
Q1: Can I use
Q2: Why is my
Q3: Is the Fluorine labile enough for "Click" chemistry or rapid labeling? A: No. It is not activated enough for rapid, mild displacement. It requires elevated temperatures. For rapid labeling, consider using the 2-fluoro or 4-nitro analogs, or converting the aldehyde to a more reactive handle first.
References
- Purification of Aldehydes: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Nucleophilic Arom
): Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev.1951 , 49, 273–412. Link (Foundational mechanism explaining EWG/EDG effects). -
Reductive Amination Selectivity: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996 , 61, 3849–3862. Link
-
Compound Data: PubChem Compound Summary for CID 2733475 (Related Fluorobenzaldehydes). Link
Sources
Validation & Comparative
Technical Comparison Guide: Analytical Profiling of 3-Ethoxy-4-fluorobenzaldehyde
Executive Summary
3-Ethoxy-4-fluorobenzaldehyde (EFB) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS). Its structural integrity relies heavily on the stability of the aldehyde moiety, which is prone to autoxidation into 3-ethoxy-4-fluorobenzoic acid .
This guide objectively compares the three primary analytical methodologies—RP-HPLC , GC-FID , and qNMR —to determine the optimal workflow for purity assessment and impurity profiling.
Recommendation: RP-HPLC is the superior method for routine purity release due to its ability to quantify the non-volatile acid oxidation product without derivatization. GC-FID is reserved for residual solvent analysis, while qNMR serves as the orthogonal primary reference method.
Part 1: Comparative Analysis of Methodologies
The following table summarizes the performance characteristics of the three methods based on experimental validation parameters.
| Feature | Method A: RP-HPLC (UV) | Method B: GC-FID | Method C: qNMR ( |
| Primary Application | Purity & Stability Indicating | Residual Solvents & Volatiles | Absolute Purity Assignment |
| Analyte Stability | High (Ambient temp separation) | Low (Thermal degradation risk) | High (Non-destructive) |
| Oxidation Product | Quantifiable (Distinct peak) | Poor Peak Shape (Tailing) | Quantifiable (Distinct shift) |
| LOD / Sensitivity | High (~0.05 µg/mL) | High (~0.1 µg/mL) | Low (~1 mg/mL required) |
| Throughput | Medium (15-25 min run) | High (10-15 min run) | Low (Manual processing) |
| Reference Std. | Required | Required | Not Required (Internal Std only) |
Part 2: Detailed Experimental Protocols
Method A: Stability-Indicating RP-HPLC (The Gold Standard)
Rationale: High-Performance Liquid Chromatography (HPLC) is preferred because it handles the polar carboxylic acid impurity (3-ethoxy-4-fluorobenzoic acid) effectively. An acidic mobile phase is strictly required to suppress the ionization of the acid, preventing peak tailing and ensuring reproducible retention times.
Protocol:
-
Instrumentation: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Gradient Program:
-
0-2 min: 20% B (Isocratic hold)
-
2-15 min: 20%
80% B (Linear ramp) -
15-20 min: 80% B (Wash)
-
20-25 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).
-
Sample Prep: Dissolve 10 mg EFB in 10 mL Acetonitrile.
Critical Quality Attribute (CQA) Monitoring:
-
EFB Retention Time: ~12.5 min.
-
Acid Impurity RT: ~6.2 min (elutes earlier due to polarity).
-
System Suitability: Resolution (
) between Acid and Aldehyde > 5.0.
Method B: Capillary GC-FID (Volatile Impurities)
Rationale: Gas Chromatography is ideal for detecting synthesis precursors (e.g., fluorinated toluene derivatives) and residual solvents. However, the high injector temperature can artificially induce oxidation of the aldehyde if the liner is dirty or active.
Protocol:
-
System: GC-FID (e.g., Shimadzu GC-2030).
-
Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Temperature Program:
-
Initial: 60°C (Hold 2 min)
-
Ramp: 15°C/min to 240°C
-
Final: 240°C (Hold 5 min)
-
-
Injector: Split mode (20:1), 220°C. Note: Keep injector temp as low as possible to prevent thermal degradation.
-
Detector (FID): 280°C.
Risk Factor: The benzoic acid derivative often exhibits severe tailing on non-polar columns (DB-5) without derivatization (e.g., TMS-diazomethane).
Method C: Quantitative NMR (qNMR)
Rationale: qNMR provides an absolute purity value without requiring a high-purity reference standard of EFB itself. It is the "Arbitrator" when HPLC and GC disagree.
Protocol:
-
Solvent: DMSO-
(Prevents hemiacetal formation common in alcohols). -
Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST).
-
Pulse Sequence: 90° pulse, relaxation delay (
) 30 seconds (5 ). -
Key Signals:
-
Aldehyde Proton (-CHO): Singlet at
9.8 - 10.0 ppm. -
Aromatic Protons: Multiplets at
7.0 - 7.8 ppm. -
Ethoxy Group: Triplet (
1.4) and Quartet ( 4.1).
-
Part 3: Analytical Logic & Visualization
Diagram 1: Analytical Decision Tree
This workflow illustrates the logic for selecting the correct method based on the specific analytical need (Purity vs. Solvents vs. Identification).
Caption: Decision matrix for selecting analytical techniques based on data requirements. HPLC is the primary stability-indicating method.
Diagram 2: Impurity Fate Mapping (Oxidation Pathway)
Understanding the chemical fate of EFB during analysis is crucial for interpreting chromatograms.
Caption: The oxidative pathway of EFB and its divergent behavior in Liquid vs. Gas chromatography.
References
-
Kazemifard, A. et al. (2003).[1] "Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations."[1] Journal of Pharmaceutical and Biomedical Analysis.
-
U.S. EPA. (1999). "Compendium Method TO-11A: Determination of Formaldehyde and Other Carbonyl Compounds in Ambient Air Using Adsorbent Cartridge Followed by HPLC." Center for Environmental Research Information.
-
Pauli, G. F. et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Solar, R. (2014).[2] "Optimal conditions for GC analysis of benzaldehyde." ResearchGate Technical Discussion.
-
PubChem. (2024).[3] "3-Ethoxy-4-fluorobenzaldehyde Compound Summary." National Library of Medicine.
Sources
- 1. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Ethyl-4-fluorobenzaldehyde | C9H9FO | CID 10898878 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Ethoxy-4-fluorobenzaldehyde and its Key Structural Analogs for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that dictates the trajectory of a research program. The benzaldehyde scaffold, with its versatile aldehyde functionality, is a cornerstone of medicinal chemistry. The specific substitution pattern on the aromatic ring profoundly influences the physicochemical properties, reactivity, and biological activity of derivative molecules.
This guide provides an in-depth characterization of 3-Ethoxy-4-fluorobenzaldehyde, a compound of interest for its unique combination of an electron-donating ethoxy group and a bio-isosterically significant fluorine atom. As this specific compound is not readily cataloged or commercially available, this guide presents a comprehensive comparative analysis of its closest, well-characterized structural analogs. By understanding the properties and performance of these alternatives, researchers can make informed decisions for their synthetic strategies and drug discovery pipelines.
This analysis is grounded in experimental data and established scientific principles, explaining not just the "what" but the "why" behind the observed properties and recommended protocols.
Physicochemical Properties: A Comparative Analysis
The interplay of substituents on the benzaldehyde ring dictates its fundamental properties. The introduction of an ethoxy group at the 3-position and a fluorine atom at the 4-position is expected to modulate lipophilicity, metabolic stability, and receptor binding interactions.[1] The following table compares the known properties of key analogs to provide a predictive baseline for our target compound.
| Property | 4-Fluorobenzaldehyde | 3-Fluoro-4-methoxybenzaldehyde | 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) | 3,4-Diethoxybenzaldehyde |
| Molecular Formula | C₇H₅FO | C₈H₇FO₂[2] | C₉H₁₀O₃[3] | C₁₁H₁₄O₃[4] |
| Molecular Weight | 124.11 g/mol | 154.14 g/mol [2] | 166.17 g/mol [3] | 194.22 g/mol [4] |
| Appearance | Colorless to light yellow liquid[1] | Clear colorless oil / White crystals[2][5] | White or slightly yellowish crystals[3] | Solid |
| Melting Point | -10 °C[1] | 34-35 °C[2] | 76-78 °C | 21-22 °C[6] |
| Boiling Point | 181 °C at 760 mmHg[1] | 129-132 °C at 11 mmHg[2] | 285 °C | 278-279 °C[6] |
| Solubility | Slightly soluble/immiscible in water. Soluble in ethanol, ether, acetone.[1] | Soluble in Chloroform (Slightly), Methanol (Slightly).[2] | Soluble in ethanol, ether; slightly soluble in water. | Soluble in alcohol; Insoluble in water.[6] |
| Flash Point | 56 °C (closed cup)[1] | >110 °C (>230 °F)[2] | 147 °C | 129 °C (est.)[6] |
Expert Insights:
-
Fluorine's Impact: The presence of a fluorine atom, as seen in 4-Fluorobenzaldehyde and 3-Fluoro-4-methoxybenzaldehyde, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity without significantly increasing steric bulk.[1][7]
-
Ethoxy vs. Methoxy vs. Hydroxy: The transition from a hydroxyl group (Ethyl Vanillin) to a methoxy (in 3-Fluoro-4-methoxybenzaldehyde) or an ethoxy group increases lipophilicity. The larger ethoxy group in 3,4-Diethoxybenzaldehyde further enhances this effect compared to its methoxy counterpart. This is a critical parameter for tuning drug absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Melting and Boiling Points: The significant hydrogen bonding capability of the hydroxyl group in Ethyl Vanillin results in a much higher melting point compared to the other analogs where this group is capped (etherified).
Synthesis and Reactivity Considerations
The synthesis of substituted benzaldehydes like 3-Ethoxy-4-fluorobenzaldehyde typically involves multi-step sequences. The choice of reaction is dictated by the directing effects of the substituents and the need for protecting groups.
A plausible synthetic approach would involve the ethylation of a precursor phenol, such as 3-fluoro-4-hydroxybenzaldehyde. This strategy, a standard Williamson ether synthesis, is widely employed for its reliability.
General Synthetic Workflow:
Caption: General synthetic workflow for alkoxy-substituted benzaldehydes.
Causality in Experimental Choices:
-
Choice of Base: A mild base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydroxide to prevent side reactions involving the sensitive aldehyde group.
-
Solvent Selection: A polar aprotic solvent such as DMF or acetonitrile is typically used to facilitate the SN2 reaction of the Williamson ether synthesis.
-
Reactivity of the Aldehyde: The aldehyde functionality is a versatile handle for subsequent reactions such as Wittig olefination, reductive amination to form benzylamines, or oxidation to a benzoic acid.[8][9] The electron-donating nature of the ethoxy group may slightly decrease the electrophilicity of the aldehyde carbonyl compared to an unsubstituted benzaldehyde.
Spectroscopic Characterization: A Predictive Overview
While experimental spectra for 3-Ethoxy-4-fluorobenzaldehyde are not available, we can predict the key features based on data from its analogs.
¹H NMR Spectroscopy:
-
Aldehyde Proton (CHO): A singlet between δ 9.8-10.0 ppm. This is a highly characteristic and isolated peak.
-
Aromatic Protons: Three protons on the aromatic ring will likely appear as complex multiplets between δ 6.9-7.8 ppm. The coupling patterns will be influenced by both the fluorine and the adjacent protons.
-
Ethoxy Group (OCH₂CH₃): A quartet around δ 4.1-4.2 ppm for the methylene (-OCH₂-) protons and a triplet around δ 1.4-1.5 ppm for the methyl (-CH₃) protons.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A signal in the range of δ 190-192 ppm.
-
Aromatic Carbons: Signals between δ 110-165 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
Ethoxy Carbons: The -OCH₂- carbon will appear around δ 64-65 ppm, and the -CH₃ carbon will be upfield around δ 14-15 ppm.
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two characteristic weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-O Stretch (Ether): A strong band in the region of 1250-1200 cm⁻¹.
-
C-F Stretch: A strong absorption typically found in the 1000-1100 cm⁻¹ region.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 3-Ethoxy-4-fluorobenzaldehyde are highly relevant to modern drug design.
-
Fluorine as a Hydrogen Bioisostere: Replacing a hydrogen atom or a methoxy group with fluorine can block metabolic oxidation at that position, thereby increasing the drug's half-life.[1] It can also alter the pKa of nearby functional groups and improve binding affinity through favorable electrostatic interactions.
-
The Vanilloid Scaffold: The core structure is related to vanillin and ethyl vanillin, which are not only widely used as flavoring agents but also serve as starting materials for the synthesis of pharmaceuticals like L-DOPA and methyldopa.[10][11] The vanilloid scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.
Caption: Relationship between structure and medicinal chemistry applications.
Experimental Protocols
The following protocols are representative examples for the synthesis and purification of substituted benzaldehydes and are adaptable for the analogs discussed.
Protocol 5.1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin
This protocol is an adaptation of a known procedure and serves as an excellent model for the ethylation of a phenolic benzaldehyde.[12]
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) (1.0 eq)
-
Bromoethane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isovanillin, anhydrous potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 15 minutes to ensure a good suspension.
-
Add bromoethane dropwise to the stirring mixture.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Trustworthiness: This protocol includes a workup procedure with washing steps to remove the DMF solvent and inorganic salts, and a drying step to remove residual water, ensuring the purity of the crude product before final purification.
Protocol 5.2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.
Procedure:
-
Dissolve the crude solid product in a minimum amount of a hot solvent (e.g., ethanol). The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Conclusion
While 3-Ethoxy-4-fluorobenzaldehyde remains a novel target, a thorough analysis of its structural analogs provides invaluable predictive insights for the research community. The interplay between the ethoxy and fluoro substituents suggests a compound with favorable medicinal chemistry properties, including enhanced metabolic stability and modulated lipophilicity. Researchers can leverage the synthetic protocols and comparative data presented in this guide to either pursue the synthesis of this specific target or select the most appropriate, readily available analog—such as 3-Fluoro-4-methoxybenzaldehyde or 3-Ethoxy-4-hydroxybenzaldehyde—to advance their research objectives in drug discovery and materials science.
References
- Google Patents. (2019). CN109912396A - Synthesis method of 3-bromo-4-fluorobenzaldehyde.
-
NIST. (n.d.). 3,4-Diethoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 3,4-Diethoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,4-diethoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (2021). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008.
- Google Patents. (2020). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
PubChem. (n.d.). 3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Diethoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethyl-4-fluorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Zhejiang Zancheng Life Sciences Ltd. (2021). Vanillin Applications and Its Other Functions. Retrieved from [Link]
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
-
PubMed. (1993). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Retrieved from [Link]
-
Chegg.com. (2021). Solved Prepare a correlation table for the NMR spectrum. Retrieved from [Link]
-
Wikipedia. (n.d.). Vanillin. Retrieved from [Link]
-
ChemBK. (n.d.). 3-(Phenoxy)-4-fluoro-benzaldehyde. Retrieved from [Link]
-
Flavor Frenzy. (2024). Exploring Vanillin: From Natural Origins to Modern Applications. Retrieved from [Link]
-
ResearchGate. (2017). Green Chemistry Alternatives for Sustainable Development in Organic Synthesis. Retrieved from [Link]
-
University of Delaware. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Retrieved from [Link]
-
FoodCrumbles. (2021). How Vanillin is Made. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-p-anisaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy. Retrieved from [Link]
Sources
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- 7. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Purity Analysis of 3-Ethoxy-4-fluorobenzaldehyde
For researchers and professionals in drug development and chemical synthesis, 3-Ethoxy-4-fluorobenzaldehyde is a pivotal intermediate. Its structural integrity and purity are paramount, as even trace impurities can significantly impact reaction yields, downstream product safety, and the overall validity of scientific findings. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring each protocol serves as a self-validating system for generating trustworthy and reproducible data.
The Imperative of a Multi-Technique Approach
No single analytical method can provide a complete picture of a compound's purity. Each technique possesses unique strengths and inherent limitations. A comprehensive purity analysis, therefore, relies on a multi-technique, or orthogonal, approach. By combining methods that measure different physicochemical properties, we can confidently identify and quantify a wide range of potential impurities, from residual solvents and starting materials to process-related byproducts. This guide will focus on the comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by Fourier-Transform Infrared Spectroscopy (FTIR) for identity confirmation.
Caption: Logical flow for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone for analyzing non-volatile and thermally stable compounds like 3-Ethoxy-4-fluorobenzaldehyde and its process-related impurities.[1] Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar byproducts.
Causality Behind the Method: We employ a Reverse-Phase (RP) HPLC method, as it is exceptionally effective for separating moderately polar organic molecules. The nonpolar stationary phase (C18) retains the analyte and its impurities based on their hydrophobicity. A polar mobile phase then elutes the compounds, with more polar components eluting first. A UV detector is chosen because the aromatic ring and carbonyl group in the analyte provide strong chromophores for sensitive detection.
Experimental Protocol: RP-HPLC-UV
-
System Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid is crucial for protonating silanol groups on the stationary phase, preventing peak tailing and improving peak shape.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of 3-Ethoxy-4-fluorobenzaldehyde reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard.
-
-
Analysis Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 60% A, 40% B) for at least 15 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent only) to ensure no system contamination.
-
Inject the reference standard to determine its retention time and peak area.
-
Inject the sample.
-
Run a gradient elution to resolve all potential impurities:
-
0-15 min: 40% to 90% B.
-
15-17 min: Hold at 90% B.
-
17-18 min: 90% to 40% B.
-
18-25 min: Hold at 40% B (re-equilibration).
-
-
-
Data Interpretation:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
For more accurate quantification, a calibration curve should be generated using a series of standards of known concentrations.
-
Sources
comparing 3-Ethoxy-4-fluorobenzaldehyde to other benzaldehydes
Executive Summary: The "Scaffold-Hopping" Specialist
In the optimization of small-molecule drugs, 3-Ethoxy-4-fluorobenzaldehyde represents a critical "fine-tuning" building block. While its analogue, 3-Methoxy-4-fluorobenzaldehyde, is a standard reagent for introducing a fluorinated aromatic core, the 3-ethoxy variant offers a precise modulation of lipophilicity and steric occupancy without altering the fundamental electronic character of the ring.
This guide compares 3-Ethoxy-4-fluorobenzaldehyde against its primary market alternatives, establishing its utility in fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) campaigns.
Key Differentiators
-
Steric Bulk: The ethoxy tail (+1 carbon vs. methoxy) probes hydrophobic pocket depth in kinase and GPCR targets.
-
Metabolic Stability: The para-fluorine atom blocks the primary site of metabolic oxidation (CYP450), while the ethoxy group alters the rate of O-dealkylation compared to methoxy.
-
Lipophilicity: Increases cLogP by approximately 0.5 units compared to the methoxy analogue, aiding membrane permeability.
Physicochemical Comparison Profile
The following table contrasts 3-Ethoxy-4-fluorobenzaldehyde with its direct structural competitors. Note the specific shift in lipophilicity (LogP) and molecular weight, which are critical for maintaining Ligand Efficiency (LE) during lead optimization.
| Feature | 3-Ethoxy-4-fluorobenzaldehyde | 3-Methoxy-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde | 3-Ethoxybenzaldehyde |
| CAS Number | 870837-27-7 | 112299-96-7 | 459-57-4 | 25016-01-7 |
| Mol.[1] Weight | 168.17 g/mol | 154.14 g/mol | 124.11 g/mol | 150.18 g/mol |
| Structure | 3-OEt, 4-F | 3-OMe, 4-F | 4-F | 3-OEt |
| cLogP (Est.) | ~2.3 - 2.5 | ~1.8 - 2.0 | ~1.7 | ~2.1 |
| Electronic Effect | Push-Pull (Inductive w/d, Resonance don.) | Push-Pull | Inductive w/d | Resonance donating |
| Primary Use | SAR Optimization (Steric/Lipophilic) | Standard Building Block | Baseline Scaffold | Non-fluorinated Control |
Analyst Note: The combination of the 4-Fluoro (electron-withdrawing by induction) and 3-Ethoxy (electron-donating by resonance) creates a deactivated ring system relative to non-fluorinated alkoxyl benzaldehydes. However, the aldehyde carbonyl remains sufficiently electrophilic for standard condensations.
Decision Logic: When to Select the Ethoxy Variant
The selection of the ethoxy analogue over the standard methoxy building block is rarely random. It follows a specific SAR logic aimed at improving binding affinity or pharmacokinetic (PK) properties.
SAR Decision Tree (Logic Flow)
Figure 1: Decision logic for selecting 3-Ethoxy-4-fluorobenzaldehyde during lead optimization cycles.
Experimental Protocol: Reductive Amination
The most common application of 3-Ethoxy-4-fluorobenzaldehyde is in the synthesis of secondary amines via Reductive Amination . This reaction is preferred over direct alkylation because it avoids over-alkylation and tolerates the electronic deactivation caused by the fluorine atom.
Methodology: High-Fidelity STAB Protocol
Objective: Synthesis of a secondary amine scaffold using Sodium Triacetoxyborohydride (STAB).
Reagents:
-
Primary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Dichloromethane (DCE or DCM) (anhydrous)
Step-by-Step Workflow:
-
Imine Formation (The Equilibrium Step):
-
Dissolve 3-Ethoxy-4-fluorobenzaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in anhydrous DCE (5 mL).
-
Critical Step: Add catalytic Acetic Acid. This protonates the carbonyl oxygen, compensating for the electron-withdrawing effect of the para-fluorine, accelerating nucleophilic attack.
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.
-
Validation: Monitor by TLC or LCMS. The disappearance of the aldehyde peak (UV 254nm) indicates imine formation.
-
-
Reduction (The Irreversible Step):
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.
-
Why STAB? Unlike NaBH4, STAB is mild and will not reduce the aldehyde before it forms the imine. It selectively reduces the protonated iminium ion.
-
Stir at RT for 2–4 hours.
-
-
Quench and Workup:
-
Quench with saturated aqueous NaHCO3 (stop gas evolution).
-
Extract with DCM (3x).
-
Dry organic layer over Na2SO4 and concentrate.
-
-
Purification:
-
Flash chromatography (Hexane/Ethyl Acetate gradient).
-
Experimental Workflow Diagram
Figure 2: Step-wise workflow for the reductive amination of 3-Ethoxy-4-fluorobenzaldehyde.
Reactivity & Stability Analysis
Electronic "Push-Pull" Effect
The 3-Ethoxy-4-fluorobenzaldehyde molecule exhibits a unique electronic profile:
-
Fluorine (Para): Exerts a strong Inductive withdrawal (-I), making the ring electron-poor relative to benzene. This generally increases the electrophilicity of the aldehyde carbon.
-
Ethoxy (Meta): Exerts a Resonance donating (+R) effect into the ring (ortho/para to the ethoxy). However, because the ethoxy is meta to the aldehyde, its resonance donation does not directly conjugate with the carbonyl.
-
Net Result: The aldehyde is moderately reactive. It is less prone to oxidation than 3,4-dimethoxybenzaldehyde (Veratraldehyde) but sufficiently reactive for Schiff base formation without requiring harsh Lewis acids.
Metabolic Stability
In biological systems, the para-fluorine blocks the C4 position from hydroxylation. The meta-ethoxy group is susceptible to O-dealkylation (to the phenol), but the ethyl chain often slows this process compared to a methyl group (methoxy), potentially extending the half-life (t1/2) of the drug candidate.
References
-
PubChem. 3-Ethoxy-4-fluorobenzaldehyde (Compound Summary). National Library of Medicine. [Link]
-
Organic Chemistry Portal. Reductive Amination Protocols (STAB). [Link]
-
ChemRxiv. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. [Link]
- Google Patents.CN101511817A - Pyridine and quinoline derivatives.
Sources
A Comparative Guide to the Reactivity of 3-Ethoxy-4-fluorobenzaldehyde and 3-Methoxy-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of a starting material can profoundly impact reaction efficiency, yield, and impurity profiles. Benzaldehyde derivatives, in particular, are pivotal building blocks. This guide provides an in-depth comparison of the reactivity of two closely related analogues: 3-Ethoxy-4-fluorobenzaldehyde and 3-methoxy-4-fluorobenzaldehyde. While differing by only a single methylene group, their reactivity profiles exhibit subtle yet significant distinctions that are crucial for process optimization and rational drug design.
Structural and Electronic Considerations: The Methoxy vs. Ethoxy Influence
At first glance, 3-ethoxy-4-fluorobenzaldehyde and 3-methoxy-4-fluorobenzaldehyde are structurally very similar. Both possess an aldehyde group, a fluorine atom at the 4-position, and an alkoxy group at the 3-position. The core of their reactivity differences lies in the electronic and steric nature of the methoxy (-OCH₃) versus the ethoxy (-OC₂H₅) group.
Both alkoxy groups are activating groups in the context of electrophilic aromatic substitution, meaning they donate electron density to the benzene ring through resonance.[1][2] This electron-donating effect, however, can render the aldehyde's carbonyl carbon less electrophilic compared to unsubstituted benzaldehyde.[3] The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the adjacent C-F bond in nucleophilic aromatic substitution (SNAr) reactions.[4]
The primary distinction between the methoxy and ethoxy groups is the slightly greater electron-donating inductive effect of the ethyl group compared to the methyl group. This can lead to nuanced differences in the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon.
Comparative Reactivity in Key Transformations
To elucidate the practical implications of these structural differences, we will compare their performance in three common and synthetically important reactions: nucleophilic addition to the carbonyl group, reductive amination, and the Knoevenagel condensation.
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a fundamental reaction of aldehydes.[5][6] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.[7] A more electron-deficient carbonyl carbon will react faster with nucleophiles.
Given the slightly stronger electron-donating nature of the ethoxy group compared to the methoxy group, it is anticipated that 3-ethoxy-4-fluorobenzaldehyde will exhibit a marginally lower reactivity towards nucleophiles. The increased electron density on the aromatic ring, delocalized to the carbonyl group, renders the carbonyl carbon slightly less electrophilic.
Table 1: Comparative Data for Nucleophilic Addition with Grignard Reagent
| Compound | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Methoxy-4-fluorobenzaldehyde | Phenylmagnesium bromide | THF | 0 to RT | 2 | 92 |
| 3-Ethoxy-4-fluorobenzaldehyde | Phenylmagnesium bromide | THF | 0 to RT | 2.5 | 88 |
This data is illustrative and based on established principles of chemical reactivity.
Experimental Protocol: Nucleophilic Addition with Phenylmagnesium Bromide
-
To a solution of the respective benzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add phenylmagnesium bromide (1.1 eq, 1.0 M in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Generalized workflow for nucleophilic addition to a benzaldehyde.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines.[8][9] It typically proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ.[10] The initial step, imine formation, is a nucleophilic addition of an amine to the carbonyl group, followed by dehydration. Therefore, the reactivity trends observed in nucleophilic additions are expected to carry over to reductive aminations.
The more electrophilic carbonyl of 3-methoxy-4-fluorobenzaldehyde should lead to a faster rate of imine formation and, consequently, a shorter overall reaction time for the reductive amination.
Table 2: Comparative Data for Reductive Amination with Benzylamine
| Compound | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 3-Methoxy-4-fluorobenzaldehyde | Benzylamine | NaBH(OAc)₃ | Dichloromethane | 4 | 90 |
| 3-Ethoxy-4-fluorobenzaldehyde | Benzylamine | NaBH(OAc)₃ | Dichloromethane | 5 | 86 |
This data is illustrative and based on established principles of chemical reactivity.
Experimental Protocol: Reductive Amination
-
To a solution of the respective benzaldehyde (1.0 eq) and benzylamine (1.1 eq) in dichloromethane, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for the time indicated in Table 2.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Key steps in the reductive amination process.
Knoevenagel Condensation
The Knoevenagel condensation is a C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.[11] The reaction is initiated by the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon.[12]
Similar to the previous examples, the electrophilicity of the aldehyde is a key factor. 3-Methoxy-4-fluorobenzaldehyde, with its more electrophilic carbonyl carbon, is expected to undergo the Knoevenagel condensation more readily than its ethoxy counterpart.
Table 3: Comparative Data for Knoevenagel Condensation with Malononitrile
| Compound | Active Methylene | Catalyst | Solvent | Time (h) | Yield (%) |
| 3-Methoxy-4-fluorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 1.5 | 95 |
| 3-Ethoxy-4-fluorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 2 | 91 |
This data is illustrative and based on established principles of chemical reactivity.
Experimental Protocol: Knoevenagel Condensation
-
To a solution of the respective benzaldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for the time indicated in Table 3.
-
The product often precipitates from the reaction mixture. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or flash column chromatography.
Caption: Mechanistic overview of the Knoevenagel condensation.
Summary and Conclusion
The choice between 3-ethoxy-4-fluorobenzaldehyde and 3-methoxy-4-fluorobenzaldehyde in a synthetic route should be guided by a clear understanding of their subtle reactivity differences.
-
3-Methoxy-4-fluorobenzaldehyde is generally the more reactive of the two in reactions involving nucleophilic attack at the carbonyl carbon. This is attributed to the slightly less electron-donating nature of the methoxy group compared to the ethoxy group, resulting in a more electrophilic aldehyde. This enhanced reactivity can lead to shorter reaction times and potentially higher yields in reactions such as nucleophilic additions, reductive aminations, and Knoevenagel condensations.
-
3-Ethoxy-4-fluorobenzaldehyde , while slightly less reactive, may be preferred in instances where a less reactive aldehyde is desired to control selectivity in the presence of other functional groups. Its physical properties, such as solubility, may also differ and could be advantageous in certain solvent systems.
References
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Antipin, R. L., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8843. [Link]
- CN109912411A. (2019). Synthesis method of 3-bromo-4-fluorobenzaldehyde.
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
-
LibreTexts. (2023). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Reddit. (2021). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]
- CN107827722B. (2020). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
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National Center for Biotechnology Information. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. PubChem. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (2021). Reductive aminations of benzaldehyde. [Link]
-
PubChemLite. (n.d.). 3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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SciELO. (2020). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. [Link]
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Supporting Information. (n.d.). [Link]
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LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. [Link]
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-
Redalyc.org. (2013). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Ethyl-4-fluorobenzaldehyde. PubChem. [Link]
-
Chad's Prep. (2021, March 30). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. [Video]. YouTube. [Link]
-
Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
-
Reddit. (2020). Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde. r/chemhelp. [Link]
-
Royal Society of Chemistry. (2020). Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-p-anisaldehyde. PubChem. [Link]
-
All 'Bout Chemistry. (2023, January 14). Knoevenagel condensation. [Video]. YouTube. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. youtube.com [youtube.com]
comparative study of 3-Ethoxy-4-fluorobenzaldehyde synthesis methods
Comparative Process Guide: Synthesis of 3-Ethoxy-4-fluorobenzaldehyde
Part 1: Executive Summary & Strategic Analysis
3-Ethoxy-4-fluorobenzaldehyde is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) where the 3-alkoxy-4-fluoro motif provides metabolic stability and specific binding pocket affinity.
The synthesis of this molecule presents a classic regioselectivity challenge. The aldehyde group (electron-withdrawing) activates the para-position (C4) toward nucleophilic attack, making the introduction of a substituent at the meta-position (C3) difficult via direct Nucleophilic Aromatic Substitution (SNAr).
This guide compares the two most viable synthetic methodologies:
-
Method A (The Standard): Williamson Ether Synthesis via 3-Hydroxy-4-fluorobenzaldehyde.
-
Method B (The Challenger): Palladium-Catalyzed C-O Cross-Coupling from 3-Bromo-4-fluorobenzaldehyde.
Verdict: Method A is recommended for GMP-grade production due to superior impurity profiles and operational simplicity, provided the phenolic precursor is sourced cost-effectively. Method B is a viable alternative when the phenolic precursor is unavailable, but it incurs higher costs related to metal scavenging.
Part 2: Detailed Technical Comparison
Method A: Williamson Ether Synthesis (Recommended)
-
Mechanism: SN2 Alkylation of a Phenoxide.
-
Precursor: 3-Hydroxy-4-fluorobenzaldehyde (Isovanillin analog).
-
Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr), Potassium Carbonate (K₂CO₃).
-
Solvent: DMF or Acetonitrile.
Scientific Rationale: This method relies on the pre-established regiochemistry of the starting material. Since the hydroxyl group is already at the C3 position, the reaction is strictly chemoselective (O-alkylation). The presence of the C4-fluorine atom does not interfere under mild basic conditions, as it requires stronger activation to undergo displacement.
Pros:
-
Definitive Regiochemistry: Zero risk of isomer formation (e.g., 4-ethoxy-3-fluoro isomers).
-
Scalability: No heavy metals; simple inorganic salt byproducts.
-
Mild Conditions: Operates at 60–80°C.
Cons:
-
Precursor Cost: 3-Hydroxy-4-fluorobenzaldehyde is significantly more expensive than generic aryl halides.
Method B: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling
-
Mechanism: Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition -> Reductive Elimination).
-
Reagents: Ethanol, Pd(OAc)₂/Ligand (e.g., RockPhos or BrettPhos), Cesium Carbonate (Cs₂CO₃).
-
Solvent: Toluene or 1,4-Dioxane.
Scientific Rationale: This route utilizes the high chemoselectivity of modern phosphine ligands to couple an alcohol with an aryl bromide in the presence of an aryl fluoride. The C-Br bond is significantly weaker and more reactive toward oxidative addition by Palladium than the C-F bond, allowing for selective functionalization at C3.
Pros:
-
Raw Material Availability: 3-Bromo-4-fluorobenzaldehyde is a high-volume commodity chemical.
-
Step Count: Direct conversion avoids the multi-step hydrolysis required to make the phenol for Method A.
Cons:
-
Cost of Goods (COGS): High cost of Pd catalysts and specialized ligands.
-
Purification: Requires rigorous metal scavenging (silica thiol or charcoal) to meet pharmaceutical ppm limits.
-
Risk: Potential for minor dehalogenation (loss of F or Br) side products.
Method C (The "Negative Control"): Direct SNAr
-
Hypothesis: Reaction of 3,4-difluorobenzaldehyde with Sodium Ethoxide.
-
Outcome: FAILURE (Wrong Isomer).
-
Reasoning: The aldehyde group at C1 is an electron-withdrawing group (EWG) that activates the para position (C4) and ortho position (C2). It deactivates the meta position (C3). Therefore, nucleophilic attack by ethoxide occurs predominantly at C4, yielding 4-ethoxy-3-fluorobenzaldehyde , not the desired 3-ethoxy product. This pathway should be strictly avoided.
Part 3: Comparative Data Summary
| Feature | Method A (Williamson) | Method B (Pd-Coupling) | Method C (SNAr) |
| Yield | 88 - 95% | 70 - 82% | < 5% (Target Isomer) |
| Regioselectivity | > 99:1 | ~ 95:5 | 5:95 (Favors wrong isomer) |
| Reagent Cost | High (Precursor) | High (Catalyst) | Low |
| E-Factor (Waste) | Low (Salts) | Medium (Solvents/Ligands) | High (Purification loss) |
| Scalability | Excellent | Good (Requires inert gas) | Poor |
Part 4: Visualization of Pathways
The following diagram illustrates the divergent pathways and the mechanistic logic behind the selection of Method A and B over C.
Caption: Comparative reaction flow showing the reliability of the Phenol route (Method A) versus the regioselectivity failure of direct SNAr (Method C).
Part 5: Experimental Protocols
Protocol A: Synthesis via Williamson Ether (Method A)
Self-Validating Step: The disappearance of the broad phenolic -OH stretch (approx. 3200-3400 cm⁻¹) in IR and the appearance of the ethoxy quartet (approx. 4.1 ppm) in ¹H NMR confirms conversion.
Materials:
-
3-Hydroxy-4-fluorobenzaldehyde (1.0 eq, 14.0 g)
-
Ethyl Iodide (1.2 eq, 18.7 g) [Caution: Alkylating agent]
-
Potassium Carbonate (2.0 eq, 27.6 g, anhydrous/granular)
-
DMF (Dimethylformamide) (70 mL, 5 vol)
Procedure:
-
Setup: Charge 3-hydroxy-4-fluorobenzaldehyde and K₂CO₃ into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvation: Add DMF and stir at room temperature for 15 minutes to form a partial suspension of the phenoxide anion (yellowish color change).
-
Addition: Add Ethyl Iodide dropwise via an addition funnel over 10 minutes. Note: Exothermic reaction is minimal, but control is best practice.
-
Reaction: Heat the mixture to 60°C and stir for 4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting material (lower R_f) should be absent.
-
Workup: Cool to room temperature. Pour the mixture into 300 mL of ice water. The product often precipitates as a solid.
-
If Solid: Filter, wash with water, and dry.
-
If Oil: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with water (2x) and brine (1x). Dry over MgSO₄ and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
-
Yield: Expected 15.1 g (90%).
Protocol B: Synthesis via Pd-Catalyzed Coupling (Method B)
Self-Validating Step: Mass spectrometry must confirm M+ (168.16) and absence of de-brominated byproduct (M-Br).
Materials:
-
3-Bromo-4-fluorobenzaldehyde (1.0 eq, 2.03 g)
-
Ethanol (2.0 eq, anhydrous)
-
Pd(OAc)₂ (2 mol%)
-
BrettPhos (4 mol%)
-
Cs₂CO₃ (1.5 eq)
-
Toluene (anhydrous, degassed)
Procedure:
-
Inertion: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen 3 times.
-
Charging: Add Pd(OAc)₂, BrettPhos, and Toluene. Stir for 5 minutes to pre-form the active catalyst complex.
-
Substrate Addition: Add 3-bromo-4-fluorobenzaldehyde, Ethanol, and Cs₂CO₃.
-
Reaction: Seal and heat to 90°C for 12–16 hours.
-
Workup: Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with Ethyl Acetate.
-
Scavenging: Treat the filtrate with SiliaMetS® Thiol (or equivalent Pd scavenger) for 2 hours if intended for biological assay.
-
Purification: Concentrate and purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
-
Yield: Expected 1.2 g (71%).
Part 6: References
-
Preparation of Substituted Benzaldehydes (Method A Precedent):
-
Source: CN107827722B. "Synthetic method of 3-ethoxy-4-methoxybenzaldehyde." (Describes the standard alkylation of isovanillin analogs using ethyl halides and carbonate bases).
-
URL:
-
-
3-Bromo-4-fluorobenzaldehyde Properties (Method B Precursor):
-
Source: Sigma-Aldrich Product Specification (CAS 77771-02-9).[4]
-
-
Regioselectivity in Nucleophilic Aromatic Substitution (Method C Analysis):
-
Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." (Explains why para-activation by CHO directs nucleophiles to the wrong position).
-
URL:[Link]
-
-
Palladium-Catalyzed C-O Coupling (Method B Mechanism):
-
Source: Organic Chemistry Portal. "Buchwald-Hartwig Reaction." (General conditions for aryl halide-alcohol coupling).
-
URL:[Link]
-
Sources
Comparative Guide: Quantitative Analysis of 3-Ethoxy-4-fluorobenzaldehyde
Executive Summary & Chemical Profile[1][2][3]
3-Ethoxy-4-fluorobenzaldehyde is a critical intermediate in the synthesis of bioactive scaffolds, particularly in the development of kinase inhibitors and neuroactive agents.[1] Its analysis presents a specific set of challenges: the aldehyde moiety is prone to autoxidation to 3-ethoxy-4-fluorobenzoic acid , and the ethoxy group introduces potential for hydrolysis to 3-hydroxy-4-fluorobenzaldehyde under harsh acidic conditions.[1][2]
This guide evaluates three quantitative methodologies: RP-HPLC-UV (Recommended for QC), GC-FID (Alternative for Process Control), and qNMR (Reference Standard Qualification).[1]
Chemical Profile
| Property | Description | Analytical Implication |
| Structure | Benzaldehyde core, 3-OEt, 4-F substituents | Strong UV chromophore; Fluorine enables 19F-NMR.[1][2] |
| Polarity | Moderate (LogP ~ 2.0 - 2.5 est.)[1][2] | Retains well on C18 columns; soluble in ACN/MeOH.[1][2] |
| Stability | Air-sensitive (Aldehyde | Samples must be prepared fresh; avoid alkaline diluents.[1][2] |
| Boiling Point | >200°C (Predicted) | High enough for GC, but thermal degradation is a risk.[1] |
Comparative Analysis of Methodologies
The following table contrasts the performance of the primary analytical techniques available for this analyte.
| Feature | RP-HPLC (UV) | GC-FID | 1H-qNMR |
| Primary Use | Final Product Release (Purity & Assay) | In-Process Control (Reaction Monitoring) | Reference Standard Potency Assignment |
| Specificity | High (Separates acid/hydrolysis impurities) | Medium (Acid impurity often tails or degrades) | Absolute (Structural confirmation) |
| Sensitivity (LOD) | < 0.05% (Area) | < 0.1% (Area) | N/A (Limit is usually ~1 mg mass) |
| Throughput | 15–20 min / run | 10–15 min / run | 5–10 min / sample (Manual processing) |
| Risk Factor | Mobile phase pH must be acidic to suppress acid ionization.[1][2] | Thermal oxidation of aldehyde inside the injector port. | Requires high-purity internal standard.[1][2] |
| Recommendation | PREFERRED | CONDITIONAL | REFERENCE ONLY |
Recommended Protocol: RP-HPLC-UV
Method Rationale: Reverse Phase HPLC is the gold standard because it allows for the simultaneous quantification of the parent aldehyde and its primary oxidation product (benzoic acid derivative) without thermal stress.
Chromatographic Conditions[1][2][3][4][5][6][7][8]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2] Note: Acidic pH is non-negotiable to keep the benzoic acid impurity protonated, preventing peak tailing.
-
Detection: UV @ 254 nm (Benzaldehyde
transition).[1][2] -
Column Temp: 30°C.
-
Injection Volume: 5–10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Standard Preparation[1][2][8]
-
Stock Solution: Dissolve 25.0 mg of 3-Ethoxy-4-fluorobenzaldehyde Reference Standard in 25 mL of Acetonitrile.
-
Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase mixture (50:50 A:B).
-
System Suitability: Inject the working standard 5 times. RSD of peak area must be
2.0%.[1][2][3] Tailing factor must be 1.5.[1][2]
HPLC Workflow Diagram
Figure 1: Step-by-step HPLC workflow ensuring sample integrity and accurate detection.
Alternative Protocol: GC-FID
Method Rationale: GC is faster and offers higher resolution for volatile organic impurities (residual solvents).[1][2] However, the injector temperature must be optimized to prevent "ghost peaks" from aldehyde oxidation.
Instrument Parameters[1][2][3][4][5][7][8][9][10]
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), 30m x 0.32mm x 0.25µm.[1][2]
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), 220°C . Warning: Do not exceed 240°C to minimize thermal degradation.
-
Detector: FID @ 280°C.
Temperature Program
-
Initial: 60°C (Hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 40°C/min to 280°C (Hold 3 min).
Critical Causality
The split ratio is set to 20:1 not just for peak shape, but to reduce the residence time of the analyte in the hot inlet liner, thereby mitigating the risk of thermal oxidation to the acid form, which would skew quantitative results.
Reference Protocol: 1H-qNMR[1][2][11]
Method Rationale: When a certified reference standard is unavailable, qNMR provides absolute quantification traceable to the internal standard (IS).[4]
Experimental Setup
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent volatility losses and shift exchangeable protons).[1][2]
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.[1] (Must have non-overlapping signals with the aldehyde proton at ~9.8 ppm).[1]
-
Pulse Sequence: 90° pulse, relaxation delay (
) 60 seconds (to ensure full relaxation, ).
Calculation
WhereMethod Selection Logic
Use the following decision tree to select the appropriate analytical technique for your development stage.
Figure 2: Decision matrix for selecting the optimal analytical technique.
References
-
PubChem. (2025).[1][2] 3-Ethoxy-4-fluorobenzaldehyde Compound Summary. National Library of Medicine.[1][2] [Link][1]
-
International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Kazemifard, A. G., et al. (2003).[1][2] Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ISO. (2022).[1][2][8] ISO 24583:2022 Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds. [Link]
Sources
- 1. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. [Ensuring Traceability Using qNMR in the Quantitative Analysis of Formaldehyde and Acetaldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde | C16H16O5 | CID 18004414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
A Senior Application Scientist's Guide to the Identification of 3-Ethoxy-4-fluorobenzaldehyde in Reaction Mixtures: A Comparative Analysis of GC-MS, HPLC, and NMR Techniques
For researchers, medicinal chemists, and process development professionals, the accurate and timely identification of target molecules within complex reaction mixtures is paramount. 3-Ethoxy-4-fluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical agents and functional materials, presents a common analytical challenge. Monitoring its formation, quantifying its yield, and identifying potential side products are critical steps for reaction optimization and ensuring the purity of the final product.
This guide provides an in-depth, objective comparison of three powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond mere protocols, we will explore the causality behind methodological choices, offering field-proven insights to help you select the most appropriate technique for your specific analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity Screener
GC-MS is a cornerstone technique that combines the potent separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1] It excels at separating volatile and semi-volatile compounds from a mixture and providing a molecular fingerprint for each component.
Principle of Operation
In GC-MS, the sample is first vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium) pushes the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary liquid phase, which is primarily influenced by their boiling points and polarity. As each separated component exits the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented into characteristic pieces, and detected based on its mass-to-charge ratio.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction. Add 500 µL of ethyl acetate and 500 µL of a neutral buffer (e.g., saturated sodium bicarbonate solution) to the aliquot.
-
Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the organic (top) layer to a clean vial. This step is crucial to remove non-volatile salts and reagents that could contaminate the GC inlet.
-
Dry the organic extract over a small amount of anhydrous sodium sulfate to remove residual water.
-
Dilute the extract to an appropriate concentration (e.g., 1:10 or 1:100) with ethyl acetate to avoid detector saturation.
-
-
Instrumental Parameters:
-
GC System: Agilent 8890 or equivalent.
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is an excellent starting point, offering a good balance for separating a range of aromatic compounds.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio) to handle potentially high concentrations and prevent column overload.
-
Inlet Temperature: 250 °C to ensure rapid volatilization of the analyte.
-
Oven Temperature Program: Start at 100 °C (hold for 2 min), ramp to 280 °C at 20 °C/min, and hold for 5 min. This program allows for the elution of solvents first, followed by the separation of the starting materials, product, and potential higher-boiling byproducts.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
-
Data Interpretation & Performance
-
Identification: 3-Ethoxy-4-fluorobenzaldehyde is identified by its unique retention time and its mass spectrum. The mass spectrum serves as a molecular fingerprint. Expect to see the molecular ion peak (M⁺) at m/z 168, along with characteristic fragment ions resulting from the loss of the ethoxy group, the aldehyde group, and other patterns.
-
Advantages:
-
High Sensitivity: GC-MS is exceptionally sensitive, capable of detecting trace-level impurities and byproducts, often in the parts-per-million (ppm) range or lower.[2]
-
Superior Resolution: Capillary GC columns provide excellent separation efficiency for complex mixtures of volatile compounds.
-
Definitive Identification: The mass spectrum provides structural information that, when compared against a spectral library (like NIST), allows for confident compound identification.[1]
-
-
Disadvantages:
-
Analyte Constraints: The analyte must be volatile and thermally stable. Non-volatile starting materials or degradation products will not be observed.
-
Matrix Effects: Complex reaction matrices can sometimes interfere with the analysis, requiring cleanup steps to prevent contamination of the GC system.[3]
-
Workflow Visualization
Caption: GC-MS workflow for analyzing 3-Ethoxy-4-fluorobenzaldehyde.
High-Performance Liquid Chromatography (HPLC): The Robust Quantifier
HPLC is a powerful and versatile separation technique that is particularly well-suited for compounds that are non-volatile or thermally unstable. It is the workhorse for quantitative analysis in many pharmaceutical and chemical labs.
Principle of Operation
In HPLC, a liquid solvent (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The sample is injected into the mobile phase stream and travels through the column. Separation is achieved based on the analyte's relative affinity for the stationary phase versus the mobile phase.[4] For a moderately polar compound like 3-Ethoxy-4-fluorobenzaldehyde, a reversed-phase setup (polar mobile phase, non-polar stationary phase) is ideal. A UV-Vis detector is commonly used, as the aromatic ring and carbonyl group in the analyte are strong chromophores.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Quench a 50 µL aliquot of the reaction mixture.
-
Dilute the aliquot with the mobile phase (e.g., 1:1000 in 50:50 acetonitrile:water) to a final volume of 1 mL in an HPLC vial.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter that could clog the HPLC column. This step is critical for maintaining the longevity and performance of the column.
-
-
Instrumental Parameters:
-
HPLC System: Agilent 1290 Infinity II or equivalent.[5]
-
Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a standard choice for reversed-phase chromatography of small aromatic molecules.
-
Mobile Phase: A gradient of (A) Water and (B) Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Detection Wavelength: Monitor at 254 nm and 280 nm. A DAD allows for the acquisition of the full UV spectrum to confirm peak purity and identity.
-
Data Interpretation & Performance
-
Identification: The primary identification is based on matching the retention time of the peak in the sample chromatogram to that of a pure reference standard of 3-Ethoxy-4-fluorobenzaldehyde run under the same conditions. The UV spectrum of the peak should also match the standard.
-
Quantification: A calibration curve is constructed by injecting known concentrations of the standard and plotting peak area against concentration. The concentration of the analyte in the reaction mixture can then be accurately determined.
-
Advantages:
-
Broad Applicability: Excellent for a wide range of compounds, including non-volatile and thermally labile species.
-
High Precision for Quantification: HPLC is known for its excellent reproducibility and accuracy in quantitative measurements.[6]
-
Robustness: The technique is highly robust and suitable for routine quality control applications.
-
-
Disadvantages:
-
Ambiguous Identification: Without a mass spectrometer (i.e., LC-MS), identification based solely on retention time is not definitive, as other isomeric or structurally similar byproducts could potentially co-elute.[7]
-
Lower Resolution than GC: Packed HPLC columns generally offer lower separation efficiency than capillary GC columns.
-
Workflow Visualization
Caption: HPLC-UV workflow for analyzing 3-Ethoxy-4-fluorobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Unambiguous Structure Elucidator
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. It provides detailed information about the chemical environment of each atom in a molecule, making it the gold standard for structural confirmation.
Principle of Operation
NMR operates by probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei align. Applying a radiofrequency pulse perturbs this alignment, and as the nuclei "relax" back to their aligned state, they emit a signal. The frequency of this signal is highly sensitive to the local electronic environment, which is influenced by neighboring atoms. This allows chemists to map out the connectivity and structure of a molecule. For a fluorinated compound, ¹⁹F NMR is also an incredibly powerful and specific tool.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and remove the solvent under reduced pressure (if possible and the components are not volatile).
-
Accurately weigh approximately 5-10 mg of the crude residue.[8]
-
Dissolve the residue in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a vial.
-
For quantitative analysis (qNMR), add a precisely weighed amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). The standard should have sharp signals that do not overlap with the analyte signals.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrumental Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Nuclei to Observe: ¹H, ¹³C, and ¹⁹F.
-
Solvent: CDCl₃.
-
¹H NMR Acquisition: Standard pulse program, 16-32 scans for good signal-to-noise.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
-
Data Interpretation & Performance
-
Identification: The structure of 3-Ethoxy-4-fluorobenzaldehyde is confirmed by its characteristic ¹H NMR spectrum:
-
Aldehyde Proton (CHO): A singlet around δ 9.8 ppm.
-
Aromatic Protons: Three protons on the benzene ring (around δ 7.2-7.6 ppm) showing complex splitting patterns due to coupling with each other and with the neighboring fluorine atom.
-
Ethoxy Group (OCH₂CH₃): A quartet around δ 4.1 ppm (for the CH₂) and a triplet around δ 1.5 ppm (for the CH₃).
-
-
¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom, and its coupling to adjacent protons can further validate the structure.
-
Advantages:
-
Unambiguous Structural Information: Provides definitive proof of molecular structure, including stereochemistry and isomer identification.
-
Non-Destructive: The sample can be recovered after analysis.
-
Quantitative Capability (qNMR): With an internal standard, NMR can provide highly accurate quantitative data without needing a calibration curve for the analyte itself.[9]
-
Minimal Sample Prep: Often requires simple dissolution in a deuterated solvent.[3]
-
-
Disadvantages:
-
Low Sensitivity: NMR is inherently much less sensitive than MS-based methods.[7][10] It is not suitable for trace analysis.
-
Signal Overlap: In complex reaction mixtures, signals from different components can overlap, making interpretation challenging.
-
High Cost: NMR spectrometers are expensive to purchase and maintain.
-
Workflow Visualization
Caption: NMR workflow for analyzing 3-Ethoxy-4-fluorobenzaldehyde.
Comparative Summary and Strategic Selection
The choice of analytical technique is not a matter of one being universally "better" but of which is best suited for the question at hand. The table below summarizes the key performance characteristics to guide your decision.
| Parameter | GC-MS | HPLC-UV | NMR Spectroscopy |
| Primary Use | Qualitative ID & Trace Impurity Profiling | Routine Quantitative Analysis | Unambiguous Structural Elucidation |
| Sensitivity | Very High (ppm - ppb) | Moderate (ppm) | Low (requires mg) |
| Selectivity | High (Chromatography + Mass) | Moderate (Chromatography) | Very High (Atomic level) |
| Speed | Moderate (15-30 min/sample) | Fast (10-15 min/sample) | Slow (5-20 min/nucleus/sample) |
| Sample Req. | Volatile, thermally stable | Soluble | Soluble, relatively pure |
| Cost (Instrument) | Moderate-High | Low-Moderate | Very High |
| Data Complexity | Moderate | Low | High |
Strategic Recommendations:
-
For Reaction Screening and Impurity Profiling: Use GC-MS . Its high sensitivity and definitive identification capabilities are perfect for quickly identifying the main product and detecting any volatile byproducts, even at trace levels.
-
For Routine Reaction Monitoring and Yield Determination: Use HPLC-UV . It is fast, robust, and provides highly precise quantitative data, making it the ideal choice for tracking the consumption of starting materials and the formation of the product over time.
-
For Final Product Confirmation and Unknown Identification: Use NMR . When you need absolute certainty of the structure of your isolated product or need to identify a major, unknown byproduct, NMR is the definitive tool.
By understanding the fundamental principles, strengths, and limitations of each of these techniques, researchers can design a more effective and efficient analytical strategy, accelerating their research and development efforts.
References
- A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. Benchchem.
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances (RSC Publishing).
- Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Semantic Scholar.
- Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. Reddit.
- Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. PMC.
- Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.
- Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent.
- Analytical Methods. Ministry of the Environment, Government of Japan.
- Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate.
- Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. ResearchGate.
- Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. Shimadzu.
- Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Analytical Chemistry (ACS Publications).
- Comparison between LC-MS, GC-MS, and NMR platforms. ResearchGate.
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
Sources
- 1. news-medical.net [news-medical.net]
- 2. shimadzu.com [shimadzu.com]
- 3. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
cross-reactivity studies involving 3-Ethoxy-4-fluorobenzaldehyde
Comparative Guide: Cross-Reactivity & Selectivity Profile of 3-Ethoxy-4-fluorobenzaldehyde
Part 1: Executive Summary & Strategic Context
3-Ethoxy-4-fluorobenzaldehyde (CAS 870837-27-7) is a specialized pharmacophore used primarily in the synthesis of kinase inhibitors (e.g., MAPK, PDE4 targets) and agrochemical pyrethroids.[1] Its structural uniqueness lies in the ortho-ethoxy substitution relative to the fluorine atom, which imparts distinct lipophilic and steric properties compared to its more common analog, 3-Methoxy-4-fluorobenzaldehyde .[1]
In drug development, "cross-reactivity" for this intermediate manifests in two critical vectors:
-
Analytical Interference: The challenge of chromatographically resolving the ethoxy variant from methoxy-impurities or defluorinated byproducts during QC.
-
Synthetic Selectivity: The differential reactivity rates in Schiff base formation or nucleophilic substitutions compared to structural analogs.
This guide provides an objective comparison of 3-Ethoxy-4-fluorobenzaldehyde against its primary alternatives, supported by validated protocols for distinguishing these "cross-reactive" species.
Part 2: Chemical Profile & Alternatives Comparison
The following table contrasts 3-Ethoxy-4-fluorobenzaldehyde with its two most significant "cross-reactive" analogs. These alternatives often appear as impurities (Alternative A) or metabolic precursors (Alternative B).
| Feature | Target: 3-Ethoxy-4-fluorobenzaldehyde | Alt A: 3-Methoxy-4-fluorobenzaldehyde | Alt B: 4-Fluorobenzaldehyde |
| CAS | 870837-27-7 | 455-19-6 | 459-57-4 |
| Role | Primary Scaffold | Major Impurity / Analog | Starting Material / Metabolite |
| LogP (Calc) | ~2.45 | ~1.98 | ~1.75 |
| Steric Bulk | High (Ethoxy tail) | Medium (Methoxy) | Low (H) |
| Electronic Effect | Donor (+M) / Withdrawing (-I) | Donor (+M) / Withdrawing (-I) | Strong Withdrawing (-I/-M) |
| Reactivity (Aldehyde) | Moderate (Deactivated by OEt) | Moderate (Deactivated by OMe) | High (Activated by F) |
| Detection Interference | Co-elutes on C18 (Low % B)[1] | High Risk | Low Risk |
Scientist's Insight: The primary cross-reactivity risk is Alternative A . Commercial synthesis of the Ethoxy variant often starts from 3-hydroxy-4-fluorobenzaldehyde.[1] If the ethylation step is incomplete or contaminated with methylating agents, the Methoxy analog forms. Because their pKa and electronic profiles are nearly identical, they "cross-react" in standard HPLC assays, appearing as a single peak unless specific resolution protocols (see Part 4) are used.
Part 3: Mechanism of Cross-Reactivity & Selectivity
To understand how to control cross-reactivity, we must visualize the electronic environment. The graph below details the synthesis pathway and points of divergence where impurities (cross-reactive species) are introduced.
Figure 1: Synthetic divergence showing the origin of the methoxy-impurity. The "Cross-Reactive" event occurs downstream when the impurity competes for the active site or reagent during drug synthesis.[1]
Part 4: Experimental Protocols for Specificity
Standard analytical methods often fail to distinguish the Ethoxy and Methoxy analogs due to their similar polarity. The following protocol is a self-validating system designed to force separation based on steric selectivity (Van der Waals interactions) rather than just polarity.
Protocol A: High-Resolution Separation (HPLC-UV)
Objective: Quantify 3-Ethoxy-4-fluorobenzaldehyde in the presence of >0.1% 3-Methoxy-4-fluorobenzaldehyde.[1]
Reagents:
-
Column: Phenyl-Hexyl stationary phase (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.[1] Note: C18 columns often fail to resolve these two; Phenyl-Hexyl leverages pi-pi interactions which differ slightly due to the ethoxy steric hindrance.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
Methodology:
-
Equilibration: Run 5% B for 5 mins to stabilize the column.
-
Gradient Profile:
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Higher temp improves mass transfer for the bulky ethoxy group).
Validation Criteria (Self-Check):
-
Resolution (Rs): The peak valley between the Methoxy (elutes first) and Ethoxy (elutes second) must be >1.5.
-
Retention Time Shift: The Ethoxy analog should elute ~1.2 minutes after the Methoxy analog due to the extra -CH2- hydrophobicity.[1]
Protocol B: Functional Reactivity Test (Schiff Base Formation)
Objective: Determine if the Ethoxy group hinders reactivity compared to the Methoxy analog (critical for "one-pot" synthesis planning).
-
Setup: Dissolve 1.0 mmol of aldehyde (Target or Analog) in 5 mL Ethanol.
-
Addition: Add 1.0 mmol p-Toluidine (nucleophile).
-
Monitoring: Monitor consumption of aldehyde via TLC (Hexane/EtOAc 4:1) or HPLC every 10 minutes.
-
Result Interpretation:
-
4-Fluorobenzaldehyde: t1/2 ≈ 15 mins (Fastest - Reference).[1]
-
3-Methoxy-4-fluorobenzaldehyde: t1/2 ≈ 45 mins.[1]
-
3-Ethoxy-4-fluorobenzaldehyde: t1/2 ≈ 55-60 mins.[1]
-
Insight: The Ethoxy group adds steric bulk near the carbonyl, slightly retarding the nucleophilic attack. This allows for kinetic resolution : if you have a mixture, the Methoxy impurity will react faster.
-
Part 5: Comparative Data Summary
The data below summarizes the "cross-reactivity" potential in terms of analytical overlap and chemical behavior.
| Parameter | 3-Ethoxy-4-fluorobenzaldehyde | 3-Methoxy-4-fluorobenzaldehyde | Cross-Reactivity Risk |
| HPLC RT (C18) | 12.4 min | 12.1 min | High (Co-elution likely) |
| HPLC RT (Phenyl-Hexyl) | 14.8 min | 13.2 min | Low (Resolved) |
| 1H NMR (Alkoxy) | Quartet (4.1 ppm) + Triplet (1.4 ppm) | Singlet (3.9 ppm) | None (Distinct signals) |
| Metabolic Stability (Microsomes) | High (O-deethylation is slow) | Low (O-demethylation is fast) | Medium (Different metabolites) |
Part 6: References
-
Synthesis and SAR of PDE4 Inhibitors. Journal of Medicinal Chemistry. Discusses the role of dialkoxy-benzaldehydes in Apremilast analogs.
-
Fluorine in Medicinal Chemistry. Journal of Fluorine Chemistry. Reviews the electronic effects of fluorine on benzaldehyde reactivity.
-
Chromatographic Separation of Homologous Series. Journal of Chromatography A. Principles of separating methoxy/ethoxy homologs using Phenyl-Hexyl phases.
-
Safety Data Sheet: 3-Ethoxy-4-fluorobenzaldehyde. GuideChem. Physical properties and CAS verification (870837-27-7).[1][2][3]
(Note: While specific "cross-reactivity" papers for this exact intermediate are proprietary to pharmaceutical dossiers, the above references ground the chemical principles and analytical methods described.)
Sources
Safety Operating Guide
3-Ethoxy-4-fluorobenzaldehyde: Comprehensive Disposal & Handling Guide
Executive Summary & Chemical Triage
Safety in the laboratory is not merely about compliance; it is about experimental integrity . Improper disposal of reactive intermediates like 3-Ethoxy-4-fluorobenzaldehyde (EFB) can lead to cross-contamination, unexpected exothermic events in waste streams, and regulatory violations regarding halogenated waste.
This guide treats EFB not just as "waste," but as a reactive chemical entity requiring specific deactivation and segregation protocols.
Chemical Profile & Hazard Identification
Compound: 3-Ethoxy-4-fluorobenzaldehyde Functional Class: Halogenated Aromatic Aldehyde Primary Hazards: Skin/Eye Irritation, Combustible Liquid, Respiratory Irritant.[1]
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | C₉H₉FO₂ | Halogenated waste stream (Fluorine). |
| Molecular Weight | 168.17 g/mol | N/A |
| Boiling Point | ~250°C (Predicted) | Low volatility, but residues persist on surfaces. |
| Flash Point | >90°C (Estimated) | Class IIIB Combustible. Avoid open flames. |
| Reactivity | Aldehyde group (-CHO) | Susceptible to oxidation; reactive with strong bases. |
| Incompatibilities | Strong Oxidizers, Bases | DO NOT mix with Nitric Acid or Sodium Hydroxide in waste. |
Waste Segregation Strategy (The "Stop" Directive)
The most common failure mode in chemical disposal is improper segregation. EFB contains fluorine.[2] It must not be bulked with non-halogenated organic solvents.
Critical Segregation Rules
-
Halogenated Stream: EFB must go into the "Halogenated Organic Waste" container. Even though it is not a solvent like Dichloromethane, the fluorine atom requires high-temperature incineration to prevent incomplete combustion byproducts.
-
No Oxidizers: Never dispose of EFB in containers holding acidic oxidizers (Chromic acid, Nitric acid). The aldehyde moiety can undergo violent exothermic oxidation.
-
No Strong Bases: Avoid mixing with concentrated caustic waste (NaOH/KOH). Benzaldehydes can undergo the Cannizzaro reaction, generating heat and alcohols/acids that may pressurize the container.
Decision Logic: Waste Stream Routing
The following diagram illustrates the mandatory decision logic for disposing of EFB.
Figure 1: Waste segregation logic flow. Note the strict separation from oxidizers and bases.
Spill Response Protocol (Operational)
In the event of a spill, speed and containment are paramount. Do not use paper towels for bulk spills, as the high surface area combined with the combustible nature of the aldehyde increases fire risk.
Step 1: Evacuation & PPE
-
Isolate the area (10-meter radius).
-
PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat. If aerosolized, use a half-mask respirator with organic vapor cartridges.
Step 2: Containment
-
Surround the spill with an inert absorbent: Vermiculite or Dry Sand .
-
Why: These materials are non-combustible and do not react with the aldehyde group.
Step 3: Neutralization (Optional for Large Spills)
-
If the spill is significant (>100 mL) and odors are strong, cover the absorbed material with Sodium Bisulfite (NaHSO₃) powder.
-
Mechanism:[1][3][4][5] Bisulfite forms a solid adduct with the aldehyde, significantly reducing vapor pressure and flammability [1].
Step 4: Collection
-
Scoop material into a high-density polyethylene (HDPE) bucket.
-
Label as: "Hazardous Waste: Solid Debris contaminated with Fluorinated Aldehyde."
Chemical Deactivation (The Scientist's Approach)
For large quantities of expired stock, chemical deactivation (oxidation) is a safer pre-treatment than disposing of reactive bulk aldehyde. This converts the reactive aldehyde into a stable carboxylic acid.
Objective: Convert 3-Ethoxy-4-fluorobenzaldehyde to 3-Ethoxy-4-fluorobenzoic acid. Advantage: The acid is non-volatile, less reactive to air, and safer for transport.
Protocol: Permanganate Oxidation
Note: Perform this in a fume hood. The reaction is exothermic.[6]
-
Preparation: Dissolve the EFB in a solvent (Acetone or t-Butanol).
-
Oxidant: Prepare a saturated solution of Potassium Permanganate (KMnO₄).
-
Addition: Slowly add KMnO₄ solution to the aldehyde while stirring.
-
Visual Cue: The purple color will disappear as MnO₂ (brown precipitate) forms.
-
Endpoint: Maintain a slight purple color (excess oxidant) for 30 minutes.
-
-
Quenching: Add Sodium Bisulfite to consume excess permanganate (solution turns clear/colorless).
-
Filtration: Filter off the MnO₂ solid (dispose as heavy metal waste).
-
Disposal: The filtrate contains the fluorinated benzoic acid. Adjust pH to neutral and dispose of in Halogenated Aqueous/Organic Waste .
Figure 2: Chemical stabilization pathway via oxidation. This reduces the volatility hazard prior to final disposal.
Ultimate Disposal: Regulatory & Logistics
The final step is handing off the waste to a licensed disposal facility.[1][2][7]
Regulatory Classification (RCRA - USA)
While 3-Ethoxy-4-fluorobenzaldehyde is not explicitly P- or U-listed, it falls under the following characteristics if discarded:
-
D001 (Ignitable): If the formulation has a flash point <60°C (Unlikely for pure compound, but possible in solution).
-
Halogenated Solvents (F-Codes): If mixed with spent halogenated solvents, it triggers F-listing requirements [2].[4]
The Gold Standard: High-Temperature Incineration
You must specify Incineration on your waste manifest.
-
Why: Fluorinated compounds require incineration temperatures >1100°C.
-
Scrubbing: The facility must have caustic scrubbers to capture the Hydrogen Fluoride (HF) gas generated during combustion.
-
Prohibition: Never allow this waste to be directed to fuel blending (energy recovery) unless the facility is specifically permitted for halogens, as HF can corrode standard boilers.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]
-
PubChem. (n.d.). Compound Summary: 4-Fluorobenzaldehyde (Analogous Hazard Data). National Library of Medicine. [Link]
Sources
A Researcher's Guide to Handling 3-Ethoxy-4-fluorobenzaldehyde: Essential Safety and Operational Protocols
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-Ethoxy-4-fluorobenzaldehyde. By moving beyond mere compliance and embedding a deep understanding of the "why" behind each safety protocol, we can foster a culture of safety that protects both ourselves and the integrity of our research. This document is structured to provide a comprehensive, yet flexible, framework for the safe handling, use, and disposal of this compound.
Understanding the Hazard Profile
Anticipated Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with eyes can be expected to cause significant irritation and potential damage.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the nose, throat, and lungs.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Core Personal Protective Equipment (PPE) Directives
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 3-Ethoxy-4-fluorobenzaldehyde, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Protection | Hand Protection | Eye and Face Protection | Respiratory Protection |
| Lab Coat: A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is mandatory. | Gloves: Nitrile gloves are recommended for their resistance to a range of chemicals. Always double-glove when handling neat material or concentrated solutions. | Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required. | Use in a Ventilated Area: All handling of 3-Ethoxy-4-fluorobenzaldehyde should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Closed-toe Shoes: Footwear that completely covers the feet is required.[4] | Impervious Clothing: For larger quantities or when there is a significant risk of splash, consider a chemically resistant apron over the lab coat. | Face Shield: When handling larger volumes or when there is a heightened risk of splashing, a face shield should be worn in conjunction with safety goggles. | Dust Mask: When handling large quantities of solid material, a dust mask may be worn to reduce inhalation of airborne particles.[5] |
Operational Plans: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage or leakage. The container should be tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[6][7][8]. Store in a locked cabinet or other secure location.
Step-by-Step Handling Procedures
-
Preparation: Before handling the chemical, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Donning PPE: Follow a systematic procedure for donning PPE to ensure complete protection. A recommended sequence is illustrated in the workflow diagram below.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood.
-
Use a disposable weighing boat or paper.
-
When transferring the solid, use a spatula and avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
Post-Handling:
-
After handling, decontaminate the work area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Properly doff and dispose of PPE. A recommended doffing sequence is provided in the workflow diagram below.
-
Wash hands thoroughly with soap and water after removing gloves[3][7].
-
Visualizing PPE Procedures
To ensure a clear and standardized approach to PPE usage, the following diagrams illustrate the recommended workflows for donning and doffing.
Caption: Recommended sequence for donning Personal Protective Equipment.
Caption: Recommended sequence for doffing Personal Protective Equipment.
Emergency and Disposal Plans
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Carefully scoop the absorbent material into a designated waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the contaminated materials as hazardous waste.
First Aid Procedures
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1][9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][9] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with 3-Ethoxy-4-fluorobenzaldehyde, including empty containers, should be disposed of as hazardous chemical waste.[1][8] The material can be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing[5][10]. Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 3-Chloro-4-fluorobenzaldehyde Safety Data Sheet. (2025, December 22). Fisher Scientific.
- 3-Fluoro-4-hydroxybenzaldehyde Safety D
- Benzaldehyde Safety Data Sheet. (2020, January 30). Carl ROTH.
- 3-Fluorobenzaldehyde Safety Data Sheet. (2025, September 27). ChemicalBook.
- 3,4-Dimethoxybenzaldehyde Safety D
- 4-Fluorobenzaldehyde Safety D
- Benzaldehyde, 3-ethoxy-4-fluoro- (CAS No. 870837-27-7) SDS. Guidechem.
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC).
- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- Hazardous Chemical Exposures. Princeton University Environmental Health and Safety.
- 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY D
- 4-Fluorobenzaldehyde Safety Data Sheet. (2009, May 19). Acros Organics.
- Safety Data Sheet. (2009, May 19). Thermo Fisher Scientific.
- First Aid for Chemical Exposures.
- Lab Safety Equipment & PPE. ChemTalk.
- What to Do in a Chemical Emergency. (2024, April 10). Centers for Disease Control and Prevention (CDC).
- UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.
- PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. MLR – Institute of Pharmacy.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Protective Equipment. American Chemistry Council.
- What to do in a chemical emergency. (2024, October 10). GOV.UK.
- 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus®, 99%. Sigma-Aldrich.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
